molecular formula C6H9N3O B1588110 N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 83725-05-7

N-(5-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B1588110
CAS No.: 83725-05-7
M. Wt: 139.16 g/mol
InChI Key: LUFRABHJXNJTNZ-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1H-pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1H-pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methyl-1H-pyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-3-6(9-8-4)7-5(2)10/h3H,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFRABHJXNJTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80412965
Record name N-(5-methyl-1H-pyrazol-3-yl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83725-05-7
Record name N-(5-methyl-1H-pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide, a valuable building block in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices.

Introduction and Strategic Overview

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a substituted pyrazole derivative. The pyrazole nucleus is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The acetamide functionality can modulate the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity, which are critical for drug-receptor interactions.

The most direct and common synthetic strategy for N-(5-methyl-1H-pyrazol-3-yl)acetamide involves a two-step process:

  • Synthesis of the key intermediate, 3-amino-5-methylpyrazole.

  • N-acetylation of 3-amino-5-methylpyrazole to yield the final product.

This guide will delve into both stages, providing detailed protocols and expert insights.

Synthesis of the Precursor: 3-amino-5-methylpyrazole

The synthesis of 3-amino-5-methylpyrazole is a well-established process, with several patented methods available. The most common and efficient route involves the cyclocondensation of a β-ketonitrile with a hydrazine source.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl of cyanoacetone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The use of a hydrazinium salt in an acidic medium can facilitate the reaction by activating the carbonyl group towards nucleophilic attack.

Experimental Protocol for 3-amino-5-methylpyrazole

This protocol is adapted from established industrial processes.[1][2][3]

Materials:

Reagent/SolventMolecular WeightQuantityMoles
Sodium Cyanoacetone105.05 g/mol 105.1 g1.0
Hydrazinium Monohydrochloride68.51 g/mol 68.5 g1.0
Toluene-500 mL-
Ethanol-300 mL-

Procedure:

  • A suspension of sodium cyanoacetone (105.1 g, 1.0 mol) in toluene (300 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • A solution of hydrazinium monohydrochloride (68.5 g, 1.0 mol) in water (100 mL) is added to the suspension.

  • The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

  • After the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature.

  • Toluene is removed under reduced pressure.

  • To the viscous residue, ethanol (300 mL) is added to precipitate sodium chloride.

  • The solid sodium chloride is removed by filtration.

  • The ethanolic filtrate is concentrated under reduced pressure to yield crude 3-amino-5-methylpyrazole.

  • The crude product can be purified by vacuum distillation to afford pure 3-amino-5-methylpyrazole as a low melting solid or oil.

Expert Insights: The azeotropic removal of water is a critical step that drives the reaction to completion. The addition of ethanol to precipitate the inorganic salt is an effective and straightforward purification step.

Synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide

The final step in the synthesis is the N-acetylation of 3-amino-5-methylpyrazole. This is a standard transformation in organic chemistry, and several acetylating agents can be employed.

Choice of Acetylating Agent and Reaction Conditions

The most common and cost-effective acetylating agent for this transformation is acetic anhydride . Acetyl chloride can also be used, but it is more reactive and generates corrosive HCl gas as a byproduct, requiring more stringent handling procedures.

The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct formed when using acetic anhydride. Pyridine is an excellent choice as it serves as both a base and a solvent.

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup and Purification Start 3-amino-5-methylpyrazole in Pyridine Reaction Reaction Start->Reaction Add dropwise at 0 °C Reagent Acetic Anhydride Reagent->Reaction Stir at room temperature Quench Quench with Water Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify Product N-(5-methyl-1H-pyrazol-3-yl)acetamide Purify->Product

Caption: Workflow for the N-acetylation of 3-amino-5-methylpyrazole.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolecular WeightQuantityMoles
3-amino-5-methylpyrazole97.12 g/mol 9.71 g0.1
Pyridine-50 mL-
Acetic Anhydride102.09 g/mol 11.2 mL0.12
Ethyl Acetate-200 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-amino-5-methylpyrazole (9.71 g, 0.1 mol) in pyridine (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (11.2 mL, 0.12 mol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expert Insights: The use of a slight excess of acetic anhydride ensures complete consumption of the starting amine. The aqueous workup is designed to remove pyridine and any remaining acetic acid or anhydride. Washing with sodium bicarbonate is crucial to neutralize any residual acid.

Characterization of N-(5-methyl-1H-pyrazol-3-yl)acetamide

The identity and purity of the synthesized N-(5-methyl-1H-pyrazol-3-yl)acetamide should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₆H₉N₃O

  • Molecular Weight: 139.16 g/mol [4]

  • ¹H NMR (in CDCl₃, predicted):

    • δ ~2.2 ppm (s, 3H, -CH₃ on pyrazole ring)

    • δ ~2.3 ppm (s, 3H, -COCH₃)

    • δ ~6.0 ppm (s, 1H, -CH on pyrazole ring)

    • δ ~9.0-10.0 ppm (br s, 1H, -NH)

    • δ ~11.0-12.0 ppm (br s, 1H, pyrazole -NH)

  • ¹³C NMR (in CDCl₃, predicted):

    • δ ~12 ppm (-CH₃ on pyrazole ring)

    • δ ~24 ppm (-COCH₃)

    • δ ~98 ppm (-CH on pyrazole ring)

    • δ ~140 ppm (quaternary carbon on pyrazole ring)

    • δ ~150 ppm (quaternary carbon on pyrazole ring)

    • δ ~169 ppm (-C=O)

  • Mass Spectrometry (ESI+): m/z = 140.08 [M+H]⁺

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration. The predicted values are for guidance and should be compared with experimentally obtained data.

Safety Considerations

  • Hydrazine derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care, wearing gloves and safety glasses.

  • Pyridine is flammable and has a strong, unpleasant odor. Work in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide is a straightforward process that can be reliably achieved through a two-step sequence involving the formation of 3-amino-5-methylpyrazole followed by N-acetylation. The protocols provided in this guide are robust and based on well-established chemical principles, offering a solid foundation for researchers in the field. Careful execution of the experimental procedures and adherence to safety guidelines are paramount for a successful and safe synthesis.

References

  • Process for the preparation of 3-amino-5-methylpyrazole. US5616723A.
  • Process for the preparation of 3-amino-5-methylpyrazole. EP0623600A1.
  • Process for the preparation of 3-amino-5-methylpyrazole. EP0623600B1.
  • N-(5-methyl-1H-pyrazol-3-yl)acetamide. PubChem. [Link]

  • Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. [Link]

  • Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ACS Omega. [Link]

  • N-(5-methyl-1H-pyrazol-3-yl)acetamide. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(5-methyl-1H-pyrazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Analysis for Chemical and Pharmaceutical Development

This whitepaper provides a detailed examination of the essential physicochemical properties of N-(5-methyl-1H-pyrazol-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and materials science. The following guide is intended for researchers, scientists, and professionals in drug development, offering a senior application scientist's perspective on the characterization and practical application of this molecule.

Chemical Identity and Structural Framework

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a substituted pyrazole derivative. The core structure consists of a five-membered pyrazole ring, which is known for its diverse biological activities, functionalized with a methyl group at the 5-position and an acetamide group at the 3-position. This arrangement of functional groups dictates its chemical behavior and interaction with biological targets.

Molecular Structure:

Caption: 2D structure of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

The fundamental identifiers for this compound are crucial for accurate documentation and procurement in a research setting.

IdentifierValueSource
IUPAC Name N-(5-methyl-1H-pyrazol-3-yl)acetamidePubChem[1]
CAS Number 83725-05-7PubChem[1]
Molecular Formula C₆H₉N₃OPubChem[1]
Molecular Weight 139.16 g/mol PubChem[1]
Canonical SMILES CC1=CC(=NC=N1)NC(=O)CPubChem[1]
InChIKey LUFRABHJXNJTNZ-UHFFFAOYSA-NPubChem[1]

Core Physicochemical Properties

The physicochemical properties of a compound are paramount as they influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development. The data presented below are a combination of experimentally derived and computationally predicted values.

PropertyValueMethod/Source
Melting Point 444 K (171 °C)Experimental (for a related derivative)[2]
XLogP3-AA 0.1Computed by PubChem[1]
Hydrogen Bond Donors 2Computed by PubChem[1]
Hydrogen Bond Acceptors 2Computed by PubChem[1]
Rotatable Bond Count 1Computed by PubChem[1]
Exact Mass 139.074561919 DaComputed by PubChem[1]
Topological Polar Surface Area 57.8 ŲComputed by PubChem[1]

Note: Experimental data for the specific target compound is limited in publicly available literature. The provided melting point is for a closely related intermediate, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, and should be considered as an estimate.

Spectroscopic and Analytical Profile

  • ¹H NMR (Proton NMR): Expected signals would include a singlet for the pyrazole ring proton, singlets for the methyl groups on the pyrazole and acetamide moieties, and signals for the amide and pyrazole N-H protons.

  • ¹³C NMR (Carbon NMR): Distinct signals are anticipated for the methyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the acetamide group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for N-H stretching (amide and pyrazole), C=O stretching (amide I band), and C-N stretching.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z corresponding to the compound's molecular weight plus a proton.

Experimental Methodologies: A Practical Approach

To ensure data integrity, all physicochemical characterizations must follow validated protocols. The following outlines standard, field-proven methodologies for determining key properties.

Workflow for Physicochemical Characterization

G cluster_0 Compound Acquisition & Purity cluster_1 Property Determination cluster_2 Data Analysis & Reporting synthesis Synthesis or Procurement purification Purification (e.g., Recrystallization) synthesis->purification purity_check Purity & Identity (NMR, MS, HPLC) purification->purity_check mp Melting Point (Capillary Method) purity_check->mp Qualified Sample sol Solubility (Shake-Flask, OECD 105) purity_check->sol Qualified Sample logp LogP (HPLC, OECD 117) purity_check->logp Qualified Sample analysis Data Compilation & Analysis mp->analysis Experimental Data sol->analysis Experimental Data logp->analysis Experimental Data report Technical Report Generation analysis->report

Caption: Standard workflow for physicochemical characterization.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities.

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Aqueous Solubility (Shake-Flask Method, OECD Guideline 105)

Causality: Aqueous solubility is a determining factor for bioavailability and formulation development. The shake-flask method is the gold standard for its direct measurement of equilibrium solubility.

  • System Preparation: Add an excess amount of N-(5-methyl-1H-pyrazol-3-yl)acetamide to a known volume of purified water (or relevant buffer) in a sealed, inert flask.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to reach equilibrium.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

  • Quantification: Analyze the concentration of the compound in the clear, saturated aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in units such as mg/L, µg/mL, or mol/L.

Stability and Storage Recommendations

The stability of pyrazole derivatives can be influenced by factors such as pH, light, and temperature. Based on the general chemical nature of the compound:

  • Storage: It is recommended to store N-(5-methyl-1H-pyrazol-3-yl)acetamide in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Conclusion

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a small molecule with features that make it an interesting candidate for further investigation in pharmaceutical and chemical research. Its predicted low lipophilicity (XLogP3-AA of 0.1) and moderate polar surface area suggest it may possess favorable ADME properties. However, comprehensive experimental validation of its physicochemical properties, including solubility and stability, is essential for advancing its development. The protocols and data presented in this guide provide a foundational framework for such characterization, emphasizing the importance of rigorous, validated methodologies in scientific research.

References

  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Journal of Molecular Structure, 1266, 133451. Available at: [Link]

  • Chkirate, M., et al. (2017). N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. IUCrData, 2(2), x170171. Available at: [Link]

  • PubChem. (n.d.). N-(5-methyl-1H-pyrazol-3-yl)acetamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • El Hajjaji, S., et al. (2023). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ACS Omega. Available at: [Link]

Sources

N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS number 83725-05-7.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(5-methyl-1H-pyrazol-3-yl)acetamide (CAS 83725-05-7)

Abstract

This technical guide provides a comprehensive overview of N-(5-methyl-1H-pyrazol-3-yl)acetamide, CAS Number 83725-05-7. This document delves into the compound's physicochemical properties, provides detailed, field-proven synthesis protocols, outlines robust analytical characterization methods, and explores its current and potential applications, particularly as a crucial intermediate in pharmaceutical development and materials science. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.

Compound Identity and Physicochemical Properties

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a heterocyclic organic compound featuring a pyrazole core. The pyrazole ring system is a ubiquitous scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] This acetamide derivative serves as a versatile building block for the synthesis of more complex molecules.

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 83725-05-7[2][3][4]
Molecular Formula C₆H₉N₃O[2][3][4]
Molecular Weight 139.16 g/mol [2][3][4][5]
IUPAC Name N-(5-methyl-1H-pyrazol-3-yl)acetamide[2]
Synonyms N-(3-methyl-1H-pyrazol-5-yl)acetamide[2]
Predicted Boiling Point 410.8 ± 25.0 °C[5]
Predicted Density 1.261 g/cm³[5]
Crystal Structure Data CCDC Number: 200596[2]

Strategic Synthesis Pathway

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide is most logically achieved via a two-step process. This involves the initial formation of the core pyrazole ring system to yield the amine precursor, followed by a standard N-acetylation. This approach ensures high yields and purity by building the molecule in a controlled, sequential manner.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Acetylation Cyanoacetone Sodium Cyanoacetone Reaction1 Cyclocondensation Cyanoacetone->Reaction1 Hydrazine Hydrazine Salt Hydrazine->Reaction1 Precursor 3-Amino-5-methylpyrazole (Precursor) Reaction2 Acylation Precursor->Reaction2 Acetylation_Agent Acetic Anhydride Acetylation_Agent->Reaction2 Final_Product N-(5-methyl-1H-pyrazol-3-yl)acetamide (Final Product) Reaction1->Precursor Purification Reaction2->Final_Product Purification

Caption: Overall synthesis workflow for N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Protocol 1: Synthesis of 3-Amino-5-methylpyrazole (Precursor)

Causality: This reaction is a classic example of a Knorr-type pyrazole synthesis, specifically a cyclocondensation. Hydrazine, with its two nucleophilic nitrogen atoms, reacts with a 1,3-dicarbonyl equivalent, here provided by cyanoacetone. The use of a hydrazinium salt in an aqueous/toluene system is strategic; the reaction proceeds in the aqueous phase, and the toluene facilitates the removal of water via azeotropic distillation, driving the equilibrium towards product formation as described in patent literature.[6][7][8]

Step-by-Step Methodology:

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

  • Charge Reagents: To the flask, add 1.0 mole of hydrazinium monohydrochloride as a 40% aqueous solution and 200 mL of toluene.[7]

  • Heating: Heat the biphasic mixture to reflux.

  • Substrate Addition: Prepare a solution of 1.0 mole of sodium cyanoacetone in water (e.g., a 30% w/w solution). Add this solution dropwise to the refluxing mixture over approximately 2.5 hours.[8]

  • Azeotropic Dehydration: Continue refluxing, collecting the water that separates in the Dean-Stark trap until no more water is evolved. This step is critical for maximizing the yield.

  • Solvent Removal: Once the reaction is complete, arrange the apparatus for distillation and remove the toluene under reduced pressure.

  • Work-up: To the viscous residue, add 200 mL of ethanol. This will precipitate sodium chloride, a byproduct of the reaction.

  • Purification: Filter off the precipitated sodium chloride. Concentrate the ethanolic filtrate under vacuum. The crude product can be purified by vacuum distillation, yielding 3-amino-5-methylpyrazole (Boiling Point: 128 °C at 2 mm Hg).[6][7]

Protocol 2: N-Acetylation to Yield the Final Product

Causality: This is a standard nucleophilic acyl substitution. The exocyclic amino group of the pyrazole precursor is more nucleophilic than the ring nitrogens (especially under neutral or basic conditions) and will selectively attack the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride). A mild base like pyridine is used both as a solvent and to neutralize the acetic acid byproduct, preventing protonation of the starting amine and thereby maintaining its nucleophilicity.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry flask, dissolve 1.0 mole of purified 3-amino-5-methylpyrazole in anhydrous pyridine. Cool the solution in an ice bath to 0-5 °C.

  • Reagent Addition: While stirring, add 1.1 moles of acetic anhydride dropwise, ensuring the temperature does not exceed 10 °C. The slight molar excess of acetic anhydride ensures complete conversion of the starting material.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water. This will hydrolyze any remaining acetic anhydride and precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine and acetic acid residues.

  • Purification: The crude N-(5-methyl-1H-pyrazol-3-yl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure, crystalline product.

Analytical Characterization

Confirming the identity and purity of the synthesized N-(5-methyl-1H-pyrazol-3-yl)acetamide is paramount. A combination of spectroscopic methods should be employed. While specific experimental spectra for this exact compound are not readily published, the expected data can be reliably predicted based on its structure and data from analogous compounds.[9][10][11][12]

Analytical MethodExpected Observations
¹H NMR - δ ~2.1 ppm (s, 3H): Singlet for the acetyl (CH₃-C=O) protons.- δ ~2.2 ppm (s, 3H): Singlet for the methyl (CH₃-pyrazole) protons.- δ ~6.0 ppm (s, 1H): Singlet for the proton on the pyrazole ring (C4-H).- δ ~9.5-10.5 ppm (br s, 1H): Broad singlet for the amide (N-H) proton.- δ ~11.5-12.5 ppm (br s, 1H): Broad singlet for the pyrazole ring (N-H) proton.
¹³C NMR - δ ~12 ppm: Pyrazole-CH₃ carbon.- δ ~24 ppm: Acetyl-CH₃ carbon.- δ ~98 ppm: Pyrazole C4 carbon.- δ ~148 ppm: Pyrazole C5 carbon (attached to methyl).- δ ~155 ppm: Pyrazole C3 carbon (attached to amide).- δ ~169 ppm: Carbonyl (C=O) carbon.
IR Spectroscopy (cm⁻¹) - ~3300-3100: N-H stretching (amide and pyrazole).- ~2950-2850: C-H stretching (aliphatic).- ~1670: C=O stretching (amide I band), a strong, sharp peak.[13]- ~1550: N-H bending (amide II band).
Mass Spectrometry (EI) - m/z 139: Molecular ion peak [M]⁺.- m/z 97: Fragment corresponding to the loss of the acetyl group (CH₂=C=O).- m/z 43: Fragment corresponding to the acetyl cation [CH₃CO]⁺.

Applications and Areas of Scientific Interest

The utility of N-(5-methyl-1H-pyrazol-3-yl)acetamide stems from its pyrazole core and the reactive handles it possesses. Its primary value lies in its role as a molecular scaffold and intermediate.

Applications Core N-(5-methyl-1H-pyrazol-3-yl)acetamide Pyrazole Pyrazole Ring (Bioactive Scaffold) Core->Pyrazole contains Amide Amide Group (H-Bonding, Polarity) Core->Amide contains Pharma Pharmaceutical Synthesis (e.g., Kinase Inhibitors, Anti-inflammatories) Pyrazole->Pharma enables Corrosion Corrosion Inhibition (Adsorption on Metal Surfaces) Pyrazole->Corrosion contribute to Materials Advanced Materials (Ligand for Metal Complexes) Pyrazole->Materials acts as Amide->Corrosion contribute to

Caption: Relationship between the compound's structure and its key applications.

  • Pharmaceutical Intermediate: Pyrazole derivatives are central to numerous FDA-approved drugs. The structure of N-(5-methyl-1H-pyrazol-3-yl)acetamide makes it an ideal starting point for further elaboration into more complex active pharmaceutical ingredients (APIs). The precursor, 3-amino-5-methylpyrazole, is explicitly mentioned as an intermediate for pharmaceuticals.[7][8]

  • Corrosion Inhibition: Recent studies on structurally related pyrazole-acetamide derivatives have shown excellent performance as corrosion inhibitors for steel in acidic environments.[14][15][16] The mechanism involves the adsorption of the molecule onto the metal surface. The nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the amide group act as adsorption centers, forming a protective layer that inhibits both anodic and cathodic corrosion reactions.[15][16]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for N-(5-methyl-1H-pyrazol-3-yl)acetamide is not widely available, a robust safety assessment can be compiled from data on its precursors and analogous compounds.[17][18][19]

Potential Hazards (Inferred):

Hazard ClassGHS StatementBasis of Inference
Acute Toxicity, Oral H302: Harmful if swallowedAnalogy with similar small molecule amides.[20]
Skin Irritation H315: Causes skin irritationPrecursor (3-amino-5-methylpyrazole) is a skin irritant.[17]
Eye Irritation H319: Causes serious eye irritationPrecursor is a serious eye irritant.[17]
Respiratory Irritation H335: May cause respiratory irritationPrecursor may cause respiratory irritation.[17]
Carcinogenicity H351: Suspected of causing cancerThe related compound Acetamide is a suspected carcinogen.[19][21]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[18][19]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).[22]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[18]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[18]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18]

  • Keep away from strong oxidizing agents.

Conclusion

N-(5-methyl-1H-pyrazol-3-yl)acetamide (CAS 83725-05-7) is a valuable heterocyclic compound whose utility is rooted in the versatile and biologically significant pyrazole scaffold. The synthesis protocols outlined herein are robust and based on established chemical principles, allowing for reliable production. Its primary role as a chemical intermediate provides a gateway to a wide range of more complex molecules, particularly in the fields of drug discovery and materials science. Proper analytical characterization and adherence to strict safety protocols are essential when working with this and related compounds.

References

  • PubChem. (n.d.). N-(5-methyl-1H-pyrazol-3-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Retrieved from [Link]

  • Google Patents. (1994). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
  • Google Patents. (1997). EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole.
  • Irie, M., Miyasaka, T., & Arakawa, K. (1972). 3-Acetoxy-l-acetyl-5-methylpyrazole, a Novel Acetylating Reagent of Protein. Journal of Biochemistry. Retrieved from [Link]

  • Next Peptide. (n.d.). 83725-05-7 | N-(5-Methyl-1H-pyrazol-3-yl)acetamide. Retrieved from [Link]

  • J-Stage. (1972). 3-Acetoxy-l-acetyl-5-methylpyrazole, a Novel Acetylating Reagent of Protein. Retrieved from [Link]

  • ACS Publications. (2023). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl. Retrieved from [Link]

  • Chkirate, K., et al. (2017). N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. ResearchGate. Retrieved from [Link]

  • Angene Chemical. (2022). Safety Data Sheet. Retrieved from [Link]

  • 2a biotech. (n.d.). Product Detail. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2017). EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl....
  • ChemUniverse. (n.d.). N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE [P79065]. Retrieved from [Link]

  • PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

  • MDPI. (2017). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). What am I doing incorrectly with this IR/ Mass spec data?. Retrieved from [Link]

  • National Institutes of Health. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • ResearchGate. (2015). How do I interpret my IR NMR and MS spectra of my phytocompounds?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

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An In-Depth Technical Guide to N-(5-methyl-1H-pyrazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on N-(5-methyl-1H-pyrazol-3-yl)acetamide. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This guide is meticulously structured to provide not just a repository of data, but a cohesive narrative that delves into the synthesis, characterization, and potential applications of this specific pyrazole derivative. Our approach is grounded in the principles of scientific integrity, ensuring that the information presented is not only accurate but also contextualized with practical insights. Every piece of data and every protocol is curated to be a self-validating system, empowering researchers to confidently build upon this foundational knowledge in their own endeavors.

Compound Identity and Physicochemical Properties

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a pyrazole derivative characterized by an acetamido group attached to the 3-position and a methyl group at the 5-position of the pyrazole ring.

IUPAC Name: N-(5-methyl-1H-pyrazol-3-yl)acetamide[1]

Canonical SMILES: CC1=CC(=NN1)NC(=O)C

CAS Number: 83725-05-7[1]

Molecular Formula: C₆H₉N₃O[1]

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and interpretation of its biological activity. The properties for N-(5-methyl-1H-pyrazol-3-yl)acetamide are summarized in the table below.

PropertyValueSource
Molecular Weight 139.16 g/mol PubChem[1]
XLogP3-AA (Computed) 0.1PubChem[1]
Monoisotopic Mass 139.074561919 DaPubChem[1]
Polar Surface Area 57.8 ŲPubChem[1]
Rotatable Bond Count 1PubChem[1]

Proposed Synthesis Workflow

A robust and reproducible synthesis is the bedrock of any chemical research. While a direct, step-by-step protocol for the synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide is not explicitly detailed in a single source, a logical and scientifically sound two-step synthesis can be proposed based on established chemical principles and literature precedents for analogous compounds. This pathway involves the synthesis of the key intermediate, 3-amino-5-methyl-1H-pyrazole, followed by its acetylation.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-amino-5-methyl-1H-pyrazole cluster_step2 Step 2: Acetylation cyanoacetone Cyanoacetone intermediate 3-amino-5-methyl-1H-pyrazole cyanoacetone->intermediate Reaction hydrazine Hydrazine Hydrate hydrazine->intermediate final_product N-(5-methyl-1H-pyrazol-3-yl)acetamide intermediate->final_product Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->final_product

Caption: Proposed two-step synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Step 1: Synthesis of 3-amino-5-methyl-1H-pyrazole

The synthesis of the essential precursor, 3-amino-5-methyl-1H-pyrazole, is well-documented and can be achieved through the cyclization of cyanoacetone with hydrazine.

Experimental Protocol:

A detailed protocol for a similar synthesis is provided in US Patent 5,616,723.[2] The following is an adapted procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of hydrazine hydrate in an appropriate solvent, such as water or an alcohol.

  • Addition of Cyanoacetone: Slowly add cyanoacetone to the hydrazine solution. The reaction is typically exothermic, and the temperature should be controlled, for instance, by using an ice bath to maintain a temperature of around 30-35°C.

  • Reaction Monitoring: Stir the reaction mixture for several hours at the controlled temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the product can be isolated. This may involve adjusting the pH, extraction with a suitable organic solvent (e.g., toluene), and removal of the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure 3-amino-5-methyl-1H-pyrazole.

Step 2: Acetylation of 3-amino-5-methyl-1H-pyrazole

The final step involves the acetylation of the amino group of the pyrazole intermediate. This is a standard transformation in organic synthesis.

Experimental Protocol:

While a specific protocol for this exact substrate is not available in the searched literature, a general procedure for the acetylation of aminopyrazoles can be followed:

  • Reaction Setup: Dissolve 3-amino-5-methyl-1H-pyrazole in a suitable solvent, such as acetic acid or an inert solvent like dichloromethane, in a reaction flask.

  • Addition of Acetylating Agent: Add acetic anhydride to the solution. A catalytic amount of a base, such as pyridine or triethylamine, can be added to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating for a few hours. The reaction progress can be monitored by TLC.

  • Quenching and Isolation: Once the reaction is complete, the excess acetic anhydride can be quenched by the addition of water. The product may precipitate out of the solution or can be extracted with an organic solvent.

  • Purification: The crude N-(5-methyl-1H-pyrazol-3-yl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. While specific spectra for N-(5-methyl-1H-pyrazol-3-yl)acetamide are not directly available, data from closely related, more complex molecules containing the same core structure provide valuable insights into the expected spectral features. For instance, the characterization of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate offers a reference point for the signals corresponding to the N-(5-methyl-1H-pyrazol-3-yl)acetamido moiety.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrazole ring (a singlet around δ 2.2-2.5 ppm), the methyl group of the acetamido moiety (a singlet around δ 2.1-2.3 ppm), the pyrazole ring proton (a singlet around δ 6.0-6.5 ppm), and the NH protons of the pyrazole and acetamido groups (broad singlets that may be exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the two methyl carbons, the carbons of the pyrazole ring, and the carbonyl carbon of the acetamido group (typically in the range of δ 168-172 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the pyrazole ring and the amide.

  • C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

  • C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the methyl groups.

  • C=N and C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region characteristic of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 139.16 g/mol .

Potential Applications and Biological Significance

The pyrazole nucleus is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[4] While specific biological studies on N-(5-methyl-1H-pyrazol-3-yl)acetamide are not prominent in the reviewed literature, the structural motifs present in the molecule suggest potential for various applications.

  • Medicinal Chemistry: Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[5] The acetamido group can participate in hydrogen bonding interactions with biological targets, making this compound a candidate for screening in various drug discovery programs. For instance, some N-acetyl-pyrazole derivatives have been evaluated for their biological activities.

  • Corrosion Inhibition: Pyrazole derivatives have shown promise as corrosion inhibitors for metals in acidic environments.[3][6] The presence of heteroatoms (nitrogen and oxygen) and the aromatic pyrazole ring allows for effective adsorption onto metal surfaces, forming a protective layer.

The logical relationship for the exploration of this compound is outlined below:

Logical_Relationship cluster_core Core Compound cluster_properties Fundamental Properties cluster_applications Potential Applications compound N-(5-methyl-1H-pyrazol-3-yl)acetamide synthesis Synthesis & Purity compound->synthesis characterization Analytical Characterization synthesis->characterization physicochem Physicochemical Properties characterization->physicochem medicinal Medicinal Chemistry Screening physicochem->medicinal materials Materials Science (e.g., Corrosion Inhibition) physicochem->materials

Caption: Logical workflow for the investigation of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Conclusion

N-(5-methyl-1H-pyrazol-3-yl)acetamide represents a simple yet potentially valuable pyrazole derivative. This guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic route, and a predictive analysis of its characterization. While specific experimental data for some properties and biological activities are yet to be reported, the information compiled herein, drawn from authoritative sources and analogous compounds, provides a solid foundation for researchers. The presented workflows and protocols are designed to be both informative and actionable, encouraging further investigation into the properties and applications of this and related pyrazole compounds. It is our hope that this guide will serve as a catalyst for new discoveries in the fields of medicinal chemistry and materials science.

References

  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Available at: [Link]

  • El-Shafei, A., et al. (2000). SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES. Acta Chimica Slovenica, 47, 187-203. Available at: [Link]

  • PubChem. (n.d.). N-(5-methyl-1H-pyrazol-3-yl)acetamide. PubChem. Retrieved from [Link]

  • Shawali, A. S., et al. (2025). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available at: [Link]

  • Chkirate, K., et al. (2025). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ACS Omega. Available at: [Link]

  • Hassani, Z., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(10), 8349-8357. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4851. Available at: [Link]

  • Al-Issa, S. A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4547-4560. Available at: [Link]

  • Goksen, U. S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2373305. Available at: [Link]

  • Forgách, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997). U.S. Patent No. 5,616,723. Washington, DC: U.S. Patent and Trademark Office.
  • Chkirate, K., et al. (2017). N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. IUCrData, 2(2), x170148. Available at: [Link]

  • Bhandare, R. R., et al. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 147-156. Available at: [Link]

Sources

molecular structure of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of N-(5-methyl-1H-pyrazol-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

N-(5-methyl-1H-pyrazol-3-yl)acetamide (CAS: 83725-05-7, Molecular Formula: C₆H₉N₃O) is a heterocyclic compound that merges two critical pharmacophores in medicinal chemistry: the pyrazole ring and the acetamide linker. The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved therapeutics targeting a wide array of diseases, including various cancers and inflammatory conditions. Its metabolic stability and versatile substitution patterns allow for fine-tuning of pharmacological properties.

The acetamide group is equally significant, serving as a key structural element in many pharmaceutical agents. It is not merely a linker but an active participant in molecular interactions, primarily through its capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual nature is fundamental to the specific binding of drug molecules to their biological targets, such as enzyme active sites.

This guide provides a comprehensive, multi-faceted analysis of the As senior application scientists, our objective is not just to present data, but to elucidate the causal relationships between structure and properties. We will proceed from its fundamental synthesis to its detailed three-dimensional and electronic characterization, employing a synergistic approach of experimental spectroscopy and advanced computational modeling.

Part 1: Synthesis and Characterization

A robust understanding of a molecule's structure begins with its synthesis and subsequent analytical verification. The creation of N-(5-methyl-1H-pyrazol-3-yl)acetamide is most efficiently achieved via the acylation of 3-amino-5-methylpyrazole. This approach is a cornerstone of amide synthesis in medicinal chemistry due to its high yield and selectivity.[1]

Experimental Protocol: Synthesis via Acylation
  • Rationale: This protocol utilizes acetic anhydride as the acetylating agent. Acetic anhydride is chosen for its appropriate reactivity and the fact that the reaction byproduct, acetic acid, can be readily removed during workup. A mild base, pyridine, is used to catalyze the reaction and neutralize the acetic acid formed, driving the equilibrium towards product formation.

  • Step-by-Step Methodology:

    • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-amino-5-methylpyrazole (1.0 eq) in anhydrous dichloromethane (DCM).

    • Base Addition: Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Acylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution over 15 minutes, ensuring the temperature remains below 5 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain N-(5-methyl-1H-pyrazol-3-yl)acetamide as a crystalline solid.

  • Self-Validation: The purity of the final compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) should indicate >98% purity, and the melting point should be sharp and consistent with literature values. Spectroscopic data (NMR, MS, IR) must unambiguously confirm the identity of the synthesized structure.

Part 2: Spectroscopic Structural Elucidation

Spectroscopy provides the foundational evidence for molecular structure by probing the interactions of the molecule with electromagnetic radiation. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For N-(5-methyl-1H-pyrazol-3-yl)acetamide, specific resonances are predicted.

  • ¹H NMR: The proton spectrum is expected to show distinct signals: a singlet for the pyrazole C4-H, singlets for the two methyl groups (one on the pyrazole ring and one on the acetyl group), and broad singlets for the two N-H protons (one on the pyrazole ring and one on the amide). The exact chemical shifts can vary with solvent, but typical values are summarized below.

  • ¹³C NMR: The carbon spectrum will confirm the presence of six unique carbon atoms: two methyl carbons, the pyrazole C4, the carbonyl carbon of the amide, and the two sp² carbons of the pyrazole ring (C3 and C5).[2]

Atom/Group Predicted ¹H NMR Shift (ppm, DMSO-d₆) Predicted ¹³C NMR Shift (ppm, DMSO-d₆) Rationale for Assignment
Pyrazole-CH₃~2.2~10Aliphatic methyl group attached to an sp² carbon of a heterocycle.
Acetyl-CH₃~2.0~24Methyl group adjacent to a carbonyl, deshielded relative to a simple alkane.
Pyrazole C4-H~6.1~98Olefinic proton in an electron-rich heterocyclic ring.
Amide N-H~10.1 (broad)-Labile proton, often broad due to exchange and quadrupole effects. Shift is concentration and solvent dependent.
Pyrazole N-H~12.0 (broad)-Tautomeric proton on the pyrazole ring, typically broad and downfield.
Pyrazole C3-~150sp² carbon bonded to the amide nitrogen, significantly deshielded.
Pyrazole C5-~140sp² carbon bonded to the methyl group.
Carbonyl C=O-~168Carbonyl carbon of an amide, characteristically downfield.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch (Amide & Pyrazole)3300 - 3100 (broad)Amide N-H, Pyrazole N-H
C-H Stretch (Aliphatic)3000 - 2850Methyl C-H bonds
C=O Stretch (Amide I)1680 - 1650 (strong)Amide Carbonyl
N-H Bend (Amide II)1640 - 1550Amide N-H bending
C=N/C=C Stretch1550 - 1450Pyrazole ring stretching
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion: The primary observation will be the protonated molecule [M+H]⁺ at m/z 140.1.

  • Key Fragmentation: A characteristic fragmentation would be the loss of ketene (CH₂=C=O, 42 Da) from the parent ion via McLafferty-type rearrangement or cleavage of the amide bond, leading to a fragment corresponding to the 3-amino-5-methylpyrazole cation at m/z 98.1.

Part 3: Three-Dimensional Structure and Electronic Properties

While spectroscopy defines connectivity, a full understanding requires knowledge of the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Single-Crystal X-ray Crystallography

The definitive method for determining the solid-state structure of a molecule is single-crystal X-ray diffraction. A crystal structure for N-(5-methyl-1H-pyrazol-3-yl)acetamide is available in the Cambridge Crystallographic Data Centre (CCDC Number: 200596).

  • Core Insights: This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrazole ring. Crucially, it reveals the intermolecular interactions that govern the crystal packing.

  • Hydrogen Bonding: X-ray analysis would be expected to show a network of intermolecular hydrogen bonds. The amide N-H group and the pyrazole N-H group are potent hydrogen bond donors, while the amide carbonyl oxygen and the pyridinic nitrogen (N2) of the pyrazole ring are strong acceptors. These interactions are fundamental to how the molecule recognizes and binds to biological targets.

Caption: Predicted intermolecular hydrogen bonding network.

Computational Molecular Modeling: A DFT Approach

Density Functional Theory (DFT) is an indispensable computational tool that complements experimental data, providing insights into a molecule's geometry and electronic structure in the gas phase.

  • Rationale: DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, offer a cost-effective and highly accurate method for predicting molecular properties. This level of theory is a well-established standard for organic molecules, providing reliable geometries and electronic descriptors.

  • Protocol: DFT Calculation Workflow

    • Structure Input: Build the 3D structure of N-(5-methyl-1H-pyrazol-3-yl)acetamide in a molecular modeling program (e.g., GaussView).

    • Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311G(d,p) level of theory. This step finds the lowest energy conformation of the molecule.

    • Frequency Calculation: Run a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Property Calculation: From the optimized structure, calculate key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

  • Data Analysis:

    • Optimized Geometry: The calculated bond lengths and angles can be compared with X-ray crystallography data to assess the effects of crystal packing forces.

    • Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of the molecule. The area around the carbonyl oxygen and the pyridinic nitrogen will be strongly negative (red/yellow), indicating sites susceptible to electrophilic attack and prime locations for hydrogen bond acceptance. The N-H protons will be strongly positive (blue), highlighting their role as hydrogen bond donors.

    • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. A larger gap suggests higher stability. The HOMO is typically localized on the electron-rich pyrazole ring, while the LUMO may be distributed across the conjugated system, including the carbonyl group. This analysis helps predict the molecule's reactivity in chemical reactions and its potential to engage in charge-transfer interactions with biological targets.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Recrystallization & HPLC Synthesis->Purification NMR NMR (1H, 13C) Connectivity Purification->NMR IR IR Spectroscopy Functional Groups Purification->IR MS Mass Spectrometry Molecular Weight Purification->MS XRay X-Ray Crystallography 3D Structure & Packing Purification->XRay DFT DFT Modeling Electronic Properties Purification->DFT Final Verified Molecular Structure NMR->Final IR->Final MS->Final XRay->DFT Validation XRay->Final DFT->Final

Caption: Comprehensive workflow for molecular structure elucidation.

Conclusion: A Structure Primed for Drug Discovery

The molecular structure of N-(5-methyl-1H-pyrazol-3-yl)acetamide is a carefully orchestrated assembly of features conducive to biological activity. Its synthesis is straightforward, and its structure is readily confirmed by a suite of standard analytical techniques. Spectroscopic analysis defines its covalent framework, while X-ray crystallography and DFT calculations provide a deeper understanding of its three-dimensional and electronic nature. The molecule possesses key hydrogen bond donors and acceptors, a stable and synthetically versatile pyrazole core, and physicochemical properties that can be modulated for drug development. This comprehensive structural guide provides the foundational knowledge necessary for researchers to leverage this promising scaffold in the rational design of novel therapeutic agents.

References

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An In-Depth Technical Guide on the N-(5-methyl-1H-pyrazol-3-yl)acetamide Scaffold and Its Associated Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(5-methyl-1H-pyrazol-3-yl)acetamide moiety is a privileged heterocyclic scaffold that serves as a versatile building block in modern medicinal chemistry. While the compound itself is not characterized by a single, defined mechanism of action, its structural features are integral to a diverse array of pharmacologically active agents. This technical guide provides an in-depth analysis of the therapeutic targets and mechanisms of action associated with derivatives of this pyrazole core. We will explore its role in the development of molecules targeting critical pathways in oncology, infectious diseases, and metabolic disorders. Furthermore, this guide outlines a comprehensive, field-proven workflow for elucidating the mechanism of action of novel compounds built upon this valuable scaffold, offering researchers, scientists, and drug development professionals a practical framework for their own investigations.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of contemporary drug design.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and structural rigidity make it an ideal foundation for developing potent and selective therapeutic agents.[3] The N-(5-methyl-1H-pyrazol-3-yl)acetamide structure, in particular, combines the stability of the pyrazole ring with an acetamide side chain, providing a key point for molecular interactions or further chemical modifications.[4]

This guide moves beyond a theoretical discussion to provide actionable insights into how this scaffold has been successfully leveraged and how its future potential can be unlocked.

Diverse Mechanisms of Action Stemming from a Common Core

The true power of the N-(5-methyl-1H-pyrazol-3-yl)acetamide scaffold lies in its adaptability. By modifying the core structure, medicinal chemists have developed compounds that interact with a wide range of biological targets. Below, we delve into some of the most significant mechanisms of action reported for its derivatives.

Kinase Inhibition in Oncology

One of the most prominent applications of pyrazole-based compounds is in the development of kinase inhibitors for cancer therapy.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

  • BRAF V600E Inhibition: Derivatives of the pyrazole acetamide scaffold have been designed as potent inhibitors of the BRAF V600E mutant kinase, a key driver in melanoma and other cancers.[6] These compounds typically function as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream targets in the MAPK/ERK signaling pathway. This blockade leads to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[6]

Signaling Pathway: BRAF V600E Inhibition

BRAF_Inhibition cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Mechanism of Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Upstream Signal (Bypassed) MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, & Growth Transcription_Factors->Cell_Proliferation Promotes Pyrazole_Inhibitor N-(pyrazol-3-yl)acetamide Derivative Pyrazole_Inhibitor->BRAF_V600E Inhibits ATP Binding MoA_Workflow cluster_phase1 Phase 1: Initial Screening & Target Class Identification cluster_phase2 Phase 2: Target Identification & Validation cluster_phase3 Phase 3: Pathway Analysis & Functional Outcomes Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Proliferation Assay) Target_Class_Prediction In Silico Target Prediction (e.g., Molecular Docking, Pharmacophore Modeling) Phenotypic_Screening->Target_Class_Prediction Identifies Active Compounds Differential_Analysis Differential Gene/Protein Expression (Transcriptomics/Proteomics) Phenotypic_Screening->Differential_Analysis Provides Biological Context Biochemical_Assays Biochemical/Enzymatic Assays (e.g., Kinase Panel, Receptor Binding) Target_Class_Prediction->Biochemical_Assays Hypothesizes Targets Differential_Analysis->Biochemical_Assays Suggests Pathways Target_Engagement Cellular Target Engagement Assays (e.g., CETSA, DARTS) Biochemical_Assays->Target_Engagement Confirms Direct Binding Genetic_Validation Genetic Target Validation (e.g., CRISPR/Cas9, siRNA Knockdown) Target_Engagement->Genetic_Validation Validates Cellular Relevance Pathway_Analysis Downstream Signaling Analysis (e.g., Western Blot, Reporter Assays) Genetic_Validation->Pathway_Analysis Confirms Target Dependency Cellular_Phenotype Functional Cellular Assays (e.g., Apoptosis, Cell Cycle Analysis) Pathway_Analysis->Cellular_Phenotype Links Target to Function In_Vivo_Models In Vivo Model Validation (e.g., Xenograft, Disease Models) Cellular_Phenotype->In_Vivo_Models Confirms Physiological Effect

Caption: A systematic workflow for determining the mechanism of action.

Step-by-Step Experimental Protocols

Protocol 3.1: Initial Phenotypic Screening (Cell Viability Assay)

  • Cell Seeding: Plate human cancer cell lines (e.g., A375 for melanoma, HT29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [6]2. Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM). Add the diluted compounds to the cells and incubate for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., resazurin or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence or luminescence using a plate reader.

  • Analysis: Normalize the results to vehicle-treated control wells and plot the data to determine the IC50 (half-maximal inhibitory concentration) value.

Causality: This initial screen determines if the compound has a biological effect (e.g., cytotoxic or cytostatic) and provides the potency (IC50) needed to guide subsequent experiments.

Protocol 3.2: Target Engagement in a Cellular Context (CETSA)

  • Cell Treatment: Treat intact cells with the test compound at a relevant concentration (e.g., 10x IC50) and a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Pellet the aggregated, denatured proteins by centrifugation. The soluble protein fraction remains in the supernatant.

  • Target Detection: Analyze the amount of the suspected target protein remaining in the soluble fraction by Western blot or mass spectrometry.

  • Analysis: A successful ligand-protein interaction will stabilize the target protein, resulting in less denaturation at higher temperatures. This is observed as a "thermal shift" compared to the vehicle control.

Causality: This protocol provides direct evidence that the compound binds to its intended target within the complex environment of a cell, validating in vitro findings.

Protocol 3.3: Downstream Signaling Analysis (Western Blot)

  • Cell Lysis: Treat cells with the test compound at various time points and concentrations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target and its downstream effectors (e.g., p-ERK and total ERK for the MAPK pathway).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of key signaling proteins.

Causality: This self-validating protocol confirms that target engagement (from CETSA) translates into a functional consequence on the intended signaling pathway. The use of both phospho-specific and total protein antibodies ensures that any observed changes are due to altered activity, not changes in protein expression.

Quantitative Data Summary

The following table summarizes representative data for derivatives of the pyrazole acetamide scaffold, illustrating their potency against various targets.

Compound ClassTargetAssayPotency (IC50)Reference
Pyrazole Acetamide DerivativeBRAF V600EIn vitro kinase assay0.10 ± 0.01 µM[6]
Pyrazole Acetamide DerivativeA375 cell line (BRAF V600E)Cell proliferation0.96 ± 0.10 µM[6]
Phenylpyrazole AcetamideM. tuberculosisIn vitro culture>666 (Selectivity Index)[7]
Pyrazole-fused BenzimidazolePancreatic LipaseIn vitro enzyme assay~93% inhibition[8]

Conclusion and Future Directions

The N-(5-methyl-1H-pyrazol-3-yl)acetamide scaffold is a proven and highly valuable starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and specific activities across a range of mechanisms, including kinase inhibition, antimicrobial action, and enzyme modulation. The true scientific integrity of developing new drugs from this scaffold lies not just in synthesis, but in a rigorous and logical elucidation of their mechanism of action. The workflow and protocols detailed in this guide provide a robust framework for researchers to validate their hypotheses, confirm target engagement, and understand the functional consequences of their compounds. As new biological targets emerge, the inherent versatility of the pyrazole core ensures that it will remain a central element in the drug discovery pipeline for years to come.

References

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  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. (2023). PubMed. Retrieved January 7, 2026, from [Link]

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The Pharmacological Versatility of the Pyrazole Scaffold: A Technical Guide to its Biological Activities and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," its structural versatility and synthetic accessibility have enabled the development of a vast array of derivatives with a wide spectrum of biological activities.[1][2][3] This has led to the successful clinical application of several pyrazole-containing drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and numerous kinase inhibitors for cancer therapy.[4] This technical guide provides an in-depth exploration of the primary biological activities of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and other significant therapeutic applications. For each area, we delve into the core mechanisms of action, present key structure-activity relationship insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potent potential of the pyrazole scaffold in their discovery and development pipelines.

Chapter 1: The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

Introduction to the Pyrazole Moiety

The fundamental pyrazole is a simple aromatic molecule with the chemical formula C₃H₄N₂.[5] First described by Ludwig Knorr in 1883, its unique electronic and structural properties make it an exceptional building block for creating bioactive compounds.[4][5] The two nitrogen atoms offer sites for hydrogen bonding and coordination, while the aromatic ring provides a rigid framework for orienting substituents in three-dimensional space, facilitating precise interactions with biological targets.[1] Electrophilic substitution typically occurs at the C4 position, with nucleophilic attacks favored at C3 and C5, offering diverse avenues for chemical modification.[6]

Caption: The core aromatic structure of 1H-pyrazole.

Significance in Drug Discovery

The pyrazole ring is a key constituent in numerous FDA-approved drugs, validating its status as a privileged structure in drug discovery.[2][3] Its ability to serve as a bioisosteric replacement for other rings and its favorable drug-like properties have made it a recurring motif in successful therapeutic agents.[1] Notable examples include:

  • Celecoxib (Celebrex): A selective COX-2 inhibitor for treating pain and inflammation.[7][8]

  • Rimonabant (Acomplia): A cannabinoid receptor 1 (CB1) antagonist developed for obesity.[9][10]

  • Crizotinib, Ruxolitinib, Encorafenib: Kinase inhibitors used in targeted cancer therapy.[1]

  • Sildenafil (Viagra): A phosphodiesterase inhibitor for erectile dysfunction.[2][3]

The widespread success of these compounds underscores the pyrazole scaffold's capacity to interact with a diverse range of biological targets, from enzymes to G-protein coupled receptors.

Chapter 2: Anticancer Activity: Targeting Malignant Proliferation

The application of pyrazole derivatives in oncology is one of the most extensively researched areas. These compounds have demonstrated the ability to interfere with cancer cell growth and survival through multiple mechanisms of action.[11][12]

Mechanisms of Action

2.1.1. Protein Kinase Inhibition Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and angiogenesis. Their dysregulation is a common driver of cancer.[1] Pyrazole derivatives have been successfully designed as potent inhibitors of various kinases.[13]

  • Epidermal Growth Factor Receptor (EGFR) and HER-2: Some pyrazole derivatives exhibit significant inhibitory activity against EGFR and HER-2 tyrosine kinases, which are overexpressed in many cancers.[14] For example, compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) displayed potent EGFR inhibitory activity with an IC₅₀ of 0.07 μM, comparable to the standard drug erlotinib.[15]

  • Cyclin-Dependent Kinases (CDKs): CDKs control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[16] Indole-linked pyrazole derivatives have shown significant inhibitory activity toward CDK2, with IC₅₀ values as low as 0.074 µM.[11]

  • Aurora Kinases: These are essential for mitosis, and their inhibition is a promising anticancer strategy. Pyrazole-based compounds like Tozasertib have been developed as potent Aurora kinase inhibitors.[1]

Kinase_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds RAS RAS/RAF/MEK/ERK Pathway Receptor->RAS Activates PI3K PI3K/AKT/mTOR Pathway Receptor->PI3K Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Pyrazole Pyrazole-based Kinase Inhibitor Pyrazole->Receptor Inhibits

Caption: Pyrazole kinase inhibitors block signaling pathways that drive cancer cell proliferation.

2.1.2. Tubulin Polymerization Inhibition Microtubules are essential components of the cytoskeleton and the mitotic spindle required for cell division. Compounds that disrupt microtubule dynamics are effective anticancer agents. Several 3,4-diaryl pyrazole derivatives have been identified as potent tubulin polymerization inhibitors, arresting cancer cells in mitosis and leading to apoptosis.[11] One derivative, compound 5b , was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM and showed potent growth inhibition against leukemia (K562) and lung cancer (A549) cells with GI₅₀ values of 0.021 and 0.69 μM, respectively.[17]

2.1.3. Other Mechanisms

  • Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone required for the stability of many oncoproteins. Pyrazole-based compounds have been developed as Hsp90 inhibitors, leading to the degradation of client proteins and cancer cell death.[18]

  • Apoptosis Induction: Many pyrazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, through various intrinsic and extrinsic pathways.

Data Summary: In Vitro Anticancer Activity

The following table summarizes the activity of representative pyrazole derivatives against various cancer cell lines.

Compound Class/ExampleTarget/MechanismCell LineActivity (IC₅₀/GI₅₀)Reference
Pyrazolo[1,5-a]pyrimidinePIM-1 Kinase InhibitorHCT116 (Colon)1.51 µM[11]
Pyrazolo[4,3-f]quinolineHaspin Kinase InhibitorHCT116 (Colon)1.7 µM[11]
Indole-Pyrazole HybridCDK2 InhibitorMCF-7 (Breast)<23.7 µM[11]
3,4-Diaryl PyrazoleTubulin PolymerizationVarious0.06–0.25 nM[11]
Pyrazole Derivative 5b Tubulin PolymerizationK562 (Leukemia)0.021 µM[17]
Pyrazole Derivative 43 PI3 Kinase InhibitorMCF-7 (Breast)0.25 µM[11]
Experimental Workflow & Protocols

A logical workflow is essential for evaluating the anticancer potential of novel pyrazole derivatives, progressing from broad cytotoxicity screening to specific mechanistic assays.

Anticancer_Workflow Start Synthesized Pyrazole Derivative Library Screen Primary Screening: Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Screen Hit_ID Hit Identification (Determine IC50 values) Screen->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V Staining) Mechanism->Apoptosis Target Target-based Assay (e.g., Kinase Inhibition) Mechanism->Target Lead Lead Candidate Cell_Cycle->Lead Apoptosis->Lead Target->Lead

Caption: Stepwise workflow for the evaluation of anticancer pyrazole derivatives.

Protocol 2.1: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Principle: This colorimetric assay is a standard for assessing cell viability.[19] The mitochondrial dehydrogenase enzymes in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[19]

  • Materials & Reagents:

    • Cancer cell line of interest (e.g., A549, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Dimethyl sulfoxide (DMSO)

    • Test pyrazole derivatives (dissolved in DMSO)

    • 96-well flat-bottom culture plates

    • Microplate reader (570 nm wavelength)

  • Step-by-Step Methodology:

    • Cell Seeding: Harvest exponentially growing cells using trypsin. Perform a cell count and dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours (37°C, 5% CO₂). This allows cells to adhere and resume growth.

    • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

    • Incubation: Incubate the plate for 48-72 hours (or a desired time point) at 37°C, 5% CO₂.

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

    • IC₅₀ Determination: Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Chapter 3: Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Pyrazole derivatives are renowned for their anti-inflammatory effects, with several compounds, most notably Celecoxib, being used clinically as nonsteroidal anti-inflammatory drugs (NSAIDs).[20]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for the anti-inflammatory action of many pyrazoles is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[7][21]

  • The Arachidonic Acid Cascade: In response to inflammatory stimuli, the enzyme phospholipase A₂ releases arachidonic acid from cell membranes. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostaglandins that mediate pain and inflammation.[16]

  • COX-1 vs. COX-2: There are two main isoforms of the COX enzyme. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa and maintaining platelet function.[22] COX-2, however, is inducible and its expression is significantly upregulated at sites of inflammation.[21][22]

  • Selective Inhibition: Traditional NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to undesirable gastrointestinal side effects.[22] Pyrazole derivatives like Celecoxib are designed to be highly selective for COX-2.[7][22] A key structural feature is a sulfonamide side chain that binds to a specific hydrophilic pocket present in the active site of COX-2 but not COX-1.[8][22] This selectivity allows for potent anti-inflammatory effects with a reduced risk of gastric issues.[21]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Gastric Protection, Platelet Function) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Pain, Inflammation) COX2->PG_Inflammatory Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives blocks inflammatory prostaglandin synthesis.

Data Summary: COX-2 Inhibition
CompoundCOX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Celecoxib~0.04~30[22]
Compound 125a Not specified8.22[23]
Compound 125b Not specified9.31[23]
Compounds 144-146 0.034 - 0.052Not specified[23]
Experimental Workflow & Protocols

Screening for anti-inflammatory activity can be efficiently performed using in vitro assays that model key aspects of the inflammatory process, such as protein denaturation.

Protocol 3.1: In Vitro Anti-inflammatory Screening (Albumin Denaturation Assay)

  • Principle: Denaturation of tissue proteins is a well-documented cause of inflammation.[24] This assay uses egg albumin as a model protein. When heated, albumin denatures, leading to an increase in turbidity. An effective anti-inflammatory agent will protect the protein from denaturation.[24][25] The ability of a test compound to inhibit heat-induced protein denaturation is a reliable and simple method for preliminary screening of anti-inflammatory activity.[26]

  • Materials & Reagents:

    • Fresh hen's egg albumin or Bovine Serum Albumin (BSA)

    • Phosphate-Buffered Saline (PBS), pH 6.4

    • Test pyrazole derivatives (dissolved in DMSO)

    • Diclofenac sodium (as a standard reference drug)

    • Water bath

    • UV-Visible Spectrophotometer

  • Step-by-Step Methodology:

    • Preparation of Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin (from a fresh egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test pyrazole derivative.

    • Controls: Prepare a control solution by mixing 0.2 mL of egg albumin with 4.8 mL of PBS. A standard drug control is prepared using diclofenac sodium instead of the test compound.

    • Incubation: Incubate all the mixtures at 37°C for 20 minutes.

    • Heat-Induced Denaturation: Induce denaturation by placing the mixtures in a water bath at 70°C for 5 minutes.

    • Cooling and Measurement: After heating, allow the solutions to cool to room temperature. Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

    • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_Control - Abs_Treated) / Abs_Control] * 100

    • Interpretation: A higher percentage of inhibition indicates more potent anti-inflammatory activity. The results are often compared to the standard drug, diclofenac sodium.

Chapter 4: Diverse Bioactivities: Beyond Cancer and Inflammation

The versatility of the pyrazole scaffold extends to numerous other therapeutic areas.

Antimicrobial and Antifungal Activity

Several pyrazole derivatives have been reported as potent antibacterial agents, with selective activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.[2][3] Trifluoromethyl phenyl-substituted pyrazoles, for instance, are effective at inhibiting and eradicating bacterial biofilms.[3]

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique to determine MIC values.

  • Materials & Reagents:

    • Bacterial strain (e.g., S. aureus ATCC 29213)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Test pyrazole derivatives

    • Standard antibiotic (e.g., Vancomycin)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in MHB directly in the 96-well plate (e.g., concentrations ranging from 128 µg/mL to 0.25 µg/mL).

    • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Controls: Include a positive control well (MHB + inoculum, no drug) and a negative control well (MHB only, no inoculum).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Neuropharmacological and Metabolic Activity (CB1 Receptor Antagonism)
  • Mechanism of Action: The endocannabinoid system, particularly the cannabinoid 1 (CB1) receptor, plays a significant role in regulating appetite and energy metabolism.[27] Activation of CB1 receptors in the brain increases food intake.[10] Pyrazole derivatives, most famously Rimonabant, were designed as antagonists or inverse agonists of the CB1 receptor.[9][28] By blocking the CB1 receptor, these compounds reduce the activity of appetite-stimulating pathways, leading to decreased food intake and weight loss.[10][29] This blockade also has peripheral effects, improving glucose and lipid metabolism in adipose tissue and the liver.[29][30]

CB1_Antagonism Endocannabinoid Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor (in Hypothalamus) Endocannabinoid->CB1 Activates Appetite Increased Appetite & Food Intake CB1->Appetite Rimonabant Rimonabant (Pyrazole Derivative) Rimonabant->CB1 Blocks Reduced_Appetite Decreased Appetite & Weight Loss Rimonabant->Reduced_Appetite

Caption: Logical relationship of CB1 receptor antagonism by pyrazole derivatives for appetite suppression.

  • Structure-Activity Relationship (SAR): For potent CB1 antagonism, specific structural features are required: (a) a para-substituted phenyl ring at the 5-position, (b) a carboxamido group at the 3-position, and (c) a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[9]

Chapter 5: Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally proven its value in drug discovery, serving as the foundation for a remarkable diversity of therapeutic agents. Its continued exploration reveals a broad range of biological activities, from well-established anti-inflammatory and anticancer effects to potent antimicrobial and metabolic modulatory roles. The synthetic tractability of the pyrazole ring allows for fine-tuning of its pharmacological profile, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on developing pyrazole derivatives with multi-target activities, a promising strategy for complex diseases like cancer. Furthermore, the integration of computational methods, such as molecular docking and dynamic simulations, will continue to accelerate the rational design of novel pyrazole-based leads, paving the way for the next generation of innovative therapeutics.[31]

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The Versatile Scaffold: A Technical Guide to N-(5-methyl-1H-pyrazol-3-yl)acetamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(5-methyl-1H-pyrazol-3-yl)acetamide, a seemingly modest heterocyclic compound, represents a cornerstone scaffold in contemporary medicinal chemistry. Its inherent structural features, including a tautomeric pyrazole ring and an acetamide side chain, provide a versatile platform for the design and synthesis of highly specific and potent therapeutic agents. This in-depth technical guide provides a comprehensive literature review of N-(5-methyl-1H-pyrazol-3-yl)acetamide, detailing its synthesis, chemical properties, and, most importantly, its critical role as a foundational building block in the development of targeted therapies. We will explore its application in the creation of potent kinase inhibitors and selective androgen receptor modulators (SARMs), supported by detailed experimental protocols, quantitative biological data, and mechanistic pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own research endeavors.

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural framework found in a multitude of biologically active compounds.[1] The pyrazole ring's unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its susceptibility to various chemical modifications, make it an ideal starting point for the development of novel therapeutics.[2] Pyrazole-containing drugs have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[3]

N-(5-methyl-1H-pyrazol-3-yl)acetamide (also known as 3-acetamido-5-methylpyrazole) is a key derivative of the pyrazole family. Its simple yet functionalized structure makes it an invaluable intermediate in multi-step organic syntheses, allowing for the strategic introduction of diverse pharmacophores to modulate biological activity, selectivity, and pharmacokinetic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a core scaffold is fundamental to its application in drug design.

PropertyValueSource
Molecular Formula C₆H₉N₃O[4]
Molecular Weight 139.16 g/mol [4]
IUPAC Name N-(5-methyl-1H-pyrazol-3-yl)acetamide[4]
CAS Number 83725-05-7[4]
Appearance Solid[5]
Melting Point 45-47 °C (lit.)[5]
Boiling Point 213 °C/14 mmHg (lit.)[5]
SMILES CC1=CC(=NN1)NC(=O)C[4]

Synthesis and Characterization

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide is a well-established process, typically achieved through a two-step sequence involving the formation of the pyrazole ring followed by acylation of the amino group.

Synthesis of the Precursor: 3-Amino-5-methylpyrazole

The most common route to 3-amino-5-methylpyrazole involves the cyclization of a β-ketonitrile with hydrazine or a hydrazine salt.[3]

Experimental Protocol: Synthesis of 3-Amino-5-methylpyrazole [3]

  • Reaction Setup: To a solution of sodium cyanoacetone (0.5 mol) in water, add a 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mol) at 35°C over a period of 2 hours.

  • Reaction: Allow the mixture to react for an additional 4.5 hours at 35°C.

  • Work-up: Add toluene (400 ml) to the reaction mixture and remove the water by azeotropic distillation.

  • Isolation: Distill off the toluene. To the viscous residue, add ethanol (200 ml) to precipitate sodium chloride. Filter off the salt.

  • Purification: Remove the ethanol from the filtrate under reduced pressure to yield 3-amino-5-methylpyrazole. Further purification can be achieved by vacuum distillation.

Acylation to N-(5-methyl-1H-pyrazol-3-yl)acetamide

The final step involves the acylation of the 3-amino group of the pyrazole precursor. This is a standard amide bond formation reaction.

Experimental Protocol: Synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide

  • Reaction Setup: Dissolve 3-amino-5-methylpyrazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Acylation: Cool the solution to 0°C and add acetic anhydride (1.1 equivalents) dropwise. A base, such as triethylamine or pyridine (1.2 equivalents), is typically added to scavenge the acetic acid byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. Expected spectral data for the related compound N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, which shares the core scaffold, can provide a reference.[6]

  • ¹H NMR: Signals corresponding to the methyl protons, the pyrazole ring proton, and the amide N-H proton.

  • ¹³C NMR: Resonances for the methyl carbon, the pyrazole ring carbons, and the carbonyl carbon of the acetamide group.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group.

Applications in Drug Discovery

The N-(5-methyl-1H-pyrazol-3-yl)acetamide scaffold is a versatile starting point for the development of a wide range of therapeutic agents. Its utility is particularly prominent in the fields of oncology and endocrinology.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development. The pyrazole scaffold has been extensively utilized in the design of potent and selective kinase inhibitors.[3]

4.1.1. Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in various cancers. The N-(pyrazol-3-yl)acetamide moiety has been incorporated into potent Aurora kinase inhibitors.[1]

Structure-Activity Relationship (SAR) Insights:

  • The pyrazole ring often forms key hydrogen bonding interactions with the hinge region of the kinase active site.

  • The acetamide group can be modified to introduce various substituents that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

  • The methyl group on the pyrazole ring can be replaced with other small alkyl or substituted aryl groups to fine-tune the inhibitor's properties.

Quantitative Data for Representative Pyrazole-Based Aurora Kinase Inhibitors:

CompoundTarget KinaseIC₅₀ (nM)Reference
Barasertib (AZD1152)Aurora B0.37[1]
A Pyrazolyl Benzimidazole DerivativeAurora A/B35 / 75[1]

Signaling Pathway: Aurora B Kinase Inhibition

The following diagram illustrates the central role of Aurora B kinase in mitosis and how its inhibition by a pyrazole-based inhibitor can lead to cell cycle arrest and apoptosis.

Aurora_B_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) cluster_outcomes Cellular Outcomes of Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora_B Aurora_B INCENP INCENP Histone_H3 Histone_H3 Aurora_B->Histone_H3 Phosphorylates (Ser10) Kinetochore_Microtubule_Attachments Kinetochore_Microtubule_Attachments Aurora_B->Kinetochore_Microtubule_Attachments Corrects Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Polyploidy Polyploidy Apoptosis Apoptosis Survivin Survivin Borealin Borealin Chromosome_Condensation Chromosome_Condensation Histone_H3->Chromosome_Condensation Kinetochore_Microtubule_Attachments->Metaphase Pyrazole_Inhibitor N-(pyrazol-3-yl)acetamide Derivative Pyrazole_Inhibitor->Aurora_B Inhibits Cell_Division_Completion Cell_Division_Completion Cytokinesis->Cell_Division_Completion Cytokinesis->Polyploidy Failed Cytokinesis Polyploidy->Apoptosis Induces

Figure 1: Simplified signaling pathway of Aurora B kinase and its inhibition.

4.1.2. p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses and cellular stress. Inhibitors of p38 MAPK have therapeutic potential in a range of inflammatory diseases. The pyrazole scaffold has been successfully employed in the development of potent p38 MAPK inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • The pyrazole core can be substituted with aryl groups at different positions to occupy specific pockets within the enzyme's active site.

  • The acetamide linker can be replaced with a urea or other bioisosteres to optimize hydrogen bonding interactions.

  • Modifications to the substituents on the aryl rings can significantly impact potency and selectivity.

Selective Androgen Receptor Modulators (SARMs)

The androgen receptor (AR) is a nuclear hormone receptor that plays a crucial role in the development and maintenance of male reproductive tissues and has anabolic effects on muscle and bone. Selective Androgen Receptor Modulators (SARMs) are a class of compounds that bind to the AR and exhibit tissue-selective activity. The goal of SARM development is to harness the anabolic benefits of androgens while minimizing their undesirable androgenic effects on tissues like the prostate.[7] The N-(pyrazol-3-yl)acetamide scaffold has emerged as a promising framework for the design of novel nonsteroidal SARMs.[8]

Mechanism of Tissue Selectivity:

The tissue-selective effects of SARMs are thought to arise from their unique interactions with the AR, leading to differential recruitment of co-activator and co-repressor proteins in different cell types.[9] This results in tissue-specific gene expression profiles.

Signaling Pathway: Androgen Receptor Modulation by SARMs

The following diagram illustrates the mechanism of action of androgens and the tissue-selective effects of SARMs.

SARM_Pathway cluster_ligands Ligands cluster_nucleus Nucleus cluster_muscle Muscle Tissue cluster_prostate Prostate Tissue Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Androgenic_Effects Androgenic Effects (e.g., prostate growth) SARM N-(pyrazol-3-yl)acetamide Derivative (SARM) SARM->AR Anabolic_Effects Anabolic Effects (e.g., increased muscle mass) SARM->Androgenic_Effects Minimal Effect AR_Complex Ligand-AR Complex AR->AR_Complex Nucleus Nucleus AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA AR_Complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Gene_Transcription->Anabolic_Effects Gene_Transcription->Androgenic_Effects

Figure 2: Simplified mechanism of action of SARMs.

Conclusion

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a testament to the power of privileged scaffolds in drug discovery. Its straightforward synthesis and versatile chemical handles have enabled its use as a foundational element in the development of highly targeted and potent therapeutic agents. From inhibiting key enzymes in cancer cell proliferation to selectively modulating hormone receptor activity, this pyrazole derivative continues to be a valuable tool for medicinal chemists. As our understanding of disease biology deepens, the strategic application of such well-characterized and adaptable building blocks will undoubtedly continue to fuel the discovery of the next generation of medicines.

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A Technical Guide to the Discovery and History of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its journey from a laboratory curiosity to a privileged scaffold in a multitude of blockbuster drugs is a testament to its remarkable chemical versatility and profound pharmacological significance.[3][4] This in-depth technical guide delves into the seminal discovery of pyrazole, traces the evolution of its synthesis, and chronicles the development of key pyrazole-based therapeutic agents that have left an indelible mark on human health. For researchers, scientists, and drug development professionals, this guide offers a comprehensive perspective on the enduring legacy and future potential of this remarkable heterocyclic system.

The Dawn of Pyrazole Chemistry: Ludwig Knorr's Pioneering Synthesis

The history of pyrazole is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating quinine-related compounds, Knorr reported the first synthesis of a pyrazole derivative.[5][6][7] His seminal work involved the condensation of ethyl acetoacetate with phenylhydrazine, a reaction that would later be famously known as the Knorr pyrazole synthesis.[5][8] This groundbreaking discovery not only introduced a new class of heterocyclic compounds but also laid the foundation for the development of the first synthetic drugs.[5][9]

The initial compound synthesized by Knorr was 1-phenyl-3-methyl-5-pyrazolone.[5][10] This discovery was not merely a synthetic achievement; it was the genesis of a new era in pharmaceuticals. Shortly after its discovery, a methylated derivative of this pyrazolone, Antipyrine (phenazone), was found to possess potent analgesic and antipyretic properties.[9][11][12] Antipyrine quickly became a commercial success and was the most widely used drug until the advent of Aspirin.[9]

The Knorr Pyrazole Synthesis: A Foundational Protocol

The enduring genius of Knorr's work lies in the simplicity and versatility of the synthesis he developed. The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative remains a fundamental and widely practiced method for constructing the pyrazole ring.[4][13][14]

Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is based on the original 1883 publication by Ludwig Knorr.[5]

Materials and Equipment:

  • Reactants:

    • Phenylhydrazine (100 g)

    • Ethyl acetoacetate (125 g)

  • Apparatus:

    • Reaction vessel suitable for heating

    • Water bath

    • Apparatus for separating immiscible liquids

    • Crystallization dish

    • Melting point apparatus

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[5]

  • Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction that formed an oily product and water.[5]

  • Separation of Water: The water formed during the initial condensation was carefully separated from the oily product.[5]

  • Cyclization: The oily condensation product was then heated on a water bath for an extended period. This crucial step induced cyclization through the elimination of ethanol, yielding the crude pyrazolone product.[5]

Quantitative Data from Knorr's 1883 Publication:

ReactantMass (g)
Phenylhydrazine100
Ethyl acetoacetate125

Table 1: Reactant quantities as reported by Ludwig Knorr in his 1883 synthesis.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Phenylhydrazine Phenylhydrazine Condensation Initial Condensation (Ambient Temperature) Phenylhydrazine->Condensation Ethyl_acetoacetate Ethyl acetoacetate (1,3-Dicarbonyl Compound) Ethyl_acetoacetate->Condensation Separation Water Separation Condensation->Separation Forms oily product + water Cyclization Heating on Water Bath (Ethanol Elimination) Separation->Cyclization Oily product Pyrazolone 1-Phenyl-3-methyl-5-pyrazolone Cyclization->Pyrazolone

Knorr's foundational pyrazole synthesis workflow.

The Evolution of Pyrazole-Based Therapeutics

Knorr's initial discovery sparked a wave of research into pyrazole derivatives, leading to the development of numerous clinically significant drugs.[1][4] The inherent versatility of the pyrazole scaffold has allowed medicinal chemists to modulate its physicochemical properties and biological activities, resulting in a diverse array of therapeutic agents.[2]

Anti-inflammatory Drugs: The COX Inhibitors

A significant chapter in the history of pyrazole-based drugs is their role as anti-inflammatory agents.[15][16] Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[12][17][18]

Celecoxib: A Landmark in Selective COX-2 Inhibition

One of the most prominent examples of a pyrazole-based anti-inflammatory drug is Celecoxib (Celebrex®).[3] Patented in 1993, Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[19][20] This selectivity is a key feature that distinguishes it from non-selective NSAIDs, which inhibit both COX-1 and COX-2.[17] By preferentially targeting COX-2, which is primarily expressed at sites of inflammation, Celecoxib reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[17][20]

Mechanism of Action of Celecoxib:

Celecoxib's mechanism of action involves the selective inhibition of the COX-2 enzyme.[19][21] This inhibition prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the synthesis of prostaglandins that mediate pain and inflammation.[20][21] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[20][21]

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Selective inhibition of COX-2 by Celecoxib.
Erectile Dysfunction and Pulmonary Hypertension: The PDE5 Inhibitors

The versatility of the pyrazole scaffold is further exemplified by its incorporation into drugs for entirely different therapeutic areas, such as erectile dysfunction and pulmonary arterial hypertension.

Sildenafil: A Serendipitous Discovery

Sildenafil (Viagra®), a pyrimidine-fused pyrazole derivative, was originally developed by Pfizer in the late 1980s as a potential treatment for cardiovascular diseases like angina.[22][23][24] During clinical trials, an unexpected side effect was observed: improved erectile function.[23][25] This serendipitous discovery led to a paradigm shift in the treatment of erectile dysfunction.[23][25]

Mechanism of Action of Sildenafil:

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP).[22][23][26] During sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP.[26] Increased levels of cGMP lead to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection.[26] By inhibiting PDE5, sildenafil allows cGMP to accumulate, thus enhancing the erectile response to sexual stimulation.[23][25][26]

Sildenafil_Mechanism Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP_Production Increased cGMP Production Guanylate_Cyclase->cGMP_Production Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP_Production->Smooth_Muscle_Relaxation PDE5 PDE5 Enzyme cGMP_Production->PDE5 Breaks down cGMP Erection Erection Smooth_Muscle_Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sildenafil's mechanism via PDE5 inhibition.
A Cautionary Tale: The Rise and Fall of Rimonabant

Not all pyrazole-based drugs have had a smooth journey. Rimonabant (Acomplia®), a selective CB1 cannabinoid receptor antagonist, was developed as an anti-obesity drug.[27][28] While it showed efficacy in promoting weight loss, it was withdrawn from the market due to serious psychiatric side effects, including depression and suicidal ideation.[29][30][31] The story of Rimonabant serves as a crucial reminder of the complexities of drug development and the importance of rigorous post-marketing surveillance.[28][29]

The Modern Landscape and Future Directions

The discovery and development of pyrazole-based compounds continue to be a vibrant area of research. The pyrazole scaffold is now recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] Current research is exploring pyrazole derivatives for a multitude of therapeutic applications, including:

  • Anticancer agents: Many pyrazole derivatives have shown promising cytotoxic potential against various cancer cell lines.[32][33]

  • Antimicrobial agents: The pyrazole nucleus is being investigated for its potential in developing new antibacterial and antifungal drugs.[3]

  • Agrochemicals: Pyrazole derivatives have also found applications as herbicides and insecticides.[13][34]

The enduring legacy of Ludwig Knorr's initial discovery is evident in the vast and ever-expanding landscape of pyrazole chemistry. From the first synthetic analgesic to modern targeted therapies, the pyrazole ring has proven to be a remarkably versatile and valuable scaffold in the quest for new and improved medicines. The continued exploration of its chemical space promises to yield even more innovative and life-changing therapeutics in the years to come.

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A Technical Guide to the Potential Therapeutic Applications of N-(5-methyl-1H-pyrazol-3-yl)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Pyrazole Scaffold

To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth exploration of N-(5-methyl-1H-pyrazol-3-yl)acetamide, a molecule of growing interest within the scientific community. While direct therapeutic applications of this specific compound are still in nascent stages of investigation, the broader family of pyrazole derivatives has demonstrated a remarkable range of pharmacological activities.[1][2][3] This guide will synthesize the existing knowledge on N-(5-methyl-1H-pyrazol-3-yl)acetamide, its derivatives, and the wider class of pyrazoles to illuminate potential pathways for future therapeutic development. We will delve into the known biological activities, propose potential mechanisms of action, and provide detailed experimental protocols to empower further research and discovery in this promising area.

The Core Moiety: N-(5-methyl-1H-pyrazol-3-yl)acetamide

N-(5-methyl-1H-pyrazol-3-yl)acetamide (C6H9N3O) is a heterocyclic compound featuring a pyrazole ring, a five-membered ring with two adjacent nitrogen atoms.[4][5] The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[2][5]

1.1 Physicochemical Properties

A foundational understanding of the molecule's physical and chemical characteristics is paramount for any drug discovery endeavor.

PropertyValueSource
Molecular Formula C6H9N3OPubChem[4]
Molecular Weight 139.16 g/mol PubChem[4]
CAS Number 83725-05-7PubChem[4]
IUPAC Name N-(5-methyl-1H-pyrazol-3-yl)acetamidePubChem[4]

1.2 Synthesis of the Core Structure and Its Precursors

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide and its derivatives is a critical aspect of its study. A common synthetic route involves the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, a derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), is synthesized from N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.[1] The precursor, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, can be obtained by reacting 4Z-(2-oxopropylidene)-1,5-benzodiazepin-2-one with hydrazine hydrate.[1]

Emerging Biological Activities and Therapeutic Potential

While direct evidence for the therapeutic applications of N-(5-methyl-1H-pyrazol-3-yl)acetamide is limited, the activities of its derivatives and related pyrazole compounds suggest several promising avenues for investigation.

2.1 Ion Channel Modulation: A Gateway to Neurological and Cardiovascular Therapies

A significant finding is the identification of derivatives of N-(5-methyl-1H-pyrazol-3-yl)acetamide as activators of G protein-gated inwardly-rectifying potassium (GIRK) channels.[6] Specifically, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers have been identified as potent and selective GIRK1/2 activators.[6]

2.1.1 Mechanism of Action and Therapeutic Implications

GIRK channels are crucial in modulating cellular excitability and are key effectors in GPCR signaling pathways.[6] Their activation leads to potassium ion efflux, hyperpolarizing the cell membrane and reducing neuronal firing. This mechanism is relevant for conditions characterized by neuronal hyperexcitability, such as epilepsy, and for regulating heart rate. The development of selective GIRK1/2 activators based on the N-(5-methyl-1H-pyrazol-3-yl)acetamide scaffold could offer novel therapeutic strategies for these conditions.

2.1.2 Experimental Workflow: Screening for GIRK Channel Activators

The following diagram illustrates a typical workflow for identifying and characterizing GIRK channel activators.

GIRK_Activator_Screening cluster_0 High-Throughput Screening (HTS) cluster_1 Lead Identification & Optimization cluster_2 Electrophysiological Validation cluster_3 In Vivo Studies HTS HTS Campaign (e.g., Thallium Flux Assay) Lead_Opt Chemical Optimization (SAR Studies) HTS->Lead_Opt Identified Hits DMPK DMPK Assays (e.g., Microsomal Stability) Lead_Opt->DMPK Optimized Leads Patch_Clamp Patch-Clamp Electrophysiology (Confirming GIRK Activity) DMPK->Patch_Clamp Candidate Compounds In_Vivo Animal Models (e.g., Epilepsy, Arrhythmia) Patch_Clamp->In_Vivo Validated Activators

Caption: Workflow for the discovery and validation of novel GIRK channel activators.

2.2 Antimicrobial and Anticancer Potential

The broader class of pyrazole derivatives has been extensively studied for its diverse pharmacological properties, including antimicrobial and anticancer activities.[1][2][7] This suggests that N-(5-methyl-1H-pyrazol-3-yl)acetamide could serve as a scaffold for developing new agents in these therapeutic areas.

2.2.1 Antibacterial Activity of Coordination Complexes

Coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with metals like Cadmium(II) and Copper(II) have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] These findings highlight the potential of using this pyrazole derivative as a ligand to create metallodrugs with enhanced biological activity.

2.2.2 Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial efficacy of novel compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., E. coli, S. aureus) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2.3 Anti-inflammatory and Analgesic Properties

Many pyrazole-containing compounds are known for their anti-inflammatory and analgesic effects, with some acting as COX-2 inhibitors.[9] While direct evidence for N-(5-methyl-1H-pyrazol-3-yl)acetamide is lacking, its structural similarity to known anti-inflammatory agents warrants investigation into its potential in this area.

2.4 Other Potential Applications

  • Potassium-Competitive Acid Blockers (P-CABs): Derivatives of 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have been synthesized and evaluated as potent H+/K+-ATPase inhibitors for treating acid-related gastrointestinal disorders.[10][11]

  • Lipolysis Inhibition: Salts of the related compound, 5-methylpyrazole-3-carboxylic acid, have shown significant lipolysis inhibitory activity, suggesting a potential role in managing dyslipidemia.[12]

Non-Therapeutic Applications: A Note on Corrosion Inhibition

It is noteworthy that N-(5-methyl-1H-pyrazol-3-yl)acetamide and its derivatives have been extensively studied as effective corrosion inhibitors for steel in acidic environments.[1][13][14] While not a therapeutic application, this property underscores the molecule's ability to interact with surfaces and its chemical stability, which can be valuable characteristics in drug design.

Future Directions and Conclusion

N-(5-methyl-1H-pyrazol-3-yl)acetamide represents a versatile chemical scaffold with significant, yet largely untapped, therapeutic potential. The demonstrated activity of its derivatives as ion channel modulators and the broader pharmacological profile of the pyrazole class strongly suggest that this compound is a valuable starting point for the development of novel therapeutics. Future research should focus on:

  • Systematic derivatization of the core N-(5-methyl-1H-pyrazol-3-yl)acetamide structure to explore structure-activity relationships for various biological targets.

  • Screening of these derivatives against a wide range of assays, including those for ion channel modulation, anticancer, antimicrobial, and anti-inflammatory activities.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in the observed biological effects.

This guide provides a comprehensive overview of the current knowledge and a roadmap for future investigations into the therapeutic applications of N-(5-methyl-1H-pyrazol-3-yl)acetamide. The path from a promising scaffold to a clinically approved therapeutic is arduous, but the foundational evidence presented here offers a compelling rationale for embarking on this journey of discovery.

References

  • Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ACS Omega. [Link]

  • N-(5-methyl-1H-pyrazol-3-yl)acetamide. PubChem. [Link]

  • Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. RSC Medicinal Chemistry. [Link]

  • Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. [Link]

  • Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide, a heterocyclic compound of significant interest. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and material science, demonstrating a wide array of biological activities and industrial applications.[1][2] The title compound, in particular, has been identified as a potent corrosion inhibitor for steel and serves as a versatile precursor for synthesizing more complex molecules, including Schiff bases and coordination complexes with potential antibacterial and anticancer properties.[1][3][4] This guide presents a reliable and efficient two-step synthetic pathway, commencing from commercially available precursors. The methodology is based on a validated literature procedure involving the formation and subsequent rearrangement of a benzodiazepine intermediate.[3] We provide a detailed, step-by-step protocol, an analysis of the reaction mechanism, characterization data, and a discussion of the scientific rationale behind the procedural choices to ensure reproducibility and deepen understanding.

Synthetic Strategy and Rationale

The synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide is efficiently achieved through a two-step process. The strategic selection of this pathway is predicated on the high-yield conversion and the accessibility of the starting materials.

  • Step 1: Condensation to form a Benzodiazepine Intermediate. The synthesis begins with the condensation of dehydroacetic acid and o-phenylenediamine. This reaction, conducted in a high-boiling solvent like xylene, forms the key intermediate, (Z)-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one.[3] Xylene is the solvent of choice due to its high boiling point, which facilitates the dehydration-condensation reaction required to form the seven-membered diazepine ring.

  • Step 2: Hydrazine-mediated Rearrangement. The benzodiazepine intermediate is then reacted with hydrazine hydrate. This step is the core of the synthesis, where a fascinating molecular rearrangement occurs. The hydrazine attacks the diketone-like side chain of the benzodiazepine, leading to the cleavage of the diazepine ring and subsequent cyclization to form the thermodynamically stable 5-methyl-1H-pyrazole ring.[3] This reaction elegantly constructs the desired pyrazole-acetamide scaffold in a single, high-yield transformation.

Overall Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis Dehydroacetic Acid Dehydroacetic Acid Intermediate (Z)-4-(2-oxopropylidene) -1,5-benzodiazepin-2-one Dehydroacetic Acid->Intermediate Xylene, Reflux o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Intermediate Final_Product N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide Intermediate->Final_Product Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Final_Product

Figure 1: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocols

PART A: Synthesis of (Z)-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one (Intermediate 3)

This protocol is adapted from the procedure described by Essassi et al.[3]

Materials:

  • Dehydroacetic acid (0.02 mol, 3.36 g)

  • o-Phenylenediamine (0.04 mol, 4.32 g)

  • Xylene (80 mL)

  • Ethanol (for recrystallization)

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filtration apparatus

Procedure:

  • Combine dehydroacetic acid (0.02 mol) and o-phenylenediamine (0.04 mol) in a 250 mL round-bottom flask.

  • Add 80 mL of xylene to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with continuous stirring for 4 hours.

  • After 4 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude solid from ethanol to yield the pure intermediate product.

  • Dry the purified crystals. The expected yield is approximately 75%.[3]

PART B: Synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (Final Product)

This protocol details the final rearrangement step.[3][4]

Materials:

  • (Z)-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one (2.0 g)

  • Hydrazine hydrate (stoichiometric amount)

  • Ethanol (40 mL for reaction, plus additional for recrystallization)

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator (optional)

  • Büchner funnel and filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, suspend 2.0 g of the benzodiazepine intermediate from Part A in 40 mL of ethanol.

  • Add a stoichiometric amount of hydrazine hydrate to the suspension.

  • Heat the mixture to reflux with stirring for 2 hours. The suspension should gradually dissolve as the reaction proceeds.

  • After 2 hours, concentrate the reaction mixture by reducing the solvent volume to approximately 20 mL, either by simple distillation or using a rotary evaporator.

  • Allow the concentrated mixture to cool and rest. A precipitate of the final product will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide.

  • Dry the final product. The expected yield is approximately 80%.[3]

Reaction Mechanism

The conversion of the benzodiazepine intermediate to the final pyrazole product involves a hydrazine-mediated ring cleavage and recyclization. This transformation is a key example of how hydrazine can be used to construct five-membered heterocyclic rings from appropriate precursors.

G cluster_mechanism Plausible Reaction Mechanism A 1. Nucleophilic Attack: Hydrazine attacks one carbonyl of the side chain. B 2. Ring Opening: The seven-membered diazepine ring is cleaved. A->B Intermediate formation C 3. Intramolecular Cyclization: The terminal hydrazine nitrogen attacks the second carbonyl group. B->C Conformational change D 4. Dehydration: Loss of a water molecule forms the aromatic pyrazole ring. C->D Condensation E Final Product D->E Aromatization

Figure 2: Key mechanistic steps in the formation of the pyrazole ring.

Mechanistic Rationale:

  • Nucleophilic Attack: Hydrazine, a potent bis-nucleophile, first attacks one of the carbonyl groups on the oxopropylidene side chain of the benzodiazepine.

  • Ring Cleavage: This initial attack leads to a cascade of electronic shifts that results in the cleavage of the amide bond within the seven-membered ring, releasing the o-phenylenediamine portion of the molecule, which is now an amino group on an acetamide side chain.

  • Cyclization and Dehydration: The resulting open-chain intermediate rapidly undergoes an intramolecular condensation. The other nitrogen of the hydrazine moiety attacks the remaining carbonyl group, and subsequent dehydration (loss of water) leads to the formation of the stable, aromatic pyrazole ring.

Data Summary and Characterization

Table 1: Quantitative Synthesis Parameters
StepReactant 1Amount (mol)Reactant 2Amount (mol)SolventVolume (mL)Time (h)Temp.Yield (%)
A Dehydroacetic acid0.02o-Phenylenediamine0.04Xylene804Reflux~75[3]
B Benzodiazepine Int.~0.009Hydrazine HydrateStoichiometricEthanol402Reflux~80[3]
Expected Characterization of Final Product

The identity and purity of the synthesized N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide should be confirmed using standard analytical techniques. Published data provides a reference for confirmation.[3]

  • Appearance: Solid precipitate.

  • Melting Point (M.P.): 502–504 K (229-231 °C).[3]

  • ¹H NMR (300 MHz, DMSO-d₆, δ(ppm)):

    • 2.21 (s, 3H, CH₃): Singlet corresponding to the methyl group on the pyrazole ring.

    • 3.89 (s, 2H, CH₂): Singlet for the methylene bridge protons between the pyrazole and amide groups.

    • 6.31 (s, 1H, CH pyrazole): Singlet for the proton at the C4 position of the pyrazole ring.

    • 7.23–7.98 (m, 4H, CH aromatic): Multiplet corresponding to the protons on the aminophenyl ring.

    • 8.00 (s, 1H, NH CH₂–CO): Singlet for the amide proton.

    • 9.94 (s, 1H, NH Ar–CO): Note: This peak is from a further derivatized compound in the source; it would not be present. Instead, expect signals for the -NH₂ protons.

    • 10.25 (s, 1H, NH pyrazole): Singlet for the N-H proton of the pyrazole ring.[3]

Safety and Handling

  • o-Phenylenediamine: Toxic and a suspected mutagen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. All manipulations must be performed in a fume hood. Avoid inhalation and skin contact.

  • Xylene: Flammable liquid with toxic vapors. Use in a well-ventilated area and away from ignition sources.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure. Ensure waste is disposed of according to institutional guidelines.

Applications and Future Directions

N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide is a molecule with demonstrated utility and significant potential.

  • Corrosion Science: It has been extensively studied as a mixed-type corrosion inhibitor for C38 steel in acidic environments, showing high efficiency (up to 93% at 5 mM) by adsorbing onto the steel surface.[4][5]

  • Medicinal Chemistry: The presence of multiple reactive sites (the amino group, amide linkage, and pyrazole N-H) makes it an excellent scaffold for further chemical modification. It is a precursor for synthesizing Schiff bases and coordination complexes, which have been explored for their biological activities, including antibacterial properties.[1][3]

  • Pharmaceutical Development: Pyrazole-containing compounds are a cornerstone of modern drug discovery, with applications as anti-inflammatory, anticancer, and antimicrobial agents, among others.[6][7] This molecule represents a valuable starting point for the development of new therapeutic agents.

References

  • El-Sayed, M. A. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics, 14(8), 1558. [Link]

  • El-Sayed, M. A. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... PubMed. [Link]

  • Chkirate, K., et al. (2023). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl... Molecules, 28(19), 6940. [Link]

  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. ResearchGate. [Link]

  • Unknown Author. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor... ResearchGate. [Link]

  • Unknown Author. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. [Link]

  • Chkirate, K., et al. (2020). Structures of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide... ResearchGate. [Link]

  • Fettach, S., et al. (2019). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. IUCrData, 4(1). [Link]

  • Maleš, M., et al. (2022). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 27(19), 6653. [Link]

  • Sharma, V., et al. (2014). Synthesis and biological significance of pyrazolones: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 1(1). [Link]

  • Chkirate, K., et al. (2017). N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. Acta Crystallographica Section E, 73(Pt 2). [Link]

  • Unknown Author. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Oruç, E. E., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors... Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]

  • Reddy, T. S., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids... ResearchGate. [Link]

  • Ahmad, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches... Molecules, 27(2), 360. [Link]

  • Ahmad, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides... ResearchGate. [Link]

  • Hassan, A. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(22), 7622. [Link]

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Application Note: N-(5-methyl-1H-pyrazol-3-yl)acetamide as a High-Efficacy Corrosion Inhibitor for Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and engineers on the application of N-(5-methyl-1H-pyrazol-3-yl)acetamide as a corrosion inhibitor, particularly for steel in acidic media. While direct literature on this specific molecule is emerging, this guide synthesizes data from closely related pyrazole derivatives to establish a robust framework for its evaluation and deployment.[1][2][3][4] Protocols for gravimetric analysis, advanced electrochemical evaluation, and surface morphology characterization are detailed, providing a multi-faceted approach to validating inhibitor performance. The underlying mechanisms of action are explained, grounded in the principles of chemical adsorption and protective film formation, characteristic of pyrazole-based inhibitors.[2][5]

Introduction: The Challenge of Acidic Corrosion and the Promise of Pyrazole Derivatives

Corrosion in acidic environments, prevalent in industrial processes such as acid pickling, industrial cleaning, and oil and gas well acidizing, poses a significant economic and safety challenge.[6][7] The use of organic corrosion inhibitors is a primary strategy to mitigate the degradation of metallic assets, most notably carbon steel.[6] Among the various classes of organic inhibitors, pyrazole and its derivatives have garnered substantial attention due to their efficacy, favorable environmental profile, and versatile synthesis.[3][5][6]

The effectiveness of pyrazole derivatives stems from their molecular structure, which includes nitrogen heteroatoms and π-electrons.[5] These features facilitate strong adsorption onto metal surfaces, creating a protective barrier that isolates the metal from the corrosive electrolyte.[2][5] N-(5-methyl-1H-pyrazol-3-yl)acetamide (Structure shown in Figure 1) is a promising candidate within this class. Its structure combines the proven pyrazole ring with an acetamide group, which can enhance its adsorption characteristics and protective film stability. Recent studies on analogous compounds, such as N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA), have demonstrated high inhibition efficiencies, reaching up to 93% on C38 steel in 1 M HCl, underscoring the potential of this molecular scaffold.[4][8]

Figure 1: Chemical Structure of N-(5-methyl-1H-pyrazol-3-yl)acetamide Image generated based on PubChem CID 5246311.[9]

This application note serves as a practical guide to unlock the potential of N-(5-methyl-1H-pyrazol-3-yl)acetamide. It provides the scientific rationale behind its inhibitory action and detailed, field-proven protocols for its systematic evaluation.

Proposed Mechanism of Action

The primary mechanism by which pyrazole derivatives inhibit corrosion is through adsorption onto the metal surface, which blocks the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2][5] This action classifies them as mixed-type inhibitors.[1][2][4][10]

The adsorption process can be described by a combination of physical (physisorption) and chemical (chemisorption) interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface (which is protonated in acidic media) and the protonated inhibitor molecule.

  • Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. The lone pair electrons on the nitrogen atoms of the pyrazole ring and the oxygen atom of the acetamide group, along with the π-electrons of the aromatic ring, can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds.[5]

This adsorption results in the formation of a stable, thin protective film on the metal surface, which acts as a physical barrier to the corrosive species (H⁺ and Cl⁻ ions) in the acid.[2][11] The stability and coverage of this film are dependent on the inhibitor's concentration, the temperature, and the specific corrosive environment.[1][2]

G cluster_solution Corrosive Solution (e.g., 1M HCl) cluster_surface Steel Surface Inhibitor Inhibitor Molecule N-(5-methyl-1H-pyrazol-3-yl)acetamide Protective_Film Adsorbed Protective Film Inhibitor->Protective_Film Chemisorption & Physisorption H_ions H+ Ions Fe_surface Fe (Steel Surface) H_ions->Fe_surface Blocked Cl_ions Cl- Ions Cl_ions->Fe_surface Blocked Protective_Film->Fe_surface Forms Coordinate Bonds

Caption: Proposed mechanism of corrosion inhibition.

Protocols for Performance Evaluation

A multi-technique approach is essential for the robust evaluation of a corrosion inhibitor. The following protocols provide a comprehensive workflow from initial screening to detailed mechanistic investigation.

G cluster_electrochem Electrochemical Suite cluster_surface Post-Exposure Analysis A Specimen Preparation (Polishing & Cleaning) C Gravimetric (Weight Loss) Test (ASTM G31) A->C D Electrochemical Testing A->D E Surface Analysis A->E B Solution Preparation (Corrosive Media +/- Inhibitor) B->C B->D C->E D->E D1 Potentiodynamic Polarization (PDP) E1 Scanning Electron Microscopy (SEM) D2 Electrochemical Impedance Spectroscopy (EIS) E2 X-ray Photoelectron Spectroscopy (XPS)

Caption: Overall experimental workflow for inhibitor evaluation.

Protocol 1: Gravimetric (Weight Loss) Measurement

This method provides a direct, tangible measure of the average corrosion rate over a set period and is excellent for initial screening. The protocol is based on the principles outlined in ASTM G31.[12][13][14]

Materials:

  • Steel coupons (e.g., C38 or mild steel) of known dimensions.[4][8]

  • Corrosive medium (e.g., 1 M HCl).

  • N-(5-methyl-1H-pyrazol-3-yl)acetamide.

  • Analytical balance (±0.1 mg accuracy).

  • Beakers, polishing paper (up to 1200 grit), acetone, distilled water, ultrasonic bath.

Procedure:

  • Specimen Preparation: Mechanically polish the steel coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone in an ultrasonic bath, dry, and weigh accurately (W₁).

  • Solution Preparation: Prepare a stock solution of the inhibitor in the corrosive medium. Create a series of test solutions by diluting the stock to desired concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM). Include a blank solution without the inhibitor.

  • Immersion: Fully immerse the prepared coupons in the test solutions at a constant temperature (e.g., 298 K) for a specified duration (e.g., 6 or 24 hours).

  • Post-Immersion Cleaning: After immersion, retrieve the coupons. Clean them according to ASTM G1 procedures, which typically involves scrubbing with a soft brush, followed by rinsing with distilled water and acetone.[14]

  • Final Weighing: Dry the cleaned coupons thoroughly and re-weigh them accurately (W₂).

  • Calculation:

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) where K = 8.76 × 10⁴ (a constant), ΔW = Weight Loss (W₁ - W₂) in grams, A = Area of coupon in cm², T = Immersion time in hours, and D = Density of steel in g/cm³.[15]

    • Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the solution with the inhibitor.

Protocol 2: Electrochemical Evaluation

Electrochemical techniques offer rapid and detailed insights into the corrosion kinetics and the inhibitor's mechanism.[16][17] A standard three-electrode electrochemical cell is used, with the steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[18]

A. Potentiodynamic Polarization (PDP) This technique determines the corrosion current density (i_corr) and reveals whether the inhibitor acts on the anodic, cathodic, or both reactions.[19][20]

Procedure:

  • Setup: Assemble the three-electrode cell with the prepared steel coupon (working electrode).

  • Stabilization: Immerse the electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).[18]

  • Analysis: Plot the potential (E) versus the logarithm of the current density (log i). Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculation:

    • Inhibition Efficiency (%IE): %IE = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively.[1]

B. Electrochemical Impedance Spectroscopy (EIS) EIS is a powerful non-destructive technique that provides information about the properties of the inhibitor film and the charge transfer process at the metal-solution interface.[16][17][21][22][23]

Procedure:

  • Setup & Stabilization: Use the same setup as for PDP and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Analysis: Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (impedance modulus and phase angle vs. frequency) formats. The data is typically fitted to an equivalent electrical circuit (EEC) to extract quantitative parameters.

  • Interpretation: An increase in the diameter of the semicircle in the Nyquist plot indicates an increase in the charge transfer resistance (R_ct), signifying better corrosion inhibition.[1][23] A decrease in the double-layer capacitance (C_dl) suggests the adsorption of the inhibitor molecule, displacing water molecules at the surface.[1]

  • Calculation:

    • Inhibition Efficiency (%IE): %IE = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Protocol 3: Surface Analysis

Surface analysis techniques provide visual and chemical evidence of the inhibitor's protective film.[24]

A. Scanning Electron Microscopy (SEM) SEM is used to visualize the surface morphology of the steel coupons after immersion.

Procedure:

  • Sample Preparation: After the corrosion test (e.g., 24-hour immersion), gently rinse the coupons with distilled water and dry them carefully to preserve the inhibitor film.[25]

  • Imaging: Mount the samples and acquire images at various magnifications. Compare the surface of a coupon exposed to the uninhibited acid (which should show significant damage) with one exposed to the inhibited solution (which should appear much smoother).[4][26]

B. X-ray Photoelectron Spectroscopy (XPS) XPS provides elemental and chemical state information about the top few nanometers of the surface, confirming the presence of the inhibitor and elucidating its binding mechanism.[27][28]

Procedure:

  • Sample Preparation: Prepare samples as for SEM, taking extreme care to avoid surface contamination. Transferring the sample from the solution to the XPS instrument under an inert atmosphere (e.g., in a glove box) is highly recommended to prevent post-immersion oxidation.[27]

  • Analysis: Acquire survey scans to identify all elements present on the surface. Then, perform high-resolution scans over the regions of interest (e.g., N 1s, O 1s, C 1s, and Fe 2p).

  • Interpretation: The presence of a strong N 1s signal on the inhibited sample, which is absent on the blank, confirms the adsorption of the pyrazole-based inhibitor. Analysis of the chemical shifts in the N 1s and Fe 2p spectra can provide evidence for the formation of coordinate bonds between the inhibitor's nitrogen atoms and the iron on the surface.[26][27]

Data Interpretation and Expected Results

The data from the different techniques should be collated to build a comprehensive picture of the inhibitor's performance.

Parameter Uninhibited (Blank) Inhibited (with N-(5-methyl-1H-pyrazol-3-yl)acetamide) Interpretation of High Performance
Weight Loss (mg) HighLowSignificant reduction in material loss.
Corrosion Rate (mm/yr) HighLowEffective slowing of corrosion process.
Corrosion Current (i_corr) HighLowReduced rate of electrochemical reactions.
Charge Transfer Resistance (R_ct) LowHighFormation of a resistive barrier to charge transfer.[1]
Double Layer Capacitance (C_dl) HighLowAdsorption of organic film, displacing water.[1]
Surface Appearance (SEM) Pitted, RoughSmooth, ProtectedVisual confirmation of inhibition.[26]

A high-performing inhibitor like N-(5-methyl-1H-pyrazol-3-yl)acetamide is expected to show a concentration-dependent increase in inhibition efficiency, with values potentially exceeding 90% at optimal concentrations, as seen with similar pyrazole derivatives.[2][4][10] The PDP results will likely indicate mixed-type inhibition, and the EIS data will confirm the formation of a protective adsorbed layer.

Conclusion

N-(5-methyl-1H-pyrazol-3-yl)acetamide represents a highly promising molecule for the protection of steel in acidic media. Its chemical structure is inherently suited for strong adsorption and the formation of a durable protective film. By employing the detailed gravimetric, electrochemical, and surface analysis protocols outlined in this guide, researchers can systematically quantify its inhibition efficiency, elucidate its mechanism of action, and confidently validate its performance for industrial applications. The convergence of results from these complementary techniques provides a self-validating system, ensuring the generation of reliable and trustworthy data.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Google Scholar.
  • Corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution. (n.d.). IOPscience.
  • Validating the Protective Action of Pyrazole-Based Corrosion Inhibitors: A Comparative Guide. (n.d.). Benchchem.
  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. (n.d.). PubMed Central.
  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. (n.d.). ACS Omega.
  • Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. (2025). ACS Omega.
  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. (n.d.). ACS Omega.
  • Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. (2022). ResearchGate.
  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). Association for Materials Protection and Performance.
  • Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (n.d.). MDPI.
  • New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis. (n.d.). ResearchGate.
  • Some pyrazole derivatives as corrosion inhibitors for carbon steel in hydrochloric acid solutions. (2015). ResearchGate.
  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications.
  • Mechanistic Insights and Performance of Pyrazole-Based Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Computational Approaches. (2024). ResearchGate.
  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2009). ASTM International.
  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). ResearchGate.
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
  • Potentiodynamic Corrosion Testing. (2025). ResearchGate.
  • Semi-Quantitative Categorization Method for the Corrosion Behavior of Metals Based on Immersion Test. (n.d.). MDPI.
  • Immersion Corrosion. (n.d.). Metallurgical Engineering Services.
  • Exact calculation of corrosion rates by the weight-loss method. (2022). Cambridge University Press.
  • Main steps to quantify the corrosion rates. Note 1. ASTM Practice G1... (n.d.). ResearchGate.
  • ASTM G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. (2025). MaTestLab.
  • How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (2025). ResearchGate.
  • Potentiodynamic. (n.d.). Corrosionpedia.
  • Corrosion testing: what is potentiodynamic polarization? (2022). Surface Technology Journal.
  • Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2024). ResearchGate.
  • Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017). Journal of Visualized Experiments.
  • Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. (2022). ResearchGate.
  • Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). ACS Omega.
  • N-(5-methyl-1H-pyrazol-3-yl)acetamide. (n.d.). PubChem.
  • Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. (2022). University of Manchester.
  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. (n.d.). PubMed Central.

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The Strategic Role of N-(5-methyl-1H-pyrazol-3-yl)acetamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of clinically successful drugs.[1][2] Its structural and electronic properties allow it to engage in a variety of interactions with biological targets, including hydrogen bonding, metal coordination, and hydrophobic interactions.[3] The versatility of the pyrazole ring has led to its incorporation into drugs with a wide array of therapeutic applications, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as ruxolitinib.[1]

Within this important class of compounds, N-(5-methyl-1H-pyrazol-3-yl)acetamide emerges as a particularly valuable building block for the synthesis of targeted therapeutics. Its straightforward synthesis and the reactive potential of its acetamide and pyrazole moieties make it an ideal starting point for the development of compound libraries aimed at identifying novel drug candidates. This guide will provide an in-depth look at the applications of N-(5-methyl-1H-pyrazol-3-yl)acetamide in medicinal chemistry, complete with detailed protocols for its synthesis and subsequent biological evaluation.

Chemical Properties and Synthesis

N-(5-methyl-1H-pyrazol-3-yl)acetamide (CAS No: 83725-05-7) is a white to light yellow crystalline powder with a molecular weight of 139.16 g/mol .[4] Its structure features a 3-amino-5-methylpyrazole core acylated at the amino group. This seemingly simple molecule is primed for further chemical modification, making it a versatile synthon in drug discovery programs.

Protocol 1: Synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide is a two-step process commencing with the formation of the pyrazole ring, followed by acylation of the exocyclic amine.

Step 1: Synthesis of 3-amino-5-methyl-1H-pyrazole

This procedure is adapted from established methods for the synthesis of aminopyrazoles.

  • Reaction Scheme:

  • Materials:

    • Cyanoacetone

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid (optional, for salt formation and purification)

    • Sodium bicarbonate solution (for neutralization)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetone (1.0 eq) in ethanol.

    • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The addition may be exothermic.

    • After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

    • To the residue, add water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield crude 3-amino-5-methyl-1H-pyrazole. The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Acetylation of 3-amino-5-methyl-1H-pyrazole

  • Reaction Scheme:

  • Materials:

    • 3-amino-5-methyl-1H-pyrazole (from Step 1)

    • Acetic anhydride

    • Pyridine or triethylamine (as a base)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Saturated sodium bicarbonate solution

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 3-amino-5-methyl-1H-pyrazole (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude N-(5-methyl-1H-pyrazol-3-yl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Application in Kinase Inhibitor Drug Discovery

The 3-aminopyrazole scaffold is a well-established hinge-binding motif in a large number of kinase inhibitors.[5][6] The N-H and adjacent nitrogen atom of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The acetamide group of N-(5-methyl-1H-pyrazol-3-yl)acetamide provides a convenient handle for introducing further diversity and targeting specific sub-pockets of the kinase active site.

A prime example of the utility of a similar pyrazole acetamide scaffold is in the development of inhibitors for the BRAF V600E mutant kinase, a key driver in several cancers.[7] While not starting directly from the title compound, the structure-activity relationship (SAR) studies in such projects provide a clear blueprint for how N-(5-methyl-1H-pyrazol-3-yl)acetamide can be utilized.

Workflow for Developing Kinase Inhibitors from N-(5-methyl-1H-pyrazol-3-yl)acetamide

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Optimization A Synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide B Library Synthesis: Modification of acetamide and pyrazole N1 A->B Starting Material C In vitro Kinase Assay (e.g., against BRAF V600E) B->C D Cell-based Assay (e.g., MTT on A375 cells) C->D Identify Hits E Mechanism of Action Studies (Apoptosis, Cell Cycle) D->E Confirm Cellular Activity F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G Iterative Design G->B Synthesize New Analogs H Preclinical Candidate G->H

Caption: Workflow for kinase inhibitor discovery.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to assess the inhibitory activity of compounds against a target kinase, such as BRAF V600E.

  • Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The remaining ATP is converted into a luminescent signal, where a lower signal indicates higher kinase activity (and less inhibition).

  • Materials:

    • Recombinant human BRAF V600E kinase

    • Kinase substrate (e.g., a specific peptide)

    • ATP

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Commercially available kinase-glo® luminescent assay kit

    • White, opaque 384-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of a 384-well plate, add the test compounds and the "no inhibitor" control (DMSO only).

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the kinase-glo® reagent according to the manufacturer's protocol.

    • Incubate at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Example Data for a Hypothetical Kinase Inhibitor Derived from the Scaffold

CompoundModificationBRAF V600E IC50 (nM)
Lead-1 Unsubstituted phenyl on acetamide N520
Lead-2 4-Fluorophenyl on acetamide N150
Lead-3 3,4-Difluorophenyl on acetamide N45

Assessing Cellular Activity and Mechanism of Action

Identifying a potent kinase inhibitor in a biochemical assay is the first step. It is crucial to determine if the compound can penetrate cells and exert its effect in a cellular context.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the synthesized compounds on a relevant cancer cell line, such as the A375 melanoma cell line which harbors the BRAF V600E mutation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.

  • Materials:

    • A375 human melanoma cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (for solubilizing formazan crystals)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Investigating the Mechanism of Action

Compounds that show potent cellular activity should be further investigated to confirm their mechanism of action. For a BRAF V600E inhibitor, this would involve demonstrating that the compound induces apoptosis and causes cell cycle arrest, consistent with the known consequences of inhibiting the MAPK pathway in these cells.[7]

G A BRAF V600E Inhibitor (Derived from Scaffold) B Inhibition of BRAF V600E A->B C Decreased MEK/ERK Phosphorylation B->C D G1 Cell Cycle Arrest C->D E Induction of Apoptosis C->E F Reduced Cell Proliferation & Tumor Growth D->F E->F

Caption: Signaling pathway of a BRAF V600E inhibitor.

Conclusion and Future Perspectives

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the proven utility of the 3-aminopyrazole scaffold, particularly in the development of kinase inhibitors, make it an attractive starting point for drug discovery campaigns. The protocols outlined in this guide provide a solid foundation for researchers to synthesize this compound, incorporate it into novel chemical entities, and evaluate their biological activity. The continued exploration of derivatives of N-(5-methyl-1H-pyrazol-3-yl)acetamide is likely to yield novel therapeutic agents for a range of diseases, from cancer to inflammatory disorders.

References

  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5891-5903. [Link]

  • Wodarski, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Heim, A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules, 28(13), 5087. [Link]

  • Li, Y., et al. (2019). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. European Journal of Medicinal Chemistry, 183, 111711. [Link]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4799. [Link]

  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Journal of Molecular Structure, 1266, 133451. [Link]

  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-195. [Link]

  • PubChem. (n.d.). N-(5-methyl-1H-pyrazol-3-yl)acetamide. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of N-(5-methyl-1H-pyrazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a heterocyclic compound of significant interest in pharmaceutical and chemical research. As a substituted pyrazole, it belongs to a class of compounds known for a wide array of biological activities, making it a valuable scaffold in drug discovery and development.[1] The precise and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters for regulatory approval and for guaranteeing reproducible results in scientific investigations.

This application note provides a detailed guide to the analytical techniques for the thorough characterization of N-(5-methyl-1H-pyrazol-3-yl)acetamide. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the scientific rationale behind the selection of each method and its parameters. This document is structured to provide a holistic analytical workflow, ensuring the generation of robust and reliable data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-(5-methyl-1H-pyrazol-3-yl)acetamide is essential for method development.

PropertyValueSource
Molecular Formula C₆H₉N₃O[2]
Molecular Weight 139.16 g/mol [2]
IUPAC Name N-(5-methyl-1H-pyrazol-3-yl)acetamide[2]
CAS Number 83725-05-7[2]

Comprehensive Characterization Workflow

A multi-technique approach is necessary for the unambiguous characterization of N-(5-methyl-1H-pyrazol-3-yl)acetamide. The following workflow provides a logical sequence of analyses to confirm the molecule's identity, purity, and other critical properties.

Characterization_Workflow cluster_Synthesis Synthesis & Isolation cluster_Primary_Characterization Primary Characterization cluster_Purity_Quantification Purity & Quantification cluster_Physicochemical_Properties Physicochemical Properties Synthesis Synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation Synthesis->NMR Identity Confirmation MS Mass Spectrometry (GC-MS or LC-MS) - Molecular Weight Confirmation Synthesis->MS Identity Confirmation FTIR FTIR Spectroscopy - Functional Group Identification MS->FTIR Structural Confirmation HPLC RP-HPLC - Purity Assessment - Quantification FTIR->HPLC Purity Analysis GC GC-MS - Impurity Profiling (for volatile impurities) Thermal Thermal Analysis (DSC/TGA) - Thermal Stability - Melting Point HPLC->Thermal Further Characterization

Caption: A comprehensive workflow for the analytical characterization of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[3] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques like COSY and HSQC can further confirm the connectivity between protons and carbons.

Protocol 1: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid peak overlap with the analyte signals.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Purpose: To identify the number and type of protons and their splitting patterns.[3]

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Parameters:

      • Pulse Program: zg30

      • Spectral Width: 16 ppm

      • Acquisition Time: ~2-3 s

      • Relaxation Delay: 2 s

      • Number of Scans: 16-64

  • ¹³C NMR Data Acquisition:

    • Purpose: To identify the number of unique carbon atoms and their chemical environment.[3]

    • Parameters:

      • Pulse Program: zgpg30

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1-2 s

      • Relaxation Delay: 2 s

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts (δ) in ppm relative to the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce the connectivity of protons.

    • Correlate the ¹H and ¹³C NMR data to assign all signals to the respective atoms in the molecule.

Expected ¹H NMR signals (in DMSO-d₆):

  • ~2.1 ppm (singlet, 3H, CH₃ of acetamide)

  • ~2.2 ppm (singlet, 3H, CH₃ of pyrazole)

  • ~6.0 ppm (singlet, 1H, CH of pyrazole)

  • ~9.8 ppm (singlet, 1H, NH of amide)

  • ~11.8 ppm (broad singlet, 1H, NH of pyrazole)

Mass Spectrometry (MS): Molecular Weight Confirmation

Rationale: Mass spectrometry is an essential technique for confirming the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like many pyrazole derivatives.[4][5]

Protocol 2: GC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of N-(5-methyl-1H-pyrazol-3-yl)acetamide in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 10-100 µg/mL.

  • GC-MS Instrumental Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[4]

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 20:1 ratio, can be adjusted based on concentration)[4]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to N-(5-methyl-1H-pyrazol-3-yl)acetamide in the total ion chromatogram (TIC).

    • Extract the mass spectrum of this peak.

    • Identify the molecular ion peak [M]⁺. For N-(5-methyl-1H-pyrazol-3-yl)acetamide, this should be at m/z 139.

    • Analyze the fragmentation pattern to further confirm the structure. Common fragmentation patterns for pyrazoles involve the loss of HCN or N₂.[6]

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for determining the purity of pharmaceutical compounds and for their quantification.[7][8] The method separates compounds based on their polarity.

Protocol 3: RP-HPLC Analysis
  • Sample Preparation:

    • Prepare a stock solution of N-(5-methyl-1H-pyrazol-3-yl)acetamide in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • For purity analysis, dilute the stock solution to approximately 0.1 mg/mL.

    • For quantification, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 150 µg/mL).[7]

  • HPLC Instrumental Parameters:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of 0.1% Trifluoroacetic Acid in Water and Methanol (e.g., 80:20 v/v). The ratio should be optimized for best separation.[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 25 °C[7]
Injection Volume 10 µL
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength To be determined by UV scan (likely around 210-230 nm)
  • Data Analysis:

    • Purity Assessment:

      • Integrate all peaks in the chromatogram.

      • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

    • Quantification:

      • Generate a calibration curve by plotting the peak area of the standards versus their concentration.

      • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be >0.995 for good linearity.[7]

      • Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

    • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[9][10]

Protocol 4: FTIR Analysis
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • FTIR Data Acquisition:

    • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum before running the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic Absorption Bands (cm⁻¹):

  • ~3300-3100: N-H stretching (amide and pyrazole)

  • ~3000-2850: C-H stretching (methyl groups)

  • ~1660: C=O stretching (amide I band)

  • ~1550: N-H bending (amide II band)

  • ~1580-1400: C=C and C=N stretching (pyrazole ring)

Thermal Analysis: Thermal Stability and Phase Transitions

Rationale: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal stability, melting point, and decomposition profile of a material.

Protocol 5: Thermal Analysis
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Crimp the pan with a lid.

  • DSC/TGA Instrumental Parameters:

    • Instrument: Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 30-400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis:

    • DSC:

      • Identify endothermic peaks, which correspond to melting, and exothermic peaks, which indicate decomposition or crystallization.

      • Determine the onset temperature of the melting peak to define the melting point.

    • TGA:

      • Analyze the TGA curve, which shows the percentage of weight loss as a function of temperature.

      • Determine the onset temperature of decomposition, which indicates the thermal stability of the compound.

Conclusion

The analytical methodologies detailed in this application note provide a comprehensive framework for the robust characterization of N-(5-methyl-1H-pyrazol-3-yl)acetamide. The synergistic use of NMR, MS, HPLC, FTIR, and thermal analysis ensures the unambiguous confirmation of its chemical structure, purity, and key physicochemical properties. Adherence to these protocols will enable researchers and drug developers to generate high-quality, reliable data, which is fundamental for advancing scientific research and meeting regulatory standards.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem. Retrieved from [4]

  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Journal of Molecular Structure, 1266, 133451. Retrieved from [Link][5][11]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Ijcpa.in. Retrieved from [Link][7]

  • PubChem. (n.d.). N-(5-methyl-1H-pyrazol-3-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link][2]

  • RCSB PDB. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link][8]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link][9]

  • Chkirate, K., et al. (2022). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ACS Omega. Retrieved from [Link][12][13]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link][6]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link][10]

  • BenchChem. (2025). Application Note: NMR Spectroscopic Characterization of Substituted N-(pyrazol-3-yl)benzamides. Benchchem. Retrieved from [3]

  • Elmchichi, M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 136. Retrieved from [Link][1]

Sources

N-(5-methyl-1H-pyrazol-3-yl)acetamide for antibacterial activity testing.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Screening N-(5-methyl-1H-pyrazol-3-yl)acetamide for Potential Antibacterial Activity

Audience: Researchers, scientists, and drug development professionals in microbiology and medicinal chemistry.

Introduction: The Rationale for Investigating Pyrazole-Based Compounds

The escalating crisis of antibiotic resistance necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action.[1] Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and notably, antibacterial activities.[2][3][4][5] The pyrazole nucleus is a versatile pharmacophore found in several approved drugs and numerous investigational molecules.[4]

Studies have shown that various substituted pyrazoles can exert potent bactericidal or bacteriostatic effects against both Gram-positive and Gram-negative pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1] The proposed mechanisms for their antibacterial action are diverse, ranging from the inhibition of essential metabolic pathways to the disruption of bacterial cell walls and the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication.[1]

This guide focuses on N-(5-methyl-1H-pyrazol-3-yl)acetamide , a representative member of the pyrazole-acetamide class. While direct antibacterial data for this specific molecule is nascent, structurally related compounds have demonstrated significant antimicrobial potential. For instance, derivatives like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide have been synthesized and, along with their metal complexes, have shown outstanding in-vitro antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.[6] This provides a strong scientific premise for the systematic evaluation of N-(5-methyl-1H-pyrazol-3-yl)acetamide as a potential antibacterial lead compound.

This document provides detailed, field-proven protocols for a tiered screening approach to characterize the antibacterial profile of this compound, beginning with primary screening to determine inhibitory activity, followed by secondary assays to establish whether the effect is bactericidal or bacteriostatic.

PART 1: Compound Preparation and Handling

1.1. Compound Solubility and Stock Solution Preparation

Causality: The accuracy of susceptibility testing is critically dependent on the complete solubilization of the test compound. Precipitation can lead to a significant underestimation of potency. Dimethyl sulfoxide (DMSO) is a common aprotic solvent for dissolving hydrophobic compounds for antimicrobial assays. However, its concentration in the final assay medium must be controlled, as DMSO itself can exhibit antimicrobial effects at concentrations typically >2%.

Protocol:

  • Prepare a high-concentration stock solution of N-(5-methyl-1H-pyrazol-3-yl)acetamide (e.g., 10 mg/mL or ~71.8 mM) in 100% DMSO.

  • Ensure complete dissolution using gentle vortexing or sonication. Visually inspect for any particulates.

  • Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

  • For all assays, perform serial dilutions from this stock solution. Ensure the final concentration of DMSO in the test medium does not exceed 1% (v/v). Prepare a "vehicle control" using the highest concentration of DMSO present in the test wells to ensure it has no effect on bacterial growth.

PART 2: Primary Screening - Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation.[7] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for quantitative MIC determination.[8][9]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis bact_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) plate_setup Inoculate 96-Well Plate (Compound, Bacteria, Controls) bact_prep->plate_setup Standardized Inoculum comp_prep Prepare Serial Dilutions of N-(5-methyl-1H-pyrazol-3-yl)acetamide comp_prep->plate_setup Test Concentrations incubation Incubate Plate (35-37°C for 16-20h) plate_setup->incubation read_plate Visually Inspect for Turbidity (Growth) incubation->read_plate determine_mic Determine MIC (Lowest concentration with no visible growth) read_plate->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

2.1. Materials and Reagents

  • N-(5-methyl-1H-pyrazol-3-yl)acetamide stock solution (10 mg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

2.2. Protocol: Broth Microdilution

  • Inoculum Preparation:

    • From a fresh (18-24h) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This step is critical; an inoculum that is too dense or too sparse will lead to inaccurate MIC results.

    • Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the test compound. For example, to test a maximum concentration of 128 µg/mL, add 4 µL of a 3.2 mg/mL stock to 96 µL of CAMHB.

    • Add 100 µL of this diluted compound to well 1.

    • Transfer 50 µL from well 1 to well 2, mixing thoroughly. This initiates the 2-fold serial dilution.

    • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum (prepared in step 1) to wells 1 through 11. The final volume in each well will be 100 µL.

    • The final concentration of bacteria should be ~5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, inspect the plate. The sterility control (well 12) should be clear. The growth control (well 11) should be turbid.

    • The MIC is the lowest concentration of N-(5-methyl-1H-pyrazol-3-yl)acetamide at which there is no visible growth (i.e., the first clear well).

PART 3: Secondary Screening - Bactericidal vs. Bacteriostatic Activity

Once an MIC is established, it is crucial to determine if the compound kills the bacteria (bactericidal) or merely prevents their growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC). The MBC is the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.[10][11]

Workflow for Minimum Bactericidal Concentration (MBC) Assay

MBC_Workflow mic_plate Completed MIC Plate (Post-Incubation) subculture Subculture from Clear Wells (MIC, 2x MIC, 4x MIC, etc.) mic_plate->subculture agar_plate Spot or Spread onto Nutrient Agar Plates subculture->agar_plate incubation Incubate Agar Plates (35-37°C for 18-24h) agar_plate->incubation count_colonies Count Colonies (CFU) incubation->count_colonies determine_mbc Determine MBC (Lowest concentration with ≥99.9% kill) count_colonies->determine_mbc

Caption: Workflow for MBC determination following an MIC assay.

3.1. Protocol: MBC Determination

  • Subculturing from MIC Plate:

    • Use the 96-well plate from the completed MIC assay.

    • Select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC, as well as the growth control well.

    • Mix the contents of each selected well thoroughly.

  • Plating:

    • Aseptically transfer a fixed volume (e.g., 10-20 µL) from each selected well onto a nutrient agar plate (e.g., Mueller-Hinton Agar).

    • Spread the aliquot evenly across a labeled section of the plate.

  • Incubation and Interpretation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU) for each concentration plated.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control well.

    • An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[10]

PART 4: Alternative Primary Screen - Disk Diffusion Assay

For a qualitative, rapid primary screen, the disk diffusion (Kirby-Bauer) test is highly effective.[12] This method assesses the growth inhibition around a paper disk impregnated with the test compound. The size of the "zone of inhibition" correlates with the susceptibility of the organism. This method is standardized by CLSI document M02.[13][14]

4.1. Protocol: Disk Diffusion

  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in section 2.2.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.

    • Allow the plate to dry for 5-15 minutes.

  • Disk Application:

    • Impregnate sterile paper disks (6 mm diameter) with a known amount of N-(5-methyl-1H-pyrazol-3-yl)acetamide (e.g., 30 µg per disk).

    • Aseptically place the impregnated disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Place a positive control antibiotic disk and a blank disk (impregnated with DMSO only) on the same plate.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

    • Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

    • The DMSO-only disk should have no zone of inhibition. The zone size for the test compound provides a qualitative measure of its activity.

PART 5: Data Presentation and Interpretation

Summarizing results in a clear, tabular format is essential for comparison and analysis.

Table 1: Example MIC and MBC Data Summary

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213N-(5-methyl-1H-pyrazol-3-yl)acetamide1632Bactericidal (2)
E. coli ATCC 25922N-(5-methyl-1H-pyrazol-3-yl)acetamide64>256Bacteriostatic
S. aureus ATCC 29213Ciprofloxacin (Control)0.250.5Bactericidal (2)
E. coli ATCC 25922Ciprofloxacin (Control)0.0150.03Bactericidal (2)

Table 2: Example Disk Diffusion Data Summary

Bacterial StrainCompound (Amount/disk)Zone of Inhibition (mm)
S. aureus ATCC 29213N-(5-methyl-1H-pyrazol-3-yl)acetamide (30 µg)18
E. coli ATCC 25922N-(5-methyl-1H-pyrazol-3-yl)acetamide (30 µg)12
S. aureus ATCC 29213Ciprofloxacin (5 µg)25
E. coli ATCC 25922Ciprofloxacin (5 µg)32

Conclusion

This application note provides a comprehensive framework for the initial antibacterial evaluation of N-(5-methyl-1H-pyrazol-3-yl)acetamide. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's inhibitory and cidal activity. Positive results from this screening cascade would justify further investigation into its mechanism of action, spectrum of activity against resistant clinical isolates, and potential for therapeutic development.

References

  • Al-Romaigh, F. A., El-Gazzar, M. G., & Al-Zahrani, L. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343–363. Available at: [Link]

  • Thoinel, F., et al. (1984). [Determination of the minimum bactericidal concentration. Influence of various technical factors]. Pathologie Biologie, 32(5), 351-354. Available at: [Link]

  • Wikipedia Contributors. (2023). Minimum bactericidal concentration. In Wikipedia. Available at: [Link]

  • Microbe Investigations AG. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. Available at: [Link]

  • Al-Abdullah, E. S., Asiri, A. M., & Al-Amry, K. A. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(1), 125-131. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]

  • International Journal of Research and Analytical Reviews. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR, 9(3). Available at: [Link]

  • Ardiansah, B. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. Asian Journal of Pharmaceutical and Clinical Research, 11(12), 1-8. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • El Haouari, M., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Available at: [Link]

  • Chkirate, K., et al. (2018). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 8(15), 8089-8100. Available at: [Link]

  • El Haouari, M., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. Available at: [Link]

  • El Haouari, M., et al. (2023). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. Molecules, 28(14), 5556. Available at: [Link]

  • Bentham Science Publishers. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]

  • Regulations.gov. (n.d.). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Retrieved from [Link]

  • Regulations.gov. (n.d.). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Stan. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M02QG - Disk Diffusion Reading Guide. Retrieved from [Link]

  • Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]

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Application Notes and Protocols for the Solubilization of N-(5-methyl-1H-pyrazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of N-(5-methyl-1H-pyrazol-3-yl)acetamide (C₆H₉N₃O), a compound of interest in various research and drug development applications. Acknowledging the absence of standardized public data on its solubility, this document synthesizes information from structurally related pyrazole derivatives and establishes a foundational, step-by-step methodology for researchers. The protocols herein are designed to be a self-validating system, guiding users from initial solvent selection and stock solution preparation to troubleshooting common solubility challenges. This guide emphasizes experimental causality, scientific integrity, and safe laboratory practices.

Compound Profile & Physicochemical Landscape

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a pyrazole derivative. The pyrazole ring system is a common scaffold in medicinal chemistry. Understanding the fundamental properties of the target compound is critical for developing a robust dissolution strategy.

PropertyValueSource
Molecular Formula C₆H₉N₃OPubChem[1]
Molecular Weight 139.16 g/mol PubChem[1]
General Solubility Class Likely higher in organic solventsInferred from pyrazole derivatives[2][3][4]
CAS Number 83725-05-7PubChem[1]

The structure, containing both hydrogen bond donors (N-H) and acceptors (C=O, pyrazole nitrogens), as well as a non-polar methyl group, suggests a nuanced solubility profile. Generally, pyrazole and its derivatives exhibit greater solubility in organic solvents such as ethanol, methanol, and acetone compared to water[2][4]. The solubility of pyrazole compounds in organic solvents is also known to increase with temperature[3].

Safety & Handling Precautions

Prior to handling N-(5-methyl-1H-pyrazol-3-yl)acetamide, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, the following precautions, derived from related compounds, should be implemented as a minimum standard.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and safety goggles.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dusts.

  • General Hazards: Related compounds may be harmful if swallowed and can cause serious eye and skin irritation[5][6][7]. Acetamide, a related structure, is suspected of causing cancer[8].

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Recommended Dissolution Workflow

The following workflow provides a logical progression for determining the optimal solvent and preparing a stock solution. This process is designed to minimize compound waste and identify a reliable solubilization method.

Dissolution_Workflow cluster_prep Preparation & Safety cluster_selection Solvent Selection Pathway cluster_optimization Optimization & Troubleshooting Prep 1. Weigh Compound & Review Safety Precautions Start 2. Start with a small aliquot (~1-5 mg) Prep->Start DMSO 3a. Test DMSO Start->DMSO Primary Choice (Organic Solvent) Ethanol 3b. Test Ethanol/ Methanol Start->Ethanol Secondary Choice Aqueous 3c. Test Aqueous Buffers (if required) Start->Aqueous Application Dependent Soluble 4. Soluble? (Visually clear) DMSO->Soluble Ethanol->Soluble Aqueous->Soluble Warm 5a. Gentle Warming (37-50°C) Soluble->Warm No Stock 7. Stock Solution Prepared Soluble->Stock Yes Sonicate 5b. Sonication Warm->Sonicate Insoluble 6. Insoluble/ Precipitation Sonicate->Insoluble Insoluble->Start Try Alternative Solvent Insoluble->Stock Note Max Concentration

Caption: Decision workflow for dissolving N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Step-by-Step Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent (Recommended)

This protocol is foundational for most in vitro and in vivo studies, where a concentrated stock is serially diluted into an aqueous medium. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.

Rationale: Creating a concentrated stock in a solvent like DMSO allows for the addition of very small volumes to aqueous assay buffers, minimizing the final concentration of the organic solvent which could impact biological systems.

Materials:

  • N-(5-methyl-1H-pyrazol-3-yl)acetamide powder

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Preparation: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh out a small amount of the compound (e.g., 5 mg).

  • Solvent Addition: Add a calculated volume of DMSO to achieve a desired high concentration (e.g., for 5 mg of compound with a MW of 139.16 g/mol , adding 359.3 µL of DMSO yields a 100 mM stock solution).

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes at room temperature.

  • Visual Inspection: Carefully inspect the solution against a light source. A fully dissolved solution will be clear with no visible particulates.

  • Troubleshooting Insolubility:

    • Gentle Warming: If particulates remain, warm the solution in a water bath set to 37-40°C for 10-15 minutes. Vortex intermittently. The solubility of pyrazole derivatives generally increases with temperature[3].

    • Sonication: If warming is ineffective or not desired, place the vial in a bath sonicator for 15-20 minutes. This can help break down crystal lattice energy.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Solution in an Aqueous Buffer

For certain applications, direct dissolution in an aqueous buffer is required. Based on related compounds, solubility in neutral aqueous buffers is expected to be low.

Rationale: This protocol tests the direct aqueous solubility and explores pH modification as a means of enhancement, which can be effective if the compound has ionizable groups.

Materials:

  • N-(5-methyl-1H-pyrazol-3-yl)acetamide powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • pH meter

  • 1 M HCl and 1 M NaOH for pH adjustment

Procedure:

  • Initial Test: Weigh 1-2 mg of the compound into a vial.

  • Buffer Addition: Add 1 mL of PBS (pH 7.4).

  • Mixing: Vortex vigorously for 5 minutes. Use a magnetic stirrer for prolonged mixing if necessary.

  • Assessment: Observe for dissolution. It is likely that the compound will have limited solubility.

  • pH Modification (Exploratory):

    • If solubility is poor, attempt to adjust the pH. In a separate preparation, dissolve the compound in deionized water and slowly add 1 M HCl dropwise to lower the pH, or 1 M NaOH to raise it, while observing for changes in solubility. A study involving a similar compound, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide, noted moderate solubility in 1 M HCl, suggesting that an acidic environment may improve solubility for this class of molecules[9][10].

  • Filtration: If direct dissolution in a buffer is achieved but particulates remain, the solution should be filtered through a 0.22 µm syringe filter to remove any undissolved compound before use.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution The compound is precipitating when the concentrated organic stock is added to an aqueous buffer.1. Decrease the final concentration. 2. Increase the percentage of organic solvent in the final solution (if the assay allows). 3. Add a surfactant like Tween-20 or Pluronic F-68 to the aqueous buffer to improve solubility.
Compound "oils out" The compound is not dissolving but forming an immiscible liquid phase.This indicates poor solvation. Try a different primary solvent (e.g., ethanol, methanol, or a co-solvent system like ethanol/water)[3].
Solution is cloudy Fine, undissolved particulates are suspended in the solvent.1. Apply sonication followed by gentle warming. 2. If the solution is for immediate use and the concentration is known to be below its solubility limit, it may be due to impurities. Filter the solution through a 0.22 µm filter.
Degradation suspected The solution changes color over time or upon heating.Avoid excessive heat. Prepare fresh solutions before each experiment and store protected from light at low temperatures.

Summary and Best Practices

The dissolution of N-(5-methyl-1H-pyrazol-3-yl)acetamide should be approached systematically. The recommended starting point is the preparation of a concentrated stock solution in DMSO. For applications requiring aqueous solutions, direct dissolution is likely to be challenging and may require pH modification or the use of co-solvents. Always perform a visual inspection to ensure complete dissolution before using the solution in an experiment. When diluting a stock solution, add the stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

References

  • Solubility of Things. (n.d.). Pyrazole.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Journal of Molecular Structure, 1266, 133451. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-methyl-1H-pyrazol-3-yl)acetamide. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-methylpyrazole.
  • Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.
  • Angene Chemical. (2024). N-[1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide Safety Data Sheet. Retrieved from [Link]

  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for In Vitro Dosage Determination of N-(5-methyl-1H-pyrazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing the In Vitro Activity of N-(5-methyl-1H-pyrazol-3-yl)acetamide

N-(5-methyl-1H-pyrazol-3-yl)acetamide (CAS: 83725-05-7, Molecular Formula: C₆H₉N₃O) is a small molecule belonging to the pyrazole class of compounds.[1] Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Given this context, N-(5-methyl-1H-pyrazol-3-yl)acetamide and its analogues represent promising candidates for investigation in various biological systems.

The foundational step in evaluating any small molecule in vitro is the precise determination of its effective concentration range. An inadequate dose may yield no observable effect, while an excessive dose can induce non-specific cytotoxicity, leading to misleading results. This guide provides a comprehensive framework for establishing a reliable dosage range for N-(5-methyl-1H-pyrazol-3-yl)acetamide for use in cell-based assays. We will proceed from the essential first principles of dose-response relationships to detailed, validated protocols for cytotoxicity and functional activity assessment.

Part 1: Foundational Principles of In Vitro Dose-Finding

The primary objective is to identify a concentration window where the compound elicits a specific biological effect without compromising general cell health. This is achieved through a logical, stepwise experimental cascade.[4]

The Dose-Response Relationship: IC₅₀ and EC₅₀

The potency of a compound is typically quantified by its IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[5][6]

  • IC₅₀ : The concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[5] This is the relevant metric for assessing antagonistic or cytotoxic effects.

  • EC₅₀ : The concentration of a drug that induces a response halfway between the baseline and the maximum effect.[6][7] This is used when the compound is expected to activate or stimulate a response.

The choice between IC₅₀ and EC₅₀ is dictated by the nature of the experimental endpoint.[5]

The Primacy of Cytotoxicity Assessment

Before evaluating the functional effects of N-(5-methyl-1H-pyrazol-3-yl)acetamide, it is imperative to determine its inherent cytotoxicity. A potent functional effect is meaningless if it occurs at a concentration that also kills the cells. Cell viability assays establish the upper concentration limit for subsequent experiments, ensuring that observed functional outcomes are not artifacts of cellular death.

Part 2: Essential Preparatory Protocol: Stock Solution Preparation

Accurate and reproducible results begin with the proper preparation of a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecules for cell-based assays.[8][9]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: A 10 mM stock is a standard starting concentration, convenient for serial dilutions into aqueous cell culture media. The key is to minimize the final DMSO concentration in the culture to avoid solvent-induced toxicity, which is typically kept below 0.5% and ideally at or below 0.1%.[8][10][11]

Materials:

  • N-(5-methyl-1H-pyrazol-3-yl)acetamide powder (MW: 139.16 g/mol )[1]

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Optional: 0.2 µm syringe filter (DMSO-compatible)

Step-by-Step Methodology:

  • Pre-Handling: Before opening the vial, gently tap it on a hard surface to ensure all the powder is collected at the bottom.

  • Calculation: Calculate the required mass of the compound to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Volume (mL) × 10 mM × 139.16 g/mol × (1 mg / 1000 µg) × (1 L / 1000 mL) = Desired Volume (mL) × 0.13916

    • Example for 1 mL: Mass = 1 mL × 10 mmol/L × 139.16 g/mol × (1 L / 1000 mL) = 1.39 mg

  • Weighing: Accurately weigh the calculated amount of N-(5-methyl-1H-pyrazol-3-yl)acetamide. For small quantities (e.g., ≤ 10 mg), it is best practice to dissolve the entire contents of the manufacturer's vial to avoid inaccuracies associated with weighing very small masses.[11]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the powder.

  • Homogenization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear.

  • Sterilization (Optional but Recommended): For long-term storage and use in sterile cell culture, the stock solution can be passed through a 0.2 µm DMSO-compatible syringe filter into a sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[8][11]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store aliquots protected from light at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[8]

Part 3: Core Experimental Protocols for Dosage Determination

The following protocols outline a systematic approach to first define the toxicity profile and then determine the functional dose-response curve.

Workflow for In Vitro Dosage Determination

G cluster_prep Part 2: Preparation cluster_exp Part 3: Experimentation cluster_analysis Part 4: Analysis stock_prep Prepare 10 mM Stock Solution in Anhydrous DMSO cytotoxicity Protocol 2: Cytotoxicity Assay (XTT) Determine Non-Toxic Concentration Range stock_prep->cytotoxicity functional Protocol 3: Functional Assay Determine IC50/EC50 cytotoxicity->functional data_analysis Data Analysis & Curve Fitting (Non-linear Regression) functional->data_analysis dose_selection Select Optimal Doses for Future Experiments data_analysis->dose_selection

Caption: Experimental workflow for determining the optimal in vitro dosage.

Protocol 2: Determining Cytotoxicity using the XTT Assay

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cell viability. Mitochondrial dehydrogenases in metabolically active cells reduce the water-soluble XTT tetrazolium salt to a colored, water-soluble formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay is chosen for its streamlined protocol, as it does not require a solubilization step like the older MTT assay.[12][14]

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • 10 mM stock solution of N-(5-methyl-1H-pyrazol-3-yl)acetamide in DMSO

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (capable of measuring absorbance at ~450-500 nm)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Dilution Series:

    • Prepare a serial dilution of the 10 mM stock solution in complete culture medium to create working solutions. It is crucial to perform this in a stepwise manner to avoid precipitation.

    • A broad concentration range is recommended for the initial screen (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).

    • Crucially, prepare a "Vehicle Control" containing the highest concentration of DMSO used in the test wells (e.g., if the 100 µM well has 0.1% DMSO, the vehicle control must also contain 0.1% DMSO). Also include "Untreated Control" (cells with medium only) and "Blank" (medium only, no cells) wells.

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the experimental goals.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 50 µL of the activated XTT solution to each well, including controls.

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.

  • Data Acquisition: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.

Data Presentation: Cytotoxicity Results
Concentration (µM)Absorbance (450nm)Corrected Absorbance (Abs - Blank)% Viability vs. Vehicle
Blank
Vehicle (0% inh.)100%
0.1
0.3
1
3
10
30
100
Protocol 3: Determining the Functional Dose-Response (IC₅₀/EC₅₀)

Rationale: This protocol outlines the steps for a generic target-based assay. The concentrations tested should be based on the cytotoxicity data from Protocol 2, focusing on a range that is non-toxic to the cells.

Step-by-Step Methodology:

  • Assay Setup: Prepare cells or the biochemical assay components in a suitable plate format (e.g., 96-well or 384-well) according to the specific assay protocol.

  • Compound Dilution: Prepare a more focused, logarithmic serial dilution of N-(5-methyl-1H-pyrazol-3-yl)acetamide in the appropriate assay buffer or medium. A typical 8-point curve might range from 1 nM to 30 µM, ensuring the highest concentration is well below the cytotoxic threshold. Always include vehicle controls.

  • Compound Addition & Incubation: Add the diluted compound to the assay plate and incubate for the time required for the biological interaction to occur.

  • Assay Development & Readout: Perform the necessary steps to generate a signal (e.g., add a detection reagent, substrate). Read the plate using the appropriate instrument (e.g., luminometer, fluorometer).

Part 4: Data Analysis, Interpretation, and Best Practices

Accurate data analysis is as critical as the experimental execution.

Principle of the XTT Cell Viability Assay

G cluster_cell Metabolically Active Cell mito Mitochondrial Dehydrogenases formazan Formazan (Orange, Water-Soluble) mito->formazan Reduction xtt XTT (Yellow, Water-Soluble) xtt->mito Enters cell vicinity reader Measure Absorbance (~450-500 nm) formazan->reader Proportional to viable cell number

Caption: Mechanism of the XTT cell viability assay.

Calculations
  • Correct for Background: For each well, subtract the mean absorbance of the "Blank" wells from its absorbance value.

  • Calculate Percent Viability/Activity: Normalize the data to the controls. The formula for an inhibitory assay is:

    • % Viability/Activity = (Corrected Absorbance of Sample / Mean Corrected Absorbance of Vehicle Control) × 100

Generating the Dose-Response Curve and Determining IC₅₀/EC₅₀
  • Plot the Data: Use graphing software (e.g., GraphPad Prism, Origin) to plot the Percent Viability/Activity (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Fit the data using a non-linear regression model. The most common is the four-parameter logistic (4PL) equation (sigmoidal dose-response).[15][16]

  • Interpret the Curve: The software will calculate the best-fit value for the IC₅₀/EC₅₀, which is the concentration at which the response is 50%.

Interpretation and Dose Selection
  • Cytotoxicity Curve: The dose-response curve from the XTT assay will reveal the concentration at which N-(5-methyl-1H-pyrazol-3-yl)acetamide begins to reduce cell viability. The concentration that causes a 50% reduction in viability is termed the CC₅₀ (50% cytotoxic concentration).

  • Functional Curve: The IC₅₀ or EC₅₀ from the functional assay represents the potency of the compound for its specific biological target.

  • Therapeutic Window: A successful compound will have a functional IC₅₀/EC₅₀ that is significantly lower than its CC₅₀. This separation indicates a specific effect rather than general toxicity. For subsequent, more complex in vitro studies (e.g., Western blotting, qPCR, long-term cultures), it is advisable to use 2-3 concentrations at and below the IC₅₀/EC₅₀, ensuring they are well within the non-toxic range.

By adhering to these principles and protocols, researchers can confidently establish a robust and reproducible dosage framework for N-(5-methyl-1H-pyrazol-3-yl)acetamide, paving the way for meaningful and accurate in vitro investigations.

References

  • Wikipedia. MTT assay. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • ResearchGate. Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Available from: [Link]

  • PubMed. Guidelines for accurate EC50/IC50 estimation. Available from: [Link]

  • PubMed. In Vitro Assays for Screening Small Molecules. Available from: [Link]

  • Assay Genie. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • Captivate Bio. SMALL MOLECULES. Available from: [Link]

  • ResearchGate. How to determine EC50 value in vitro for drug/vitamins/supplements?. Available from: [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available from: [Link]

  • Visikol. IC50, EC50 and its Importance in Drug Discovery and Development. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

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  • U.S. Food and Drug Administration. CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). Available from: [Link]

  • National Center for Biotechnology Information. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Available from: [Link]

  • ResearchGate. Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Available from: [Link]

  • MDPI. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available from: [Link]

  • ACS Publications. Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. Available from: [Link]

  • National Center for Biotechnology Information. Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. Available from: [Link]

  • PubMed. Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. Available from: [Link]

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Application Notes & Protocols: The Versatility of Pyrazole Derivatives in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Pyrazoles?

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged from its traditional pharmaceutical niche to become a powerhouse scaffold in modern materials science.[1][2] The unique electronic and structural characteristics of the pyrazole ring offer a compelling combination of properties that materials scientists can exploit for a wide range of applications.[3]

The key advantages stem from several core features:

  • Tunable Electronics: The pyrazole ring is electron-rich and can be readily functionalized with both electron-donating and electron-withdrawing groups. This allows for precise tuning of frontier molecular orbital (HOMO/LUMO) energy levels, a critical parameter for designing organic electronic materials.[3]

  • Excellent Coordination: The two nitrogen atoms act as excellent coordinating sites (ligands) for a vast array of metal ions.[4][5] This property is the foundation for their use in creating stable and functional Metal-Organic Frameworks (MOFs) and highly selective chemosensors.

  • High Thermal and Chemical Stability: The aromatic nature of the pyrazole ring imparts significant thermal and chemical stability to the resulting materials, a prerequisite for robust and long-lasting devices.

  • Structural Versatility: The pyrazole core can be incorporated into polymers, used as a building block for complex fused systems, or act as a linker between functional moieties, offering immense synthetic flexibility.[3][6]

This guide provides an in-depth look at three major application areas where pyrazole derivatives are making a significant impact: Organic Electronics, Chemosensors, and Metal-Organic Frameworks. We will explore the causality behind their use and provide detailed protocols for their synthesis and application.

Section 1: Pyrazole Derivatives in Organic Electronics

Application Note: Engineering Charge Transport and Emission

In the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), the performance of a device is fundamentally dictated by the ability to efficiently inject, transport, and recombine charge carriers (holes and electrons) within an emissive layer to generate light. Pyrazole derivatives have proven to be exceptional candidates for both charge-transport and emissive materials.[3]

Causality Behind Application: The efficacy of pyrazoles in OLEDs is not accidental. The nitrogen atoms in the ring have a significant influence on the electronic landscape of the molecule.

  • For Hole Transport Layers (HTLs): By functionalizing the pyrazole core with electron-donating groups (like carbazole or triphenylamine), molecules with high HOMO levels can be designed. This facilitates efficient injection of holes from the anode and their transport to the emissive layer.

  • For Electron Transport Layers (ETLs): Conversely, attaching strong electron-withdrawing groups (like cyano or sulfonyl groups) lowers the LUMO level, creating materials suitable for accepting and transporting electrons from the cathode.

  • For Emissive Layers (EMLs): Pyrazole derivatives can form the core of highly fluorescent or phosphorescent emitters. Their rigid, planar structure minimizes non-radiative decay pathways, leading to high photoluminescence quantum yields (PLQY).[7] By creating large, conjugated systems around the pyrazole core, emission can be tuned across the entire visible spectrum. Furthermore, their high thermal stability prevents degradation during the vacuum deposition process used in OLED fabrication and ensures a long operational lifetime.

The following workflow illustrates the general fabrication process for an OLED device incorporating a pyrazole-based material.

sub 1. Substrate Cleaning anode 2. Anode Deposition (e.g., ITO) sub->anode htl 3. HTL Deposition anode->htl eml 4. Pyrazole EML Deposition htl->eml etl 5. ETL Deposition eml->etl cathode 6. Cathode Deposition (e.g., LiF/Al) etl->cathode encap 7. Encapsulation cathode->encap

Fig. 1: General workflow for vacuum deposition of an OLED device.
Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Emitter

This protocol describes the synthesis of a representative 1,3,5-trisubstituted pyrazole via the Knorr pyrazole synthesis, a classic and reliable method.[8][9] This method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)

  • Phenylhydrazine hydrochloride

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 1,3-diphenyl-1,3-propanedione in 50 mL of glacial acetic acid. Add 11 mmol of phenylhydrazine hydrochloride to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Scientist's Note: Acetic acid serves as both the solvent and a catalyst for the condensation reaction. Using a slight excess of hydrazine ensures the complete consumption of the dicarbonyl starting material.

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring. A solid precipitate should form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture until the effervescence ceases (pH ~7-8). This step neutralizes the excess acetic acid.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid copiously with deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C overnight. The final product is 1,3,5-triphenyl-1H-pyrazole. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Section 2: Pyrazole-Based Chemosensors

Application Note: Designing for Selective Analyte Detection

Pyrazole derivatives are widely employed as colorimetric and fluorescent probes for the detection of environmentally and biologically significant ions and molecules.[4][10] Their success lies in their ability to act as highly effective chelating ligands, where the pyrazole's nitrogen atoms, often in concert with other nearby functional groups, form a specific binding pocket for a target analyte.[5]

Causality Behind Application (The CHEF Mechanism): Many pyrazole-based fluorescent sensors operate on the principle of Chelation-Enhanced Fluorescence (CHEF).[11]

  • "Off" State: In its free form, the sensor molecule has a low fluorescence quantum yield. This is often due to a process called Photoinduced Electron Transfer (PET), where a lone pair of electrons (e.g., on a nitrogen atom) quenches the excited state of the fluorophore.

  • Binding Event: When the target metal ion is introduced, the nitrogen atoms of the pyrazole (and other coordinating atoms) bind to it. This coordination restricts the PET process.

  • "On" State: With the PET quenching pathway blocked, the molecule can now relax from its excited state via radiative decay, resulting in a significant increase ("turn-on") in fluorescence intensity.[11][12]

The selectivity of the sensor is engineered by tailoring the size and geometry of the binding pocket and the electronic nature of the coordinating atoms to match the specific properties (e.g., ionic radius, charge, coordination preference) of the target analyte. For instance, sensors designed for Zn²⁺ often feature a specific arrangement of N and O donor atoms that preferentially binds Zn²⁺ over other competing ions.[4]

cluster_0 Fluorescence OFF cluster_1 Fluorescence ON Sensor_Free Pyrazole Sensor (Fluorophore + Receptor) Excited_State1 Excited State Sensor_Free->Excited_State1 Excitation Sensor_Bound Sensor-Analyte Complex Sensor_Free->Sensor_Bound Binding Excitation1 hv (Light) Excitation1->Sensor_Free Excited_State1->Sensor_Free Non-radiative Decay PET PET Quenching Excited_State1->PET Excited_State2 Excited State Sensor_Bound->Excited_State2 Excitation Excitation2 hv (Light) Excitation2->Sensor_Bound Fluorescence Fluorescence Excited_State2->Fluorescence Fluorescence->Sensor_Bound Radiative Decay Analyte Target Analyte (e.g., Zn²⁺)

Fig. 2: Mechanism of a "turn-on" pyrazole fluorescent sensor.
Protocol: Application of a Pyrazole Sensor for Fe³⁺ Detection

This protocol outlines the general steps for using a synthesized pyrazole-based fluorescent sensor to detect ferric ions (Fe³⁺) in a solution.

Materials:

  • Stock solution of the pyrazole fluorescent sensor (e.g., 1 mM in MeCN or DMSO).

  • Stock solution of Iron(III) chloride (FeCl₃) (e.g., 10 mM in deionized water).

  • Stock solutions of other metal chlorides (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, etc.) for selectivity testing.

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • High-purity solvent (e.g., acetonitrile or methanol).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Preparation of Test Solution: In a quartz cuvette, place 2 mL of the buffer solution. Add an aliquot of the sensor stock solution to achieve a final concentration of 10 µM. Mix thoroughly.

  • Baseline Measurement: Place the cuvette in the fluorometer. Set the appropriate excitation wavelength (determined from the sensor's absorption spectrum) and record the fluorescence emission spectrum. This is the baseline or "free sensor" reading.

  • Titration with Fe³⁺: Add incremental amounts of the Fe³⁺ stock solution (e.g., 1-10 µL aliquots) to the cuvette. After each addition, mix gently and wait for 1-2 minutes for the binding to equilibrate.

  • Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of Fe³⁺. A "turn-on" sensor will show a progressive increase in fluorescence intensity at a specific wavelength.[11][12]

    • Scientist's Note: The binding of Fe³⁺ to the pyrazole sensor often forms a 1:2 (sensor:metal) complex, leading to a robust fluorescence response.[11]

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of added Fe³⁺. This titration curve can be used to determine the binding constant and the limit of detection (LOD). The LOD for a sensitive pyrazole-based Fe³⁺ sensor can be in the nanomolar range.[11]

  • Selectivity Test: Repeat the experiment by adding equivalent concentrations of other metal ions to separate cuvettes containing the sensor solution. Compare the fluorescence response to that of Fe³⁺. A highly selective sensor will show a significant response only for Fe³⁺.

Sensor TypeTarget AnalyteTypical Limit of Detection (LOD)Reference
Pyrazole-Pyridine DerivativeAl³⁺Micromolar (µM) range[4]
Pyrazoline-based ProbeZn²⁺Micromolar (µM) range[4]
Pyrazole Derivative 9Fe³⁺0.025 µM (25 nM)[11][12]

Table 1: Performance examples of pyrazole-based fluorescent sensors.

Section 3: Pyrazole Linkers in Metal-Organic Frameworks (MOFs)

Application Note: Building Porous Architectures with Precision

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). Pyrazole derivatives, particularly bipyrazoles, are highly valued as linkers for creating robust and functional MOFs.[13][14]

Causality Behind Application: The suitability of pyrazole linkers for MOF synthesis is a direct result of their chemical structure.

  • Strong M-N Bonds: The nitrogen atoms of the pyrazolate anion form strong, stable coordination bonds with metal centers (like Zn²⁺ and Cu²⁺), leading to MOFs with high thermal and chemical stability.[15]

  • Defined Geometry: Bipyrazole linkers are relatively rigid and have a well-defined angle between their two coordinating units. This rigidity and directionality allow for the predictable construction of specific network topologies (the overall structure of the framework).[14][16]

  • Tunable Porosity: By changing the length or functional groups on the pyrazole linker, the size and chemical environment of the pores within the MOF can be precisely controlled. This is crucial for applications like gas separation, where the pore size must be optimized to selectively adsorb one gas molecule over another.[14][15] For example, pyrazole-based MOFs have shown promise for selectively separating acetylene from carbon dioxide or propylene from propane.[14]

  • Flexibility and Dynamics: While often rigid, some pyrazole linkers can act as "knee-cap" joints, allowing the framework to flex or breathe upon guest adsorption. This dynamic behavior can lead to unique, hysteretic sorption properties, which are advantageous for gas storage applications.[15]

Sources

Application Notes & Protocols: N-(5-methyl-1H-pyrazol-3-yl)acetamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of Pyrazole-Acetamides in Modern Coordination Chemistry

Pyrazole and its derivatives represent a cornerstone in the architecture of modern coordination chemistry. Their significance is rooted in a unique combination of properties: versatile coordination modes, the capacity for fine-tuning steric and electronic characteristics via substitution, and the proton-responsive nature of the N-H group in protic pyrazoles.[1][2] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, can function as monodentate ligands, act as bridging units in polynuclear assemblies, or be incorporated into larger chelating systems.[1][3] This adaptability has fueled the development of a vast library of pyrazole-based transition metal complexes with significant applications in catalysis, materials science, and medicinal chemistry.[1][4][5]

This guide focuses on a particularly intriguing derivative: N-(5-methyl-1H-pyrazol-3-yl)acetamide . This ligand introduces a layer of complexity and functionality beyond a simple pyrazole ring. It possesses three potential donor sites: the sp²-hybridized pyrazole nitrogen atom, the amide nitrogen, and the amide oxygen. This multi-functionality opens the door to diverse coordination behaviors, including the formation of stable chelate rings, which can profoundly influence the stability and reactivity of the resulting metal complexes. The presence of the methyl group on the pyrazole ring also allows for modulation of the ligand's electronic properties and steric profile.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the synthesis, characterization, and application of N-(5-methyl-1H-pyrazol-3-yl)acetamide as a ligand. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Section 1: The Ligand - Synthesis and Characterization

A reliable and well-characterized supply of the ligand is the foundation for any successful study in coordination chemistry. This section details a robust protocol for the synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide and the analytical methods required for its rigorous characterization.

Physicochemical Properties

A summary of the key computed properties of the ligand is presented below.

PropertyValueSource
Molecular Formula C₆H₉N₃O[6]
Molecular Weight 139.16 g/mol [6]
IUPAC Name N-(5-methyl-1H-pyrazol-3-yl)acetamide[6]
CAS Number 83725-05-7[6]
Synthetic Protocol: A Two-Step Approach

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide can be efficiently achieved via a two-step process involving the Knorr pyrazole synthesis followed by N-acetylation. This method is advantageous due to the commercial availability of the starting materials and the generally high yields.

G cluster_0 Step 1: Synthesis of 3-amino-5-methyl-1H-pyrazole cluster_1 Step 2: Acetylation start1 Ethyl Acetoacetate + Hydrazine Hydrate reflux Reflux in Ethanol start1->reflux cool_precip Cool & Precipitate reflux->cool_precip filter_wash1 Filter & Wash cool_precip->filter_wash1 product1 3-amino-5-methyl- 1H-pyrazole filter_wash1->product1 product1_input 3-amino-5-methyl- 1H-pyrazole product1->product1_input reaction2 Stir at 0°C to RT product1_input->reaction2 reagents2 Acetic Anhydride Pyridine (Solvent/Base) reagents2->reaction2 quench Quench with Water reaction2->quench extract Extract with Ethyl Acetate quench->extract dry_evap Dry & Evaporate extract->dry_evap final_product N-(5-methyl-1H-pyrazol- 3-yl)acetamide dry_evap->final_product

Caption: Workflow for the synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Step 1: Synthesis of 3-amino-5-methyl-1H-pyrazole

  • Reagents & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (0.1 mol, 13.01 g) and ethanol (100 mL).

  • Reaction: Begin stirring and add hydrazine hydrate (0.11 mol, 5.51 g) dropwise to the solution. The addition should be controlled to manage any exotherm.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 1 hour to promote precipitation.

  • Purification: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Acetylation to N-(5-methyl-1H-pyrazol-3-yl)acetamide

  • Reagents & Setup: In a 250 mL round-bottom flask cooled in an ice bath, dissolve 3-amino-5-methyl-1H-pyrazole (0.05 mol, 4.85 g) in pyridine (50 mL). Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.

  • Reaction: While stirring, add acetic anhydride (0.055 mol, 5.61 g) dropwise, ensuring the temperature remains below 10°C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

  • Workup: Pour the reaction mixture into 200 mL of cold water to precipitate the product.

  • Isolation & Purification: Collect the solid by vacuum filtration. Recrystallize the crude product from an ethanol/water mixture to yield pure N-(5-methyl-1H-pyrazol-3-yl)acetamide as a crystalline solid.

Ligand Characterization

Confirming the identity and purity of the synthesized ligand is a critical, self-validating step before proceeding to complexation reactions.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should show distinct signals corresponding to the methyl protons (singlet, ~2.2 ppm), the methylene protons of the acetamide group if tautomerism occurs or if it's the 2-(5-methyl-1H-pyrazol-3-yl)acetamide isomer (singlet, ~3.9 ppm), the pyrazole C-H proton (singlet, ~6.3 ppm), and the two N-H protons (broad singlets at lower and higher fields, e.g., ~8.0 and ~10.2 ppm).[7]

  • FTIR Spectroscopy: Using KBr pellets, the spectrum should display characteristic absorption bands. Key peaks include the N-H stretching vibrations (~3200-3400 cm⁻¹), the amide C=O stretch (carbonyl, ~1650-1680 cm⁻¹), and C=N/C=C stretching from the pyrazole ring (~1500-1600 cm⁻¹).[1]

  • Mass Spectrometry: Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 140.1, confirming the molecular weight.[7]

Section 2: Coordination Chemistry & Complex Synthesis

The true utility of N-(5-methyl-1H-pyrazol-3-yl)acetamide is realized upon its coordination to a metal center. The ligand's denticity and coordination mode can vary depending on the metal ion, counter-anion, and reaction conditions.

Potential Coordination Modes

The ligand can adopt several coordination modes, making it a versatile building block.

G cluster_0 Monodentate (N-coordination) cluster_1 Bidentate (N,O-chelation) cluster_2 Bridging (Pyrazolate) M1 M L1 N-(5-methyl-1H-pyrazol-3-yl)acetamide M1->L1 via Pyrazole-N M2 M L2_N Pyrazole-N M2->L2_N L2_O Amide-O M2->L2_O M3 M1 L3 Deprotonated Ligand M3->L3 via N1 M4 M2 M4->L3 via N2

Caption: Potential coordination modes of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Protocol: General Synthesis of a Cu(II) Complex

This protocol provides a representative method for synthesizing a transition metal complex, based on established procedures for pyrazole-based ligands.[1][8] Copper(II) is chosen for its diverse coordination geometries and characteristic spectroscopic properties.

  • N-(5-methyl-1H-pyrazol-3-yl)acetamide (2 mmol, 0.278 g)

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (1 mmol, 0.200 g)

  • Ethanol (EtOH), analytical grade

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ligand Solution: In a 100 mL round-bottom flask, dissolve the N-(5-methyl-1H-pyrazol-3-yl)acetamide (2 mmol) in 30 mL of warm ethanol. Stir until fully dissolved. Causality: Using a 2:1 ligand-to-metal molar ratio favors the formation of bis-ligand complexes, which are common for Cu(II).

  • Metal Salt Solution: In a separate beaker, dissolve Cu(OAc)₂·H₂O (1 mmol) in 10 mL of deionized water. A small amount of ethanol can be added to aid solubility if needed.

  • Reaction: Add the aqueous solution of the copper salt dropwise to the ethanolic solution of the ligand with continuous, vigorous stirring. An immediate color change and/or precipitation is often observed.

  • Reflux: Heat the resulting mixture under reflux for 3 hours. Causality: Refluxing provides the thermal energy necessary to overcome the activation barrier for ligand exchange and ensures the reaction goes to completion, leading to a thermodynamically stable product.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature. A colored precipitate should form.

  • Collection: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of cold ethanol followed by a small amount of diethyl ether. Causality: Washing with cold ethanol removes unreacted starting materials and soluble impurities. The subsequent ether wash helps to displace the ethanol and allows the product to dry more quickly.

  • Drying: Dry the final complex in a desiccator over anhydrous CaCl₂.

Section 3: Characterization of Metal Complexes

Characterizing the newly synthesized complex is essential to determine its structure, purity, and properties. The following workflow is recommended.

Workflow for Complex Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization reactants Ligand + Metal Salt reaction Reaction & Reflux reactants->reaction isolation Filtration & Washing reaction->isolation product Metal Complex isolation->product ftir FTIR Spectroscopy (Coordination Check) product->ftir Analysis uvvis UV-Vis Spectroscopy (Geometry) xray Single-Crystal X-ray (Definitive Structure) elemental Elemental Analysis (Purity & Formula)

Caption: General workflow for metal complex synthesis and characterization.

Analytical Techniques
  • FTIR Spectroscopy: Comparison of the ligand's IR spectrum with that of the complex is the first crucial step. A shift in the amide C=O stretching frequency (ν(C=O)) to a lower wavenumber is a strong indication of coordination through the oxygen atom. Changes in the position and shape of the pyrazole ring vibrations also confirm the involvement of the pyrazole nitrogen in bonding.[1]

VibrationFree Ligand (Typical cm⁻¹)Coordinated Ligand (Expected Shift)Rationale for Shift
ν(N-H) 3200-3400Minor change or broadeningN-H is typically not directly involved in coordination but may participate in hydrogen bonding.
ν(C=O) ~1660Shift to ~1620-1640 cm⁻¹ Coordination to the metal center weakens the C=O double bond, lowering its vibrational frequency.
Ring ν(C=N) ~1580Shift to higher or lower frequencyCoordination alters the electron density within the pyrazole ring, affecting bond strengths.
  • UV-Visible Spectroscopy: For d-block metals like Cu(II), this technique probes electronic transitions between d-orbitals. The position and intensity of the absorption bands provide insight into the coordination geometry of the metal center (e.g., a broad, low-intensity band around 600-800 nm is characteristic of octahedral or distorted octahedral Cu(II) complexes).[1]

  • Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation.[1] It provides precise information on bond lengths, bond angles, coordination number, and overall molecular geometry. For example, in related complexes with a similar pyrazole-acetamide ligand, Cd(II) was found to form a mononuclear complex, [Cd(L)₂Cl₂], while Cu(II) formed ₂.[9][10][11] This highlights how the metal and counter-ions dictate the final structure.

Complex (Example from literature)Metal CenterGeometryKey Bond Lengths (Å)Reference
[Cd(L₁)₂Cl₂] Cd(II)Distorted OctahedralCd-N(pyrazole) ~2.3-2.4[10]
Cd-O(amide) ~2.5
Cd-Cl ~2.5-2.6
Cu(II)Distorted OctahedralCu-N(pyrazole) ~2.0[10]
Cu-O(amide) ~2.4
Cu-O(ethanol) ~2.0
L₁ represents the related ligand N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.

Section 4: Applications in Research and Development

Complexes derived from N-(5-methyl-1H-pyrazol-3-yl)acetamide are promising candidates for a range of applications, leveraging the rich biological and chemical activity of the pyrazole scaffold.

Drug Development and Medicinal Chemistry

Pyrazole derivatives are renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal effects.[12][13][14] The chelation of these molecules to metal ions can significantly enhance their therapeutic potential.[1][5]

  • Antibacterial Agents: Metal complexes of pyrazole-acetamide ligands have demonstrated outstanding in-vitro antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with some showing efficacy comparable or superior to commercial antibiotics like chloramphenicol.[1][9][15] The proposed mechanism often involves the complex's ability to interfere with bacterial DNA or essential enzymatic processes.[8] The N-(5-methyl-1H-pyrazol-3-yl)acetamide ligand system is therefore a prime candidate for the development of new metal-based antimicrobial drugs.

Homogeneous Catalysis

The ability of pyrazole ligands to modulate the electronic environment of a metal center is crucial for optimizing catalytic efficiency.[1] Protic pyrazole ligands, like the one discussed here, can participate in metal-ligand cooperation, where the N-H group acts as a proton shuttle or acid-base catalyst to facilitate transformations.[1][2]

  • Potential Reactions: Complexes of N-(5-methyl-1H-pyrazol-3-yl)acetamide with metals like Palladium, Ruthenium, or Manganese could be investigated as catalysts for:

    • Cross-Coupling Reactions (e.g., Suzuki, Heck): For the formation of C-C and C-heteroatom bonds.[1]

    • Transfer Hydrogenation: For the reduction of ketones and aldehydes, a key transformation in organic synthesis.[1][16]

Materials Science and Corrosion Inhibition
  • Metal-Organic Frameworks (MOFs): The defined coordination vectors and structural rigidity of pyrazole-based linkers make them excellent building blocks for robust MOFs with applications in gas storage and heterogeneous catalysis.[1][3]

  • Corrosion Inhibition: Pyrazole-acetamide derivatives have proven to be highly effective corrosion inhibitors for steel in acidic media.[7][17][18][19] They function by adsorbing onto the metal surface through the electron-rich nitrogen and oxygen atoms, forming a protective layer that inhibits both anodic and cathodic corrosion reactions.[19][20]

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Application Notes & Protocols: Pyrazole as a Ligand in Transition Metal Coordin
  • Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). PubMed Central.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). Semantic Scholar.
  • Structures of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide... (n.d.).
  • Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. (2022).
  • Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. (n.d.).
  • Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applic
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). Scilit.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. (n.d.). Semantic Scholar.
  • Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)
  • Coordination complexes constructed from pyrazole-acetamide and pyrazole-quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2022). PubMed.
  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PubMed Central.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). PubMed Central.
  • N-(5-methyl-1H-pyrazol-3-yl)acetamide. (n.d.). PubChem.
  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. (n.d.). PubMed Central.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2022). RSC Publishing.
  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. (2021).
  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV)
  • (PDF) N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. (2017).
  • Transition metal complexes with pyrazole derivatives as ligands. (2025).
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). ACS Omega.
  • Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl... (n.d.).
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). PubMed Central.
  • (PDF) Corrosion Inhibition and Adsorption Properties of N -{2-[2-(5-Methyl-1 H -pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: N-(5-methyl-1H-pyrazol-3-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Synthesis Overview

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide is typically a two-step process. The quality of the final product is highly dependent on the successful execution of each stage.

  • Step 1: Formation of 3-Amino-5-methylpyrazole. This key intermediate is synthesized via the cyclocondensation of a β-ketonitrile precursor, such as cyanoacetone, with a hydrazine source.[1][2][3]

  • Step 2: Acetylation of 3-Amino-5-methylpyrazole. The target compound is formed by the selective N-acetylation of the exocyclic amino group of the pyrazole intermediate.

Synthesis_Overview Cyanoacetone Cyanoacetone Reaction1 Step 1: Cyclocondensation Cyanoacetone->Reaction1 Hydrazine Hydrazine Hydrazine->Reaction1 Intermediate 3-Amino-5-methylpyrazole Reaction2 Step 2: Selective Acetylation Intermediate->Reaction2 Acetylation_Agent Acetic Anhydride or Acetyl Chloride Acetylation_Agent->Reaction2 Final_Product N-(5-methyl-1H-pyrazol-3-yl)acetamide Reaction1->Intermediate Reaction2->Final_Product

Caption: Overall two-step synthesis pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My overall yield is consistently low (<60%). Where should I start troubleshooting?

A1: Low overall yield is a multifaceted problem that can originate in either of the two main synthetic steps. A systematic approach is crucial.

Expertise & Experience: Before scrutinizing the acetylation step, you must validate the quality of your starting material, 3-amino-5-methylpyrazole. Impurities from the cyclocondensation reaction can interfere with the subsequent acetylation. The starting aminopyrazole should be a white to light yellow crystalline powder.[4] If it is a dark oil or tar, it requires purification.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Overall Yield Check_SM Assess Purity of 3-Amino-5-methylpyrazole Start->Check_SM Is_SM_Pure Is it a clean, light-colored solid? Check_SM->Is_SM_Pure Purify_SM Purify SM: - Vacuum Distillation - Recrystallization Is_SM_Pure->Purify_SM No Check_Acetylation Analyze Acetylation Step Is_SM_Pure->Check_Acetylation Yes Purify_SM->Check_SM After Purification Check_TLC TLC shows multiple spots? Check_Acetylation->Check_TLC Byproducts Side reactions likely (e.g., Di-acetylation). See Q3. Check_TLC->Byproducts Yes Optimize_Conditions Suboptimal Conditions. - Check stoichiometry - Adjust temperature - Change solvent/base See Q2. Check_TLC->Optimize_Conditions No (Mainly SM/Product) Success Yield Improved Byproducts->Success Optimize_Conditions->Success

Caption: Decision tree for troubleshooting low yield.

Q2: My acetylation reaction is inefficient. How can I optimize the conditions?

A2: Inefficiency in the acetylation step often points to suboptimal reaction parameters. The choice of acetylating agent, solvent, base, and temperature all play critical roles in driving the reaction to completion.

Expertise & Experience: The acetylation of 3-amino-5-methylpyrazole is a nucleophilic acyl substitution. The exocyclic amino group (-NH2) is the primary nucleophile. The reaction's success hinges on activating the acetylating agent and ensuring the amine is sufficiently nucleophilic and available.

Parameter Optimization Table:

ParameterOption 1: Acetic AnhydrideOption 2: Acetyl ChlorideRationale & Expert Advice
Solvent Acetic Acid, Pyridine, Dichloromethane (DCM)Aprotic solvents (DCM, THF, Dioxane)Acetic acid can serve as both solvent and catalyst. Pyridine acts as a nucleophilic catalyst and base. For acetyl chloride, an aprotic solvent is essential to prevent hydrolysis.[5]
Base Optional (e.g., Pyridine, Et3N)Mandatory (e.g., Pyridine, Et3N)With acetic anhydride, a base is not strictly required but can accelerate the reaction. With acetyl chloride, a base (at least 1 equivalent) is required to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine.
Temperature 0°C to Room Temp (RT)0°C to RTStart reactions at 0°C and allow them to warm to room temperature. Exothermic reactions, especially with acetyl chloride, must be cooled to prevent side reactions.[5] Vigorous stirring is crucial.
Stoichiometry 1.0 - 1.2 equivalents1.0 - 1.1 equivalentsUsing a large excess of the acetylating agent is the primary cause of di-acetylation (see Q3). Use a slight excess to ensure full conversion of the starting material, but monitor carefully by TLC.

Trustworthiness: A self-validating approach is to run small-scale parallel reactions to screen conditions. For example, set up reactions in both pyridine and DCM (with triethylamine) to empirically determine the best system for your setup.

Q3: My TLC plate shows multiple product spots, and my final product is difficult to purify. What are these byproducts?

A3: The most common byproduct is the di-acetylated species. 3-amino-5-methylpyrazole has three nitrogen atoms that can potentially be acetylated: the exocyclic amine (desired), and the two pyrazole ring nitrogens (N1 and N2).

Expertise & Experience: The exocyclic amino group is significantly more nucleophilic than the ring nitrogens, making selective mono-acetylation feasible. However, under harsh conditions (high temperature, large excess of acetylating agent), a second acetylation can occur on one of the ring nitrogens. This leads to N1,N3-diacetyl or N2,N3-diacetyl impurities, which often have similar polarities to the desired product, complicating purification. The tautomeric nature of the pyrazole ring means acetylation can occur at either ring nitrogen.[6]

Side_Reaction Start 3-Amino-5-methylpyrazole H2N-Py-H Desired N-(5-methyl-1H-pyrazol-3-yl)acetamide Ac-HN-Py-H Start:f0->Desired:f0 + 1 eq. Ac2O (Controlled Temp) DESIRED PATH Undesired Di-acetylated Byproduct Ac-HN-Py-Ac Start:f0->Undesired:f0 + >1.5 eq. Ac2O (High Temp) SIDE REACTION

Caption: Desired mono-acetylation vs. undesired di-acetylation.

Mitigation Strategy:

  • Control Stoichiometry: Use no more than 1.1-1.2 equivalents of the acetylating agent.

  • Control Temperature: Add the acetylating agent slowly at 0°C.

  • Monitor Closely: Use TLC to track the consumption of the starting material. Stop the reaction as soon as the starting material is gone to prevent the formation of the di-acetylated product.

Detailed Experimental Protocols

These protocols are provided as a robust starting point. Modifications may be necessary based on laboratory conditions and reagent purity.

Protocol 1: Synthesis of 3-Amino-5-methylpyrazole

This protocol is adapted from established industrial processes.[1][7]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium cyanoacetone (1 mol) and toluene (300 mL).

  • Reaction: Heat the suspension to reflux.

  • Addition: Slowly add a 40% aqueous solution of hydrazinium monohydrochloride (1 mol) over 2 hours. Use a Dean-Stark trap or similar apparatus to continuously remove the water formed during the reaction.

  • Completion: Continue refluxing until water separation ceases.

  • Work-up: Cool the mixture. The product, 3-amino-5-methylpyrazole, is often a low-melting solid or viscous oil, and sodium chloride will be suspended.[1] Add ethanol (200 mL) to precipitate the sodium chloride fully.

  • Isolation: Filter off the sodium chloride and wash the solid with a small amount of ethanol.

  • Purification: Concentrate the combined filtrate under reduced pressure. The crude product can be purified by vacuum distillation (Boiling Point: ~128 °C at 2 mm Hg) to yield a white to light-yellow solid.[1][2] The reported yield is typically in the range of 70-85%.

Protocol 2: Synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-amino-5-methylpyrazole (1 equivalent) in anhydrous pyridine (or anhydrous DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: While stirring vigorously, add acetic anhydride (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above 5-10°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C and slowly add cold water or saturated sodium bicarbonate solution to quench the excess acetic anhydride.

  • Extraction: If DCM was used as the solvent, transfer the mixture to a separatory funnel, wash with water, saturated sodium bicarbonate solution, and finally brine. If pyridine was used, remove it under reduced pressure and then perform an aqueous work-up and extraction with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to afford the final product as a white solid.

References

  • Mory, R., & Clavel, J. (1997). U.S. Patent No. 5,616,723. U.S.
  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. ResearchGate. [Link]

  • Chkirate, K., et al. (2017). N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Ewe, A., et al. (2017). EP Patent No. 3,231,792 A1.
  • Mory, R., & Clavel, J. (1994). EP Patent No. 0,623,600 A1.
  • Mory, R., & Clavel, J. (1997). EP Patent No. 0,623,600 B1.
  • RSC Publishing. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • El-Faham, A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Al-Mulla, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018).
  • Sharma, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]

  • Prestat, G., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Fustero, S., et al. (2011). Synthesis of 3(5)-Aminopyrazoles from β-Ketonitriles and Hydrazines: A General and Regioselective Synthesis. The Journal of Organic Chemistry.
  • Martins, M. A. P., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

Sources

N-(5-methyl-1H-pyrazol-3-yl)acetamide stability and degradation issues.

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering information on the stability and degradation of N-(5-methyl-1H-pyrazol-3-yl)acetamide. My initial searches are focused on understanding its chemical properties and common degradation pathways. I’m hoping to build a solid foundation of data to begin analysis and prediction.

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solubility problems with N-(5-methyl-1H-pyrazol-3-yl)acetamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Settings

Welcome to the technical support center for N-(5-methyl-1H-pyrazol-3-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that is not only technically accurate but also grounded in practical, field-proven insights. This guide will help you understand the potential causes of poor solubility and provide systematic troubleshooting strategies to achieve your desired experimental concentrations.

Frequently Asked Questions (FAQs)

Q1: What is N-(5-methyl-1H-pyrazol-3-yl)acetamide and why is its solubility a concern?

N-(5-methyl-1H-pyrazol-3-yl)acetamide (C₆H₉N₃O, Molar Mass: 139.16 g/mol ) is a small molecule belonging to the pyrazole class of compounds[1]. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[2][3][4].

Like many new chemical entities, N-(5-methyl-1H-pyrazol-3-yl)acetamide may exhibit limited aqueous solubility, which can pose a significant challenge for in vitro and in vivo studies[5]. Poor solubility can lead to inaccurate experimental results, low bioavailability, and difficulties in formulation development[6][7]. Understanding and overcoming these solubility issues is a critical first step in evaluating the therapeutic potential of this compound.

Q2: I'm having trouble dissolving N-(5-methyl-1H-pyrazol-3-yl)acetamide in my aqueous buffer. What are the likely reasons for this?

The difficulty in dissolving N-(5-methyl-1H-pyrazol-3-yl)acetamide in aqueous solutions likely stems from a combination of its physicochemical properties. The molecule has both polar (acetamide and pyrazole nitrogens) and non-polar (methyl group and the pyrazole ring) regions. The overall solubility is a balance between the energy required to break the crystal lattice of the solid compound and the energy released upon its hydration by water molecules.

Several factors can contribute to poor aqueous solubility:

  • Solid-state properties: The crystalline form of the compound may have a very stable lattice structure that is difficult to disrupt.

  • pH of the solution: The pyrazole ring and the acetamide group have ionizable protons. The pH of your aqueous solution will determine the charge state of the molecule, which in turn significantly influences its solubility. For a related pyrazole derivative, solubility was noted to be pH-dependent, with slight solubility at pH 2.8[8]. Another study found a different pyrazole derivative to have moderate solubility in 1 M HCl[9]. This suggests that pH adjustment is a critical first step.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

  • Purity of the compound: Impurities can sometimes affect the dissolution of the primary compound.

Q3: What is a systematic approach to improving the solubility of N-(5-methyl-1H-pyrazol-3-yl)acetamide for my experiments?

A systematic approach to tackling solubility issues is crucial to avoid wasted time and resources. The following flowchart outlines a recommended workflow for troubleshooting the solubility of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Solubility_Workflow A Start: Undissolved Compound in Aqueous Buffer B Step 1: pH Modification Adjust pH of the buffer (e.g., pH 2, 4, 6, 7.4, 8, 10). Observe for dissolution. A->B C Is the compound soluble? B->C D Yes C->D E No C->E O Proceed with Experiment D->O F Step 2: Co-solvent Addition To the pH-adjusted buffer, add a water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 400) incrementally. Observe for dissolution. E->F G Is the compound soluble? F->G H Yes G->H I No G->I H->O J Step 3: Surfactant Addition To the co-solvent/buffer mixture, add a surfactant (e.g., Tween 80, Poloxamer 188). Observe for dissolution. I->J K Is the compound soluble? J->K L Yes K->L M No K->M L->O N Step 4: Advanced Techniques Consider particle size reduction (micronization), complexation (with cyclodextrins), or creating a solid dispersion. M->N

Caption: A systematic workflow for troubleshooting the solubility of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Troubleshooting Guides

Guide 1: pH Adjustment Protocol

The ionization state of N-(5-methyl-1H-pyrazol-3-yl)acetamide is likely to be a primary determinant of its aqueous solubility. The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH.

Experimental Protocol:

  • Prepare a series of buffers: Prepare small volumes (e.g., 1 mL) of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). Common biological buffers like phosphate-buffered saline (PBS) for physiological pH, citrate buffers for acidic conditions, and borate buffers for alkaline conditions can be used.

  • Dispense the compound: To each buffer solution, add a pre-weighed amount of N-(5-methyl-1H-pyrazol-3-yl)acetamide to achieve your target concentration.

  • Mix and observe: Vortex each sample for 30-60 seconds. Visually inspect for undissolved solid.

  • Gentle heating and sonication: If the compound is not fully dissolved, gentle warming (e.g., to 37°C) or sonication in a water bath for 5-10 minutes can help overcome the activation energy barrier for dissolution.

  • Equilibrate and assess: Allow the samples to equilibrate at room temperature for at least one hour. Centrifuge the samples to pellet any undissolved material and visually inspect the supernatant.

Interpreting the Results:

pH RangeExpected BehaviorRationale
Acidic (pH < 4) Potential for increased solubility.Protonation of the pyrazole ring nitrogens would result in a cationic species, which is generally more water-soluble. This is supported by observations of moderate solubility of a similar compound in 1 M HCl[9].
Neutral (pH ~7.4) May have limited solubility.The molecule is likely to be in its neutral form, where intermolecular interactions in the solid state can be strong, leading to lower solubility.
Alkaline (pH > 8) Potential for increased solubility.Deprotonation of the pyrazole ring or the acetamide nitrogen could form an anionic species, which may have improved solubility.
Guide 2: Utilizing Co-solvents

If pH adjustment alone is insufficient, the use of water-miscible organic co-solvents can significantly enhance solubility by reducing the polarity of the aqueous medium[10].

Common Co-solvents for Biological Experiments:

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration (for cell-based assays)Notes
Dimethyl sulfoxide (DMSO) 1-5% (v/v)< 0.5% (v/v)A powerful solvent, but can have cellular effects at higher concentrations. Prepare a concentrated stock in 100% DMSO and dilute into your aqueous buffer.
Ethanol 5-10% (v/v)< 1% (v/v)A less potent solvent than DMSO but is often better tolerated by cells.
Polyethylene glycol 400 (PEG 400) 10-20% (v/v)Varies depending on cell type, but generally well-tolerated.A non-ionic polymer that is effective at solubilizing many poorly soluble compounds.

Experimental Protocol:

  • Select the optimal pH: Based on the results from the pH adjustment protocol, choose the buffer in which N-(5-methyl-1H-pyrazol-3-yl)acetamide showed the highest (even if incomplete) solubility.

  • Prepare a concentrated stock solution: Dissolve a high concentration of the compound in 100% of your chosen co-solvent (e.g., 100 mM in DMSO).

  • Titrate into the aqueous buffer: While vortexing, slowly add small aliquots of the concentrated stock solution to your pH-optimized aqueous buffer to reach the desired final concentration. This method helps to avoid precipitation that can occur when adding buffer to the concentrated stock.

  • Observe for precipitation: After each addition, check for any signs of precipitation. If the solution remains clear, you have successfully solubilized the compound.

Guide 3: The Role of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules[6][11]. This is particularly useful for in vivo studies or when co-solvent concentrations need to be minimized.

Commonly Used Surfactants:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant frequently used in pharmaceutical formulations.

  • Poloxamer 188 (Pluronic® F-68): A non-ionic triblock copolymer with good biocompatibility.

Experimental Protocol:

  • Prepare a surfactant stock solution: Prepare a 10% (w/v) stock solution of the chosen surfactant in your optimized buffer.

  • Add surfactant to the compound suspension: To a suspension of N-(5-methyl-1H-pyrazol-3-yl)acetamide in the optimized buffer (which may already contain a co-solvent), add the surfactant stock solution to achieve a final concentration typically in the range of 0.1% to 2% (w/v).

  • Mix thoroughly: Vortex and sonicate the mixture to facilitate micelle formation and drug encapsulation.

Guide 4: Advanced Solubility Enhancement Techniques

If the above methods are not sufficient, more advanced formulation strategies may be necessary, particularly for in vivo applications or the development of final drug products[12][13][14].

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate[11][15]. This can be achieved through techniques like micronization or nanosuspension[12][13].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[7][10].

  • Solid Dispersions: In this technique, the drug is dispersed in a hydrophilic carrier at the molecular level, which can enhance its dissolution rate and solubility[13].

These advanced techniques often require specialized equipment and expertise and are typically employed when simpler methods have been exhausted.

Concluding Remarks

The solubility of N-(5-methyl-1H-pyrazol-3-yl)acetamide in aqueous solutions is a multifaceted challenge that can be systematically addressed. By understanding the physicochemical properties of the compound and methodically applying the troubleshooting strategies outlined in this guide, researchers can overcome these hurdles and proceed with their experiments with greater confidence. Always remember to validate the final formulation for compatibility with your specific assay and to report the composition of the vehicle used to dissolve the compound, as it can influence the experimental outcome.

References

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • PubChem. (n.d.). N-(5-methyl-1H-pyrazol-3-yl)acetamide.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PMC - NIH. (n.d.).
  • Brieflands. (2021, May 31).
  • Sigma-Aldrich. (n.d.). N-(5-Methyl-1H-pyrazol-3-yl)acetamide | 83725-05-7.
  • ACS Publications - American Chemical Society. (2025, February 3). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)
  • ResearchGate. (n.d.). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study.
  • The Good Scents Company. (n.d.). 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, 1374760-95-8.
  • WuXi AppTec DMPK. (2024, March 15).
  • ResearchGate. (2017, February 12). (PDF) N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)
  • PubChem. (n.d.). 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C17H17N3O2S | CID 67516108.
  • ResearchGate. (2022, June 18). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study.
  • World Pharma Today. (n.d.).
  • PubMed. (2011, August 3).
  • PubMed Central. (2025, November 23).
  • precisionFDA. (n.d.). N-(4-CYANO-5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE.
  • ResearchGate. (2025, July 10). (PDF)
  • Pharmaceutical Technology. (n.d.).
  • Benchchem. (n.d.).
  • HPC Standards Inc. (n.d.). N-((3(5)-Methyl-1H-pyrazol-1-yl)methyl)acetamide (MPA) | C7H11N3O.
  • PMC. (2024, December 10).
  • PMC - NIH. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • PubMed. (2016, January 11).
  • PMC - NIH. (n.d.). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)
  • RSC Publishing. (2022, February 14). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.
  • HPC Standards Inc. (n.d.). N-((5-Methyl-1H-pyrazol-1-yl)methyl)acetamide.
  • 楚肽生物科技. (n.d.). N-(5-Methyl-1H-pyrazol-3-yl)acetamide.
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • HPC Standards Inc. (n.d.). N-((3(5)-Methyl-1H-pyrazol-1-yl)methyl)acetamide (MPA).

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Technical Support Center: Purification of N-(5-methyl-1H-pyrazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(5-methyl-1H-pyrazol-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing N-(5-methyl-1H-pyrazol-3-yl)acetamide?

A1: The impurity profile of your crude N-(5-methyl-1H-pyrazol-3-yl)acetamide will largely depend on the synthetic route employed. A common synthesis involves the reaction of a benzodiazepine derivative with hydrazine hydrate.[1][2] Potential impurities from this route could include:

  • Unreacted Starting Materials: Such as the benzodiazepine precursor and excess hydrazine hydrate.

  • Side-Products: Arising from incomplete cyclization or alternative reaction pathways.

  • Solvent Residues: From the reaction or initial work-up steps.

In other synthetic approaches involving different starting materials, isomeric impurities, such as N-(3-methyl-1H-pyrazol-5-yl)acetamide, could potentially form.[3] It is crucial to have an analytical method, such as HPLC or LC-MS, to identify the impurities present in your crude material before selecting a purification strategy.

Q2: What is the recommended first-pass purification method for this compound?

A2: For many synthetic chemists, recrystallization is the preferred initial purification method for N-(5-methyl-1H-pyrazol-3-yl)acetamide, especially for removing minor impurities and achieving high purity on a larger scale. Several literature reports indicate successful recrystallization from ethanol.[1][2][4]

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem. It often occurs when the solution is supersaturated at a temperature above the melting point of the solute in that solvent. Here are several strategies to address this:

  • Increase the Solvent Volume: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Reduce the Cooling Rate: Rapid cooling encourages oiling out. Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Use a Different Solvent or Solvent System: Your compound may be too soluble in the current solvent. A solvent in which the compound has slightly lower solubility at elevated temperatures might be more effective. Consider a co-solvent system (e.g., ethanol/water or ethyl acetate/heptane) to fine-tune the solubility.

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low recovery can be due to several factors:

  • High Solubility in the Cold Solvent: If your compound is too soluble in the recrystallization solvent even at low temperatures, a significant amount will remain in the mother liquor. To address this, you can try a different solvent where the compound has lower solubility at cold temperatures.

  • Using Too Much Solvent: While you need enough solvent to dissolve the compound when hot, an excessive amount will prevent efficient crystallization upon cooling. Use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization During Filtration: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

Q5: When should I consider using column chromatography?

A5: Column chromatography is a powerful purification technique that should be considered in the following scenarios:

  • Multiple Impurities: When your crude material contains several impurities with similar polarities to your target compound.

  • Isomeric Impurities: If you have isomeric impurities that are difficult to separate by recrystallization.

  • Oily or Amorphous Products: If your product is not a solid or does not crystallize well.

  • Small-Scale Purification: For purifying smaller quantities of material where the losses from recrystallization might be significant.

A suggested starting point for silica gel column chromatography could be a mobile phase of dichloromethane or a mixture of ethyl acetate and heptane.[5]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps
Compound does not dissolve Insufficient solvent or incorrect solvent choice.Add more solvent in small portions. If still insoluble, the chosen solvent is likely unsuitable.
Oiling out Solution is too concentrated, or cooling is too rapid.Add more hot solvent and allow for slow cooling. Consider a different solvent system.
Poor crystal formation Solution is not sufficiently supersaturated, or nucleation is inhibited.Scratch the inside of the flask with a glass rod. Add a seed crystal. Concentrate the solution.
Low yield Compound is too soluble in the cold solvent, or too much solvent was used.Minimize the amount of hot solvent. Cool the solution to a lower temperature. Try a different solvent.
Colored impurities remain Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor separation (overlapping peaks) Incorrect mobile phase polarity.Adjust the eluent polarity. A less polar mobile phase will increase retention times and may improve separation.
Compound does not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Compound runs with the solvent front Mobile phase is too polar.Decrease the polarity of the mobile phase.
Tailing peaks Compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Cracked or channeled column bed Improper column packing.Repack the column carefully, ensuring a uniform and level bed.

Experimental Protocols

Protocol 1: Recrystallization of N-(5-methyl-1H-pyrazol-3-yl)acetamide from Ethanol

This protocol is a general starting point based on literature precedents.[1][2][4]

  • Dissolution: In a fume hood, place the crude N-(5-methyl-1H-pyrazol-3-yl)acetamide in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate).

  • Solvent Addition: Continue adding small portions of hot ethanol until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This is a general protocol and should be optimized based on thin-layer chromatography (TLC) analysis.

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good mobile phase will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If solubility is an issue, the crude material can be adsorbed onto a small amount of silica gel (dry loading). Apply the sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow Crude Crude Product Recrystallization Attempt Recrystallization Crude->Recrystallization Chromatography Perform Column Chromatography Recrystallization->Chromatography Oils Out or Fails Analysis Analyze Purity (TLC/HPLC/NMR) Recrystallization->Analysis Solid Obtained Pure Pure Product Chromatography->Pure Analysis->Chromatography Purity < 98% or Multiple Impurities Analysis->Pure Purity > 98%

Caption: Decision tree for selecting a purification method.

Recrystallization Troubleshooting Logic

RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oil Oiling Out? crystals->oil No success Filter and Dry Crystals crystals->success Yes add_solvent Add More Solvent & Reheat oil->add_solvent Yes change_solvent Change Solvent oil->change_solvent If persists scratch Scratch Flask / Add Seed Crystal oil->scratch No add_solvent->cool slow_cool Cool Slower add_solvent->slow_cool slow_cool->cool change_solvent->start scratch->crystals

Caption: Troubleshooting logic for common recrystallization issues.

References

  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Available at: [Link]

  • Chkirate, K., et al. (2023). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ACS Omega. Available at: [Link]

  • El Hafi, H., et al. (2018). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. IUCrData. Available at: [Link]

  • Chkirate, K., et al. (2023). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. National Center for Biotechnology Information. Available at: [Link]

  • Chkirate, K., et al. (2017). N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N-(5-methyl-1H-pyrazol-3-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl... Google Patents.
  • Ríos-Gutiérrez, M., et al. (2020). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

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Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction to Pyrazole Synthesis and Its Challenges

Pyrazoles are a cornerstone of medicinal chemistry and materials science, with a broad spectrum of biological activities and applications.[1][2] The most common and enduring method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5][6][7][8] While seemingly straightforward, this reaction and its variations are often plagued by a variety of side reactions that can impact yield, purity, and the isomeric distribution of the final product. This guide will address these common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Q: I'm using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, and I'm getting a mixture of two pyrazole isomers. Why is this happening and how can I favor the formation of my desired product?

A: The formation of regioisomers is the most common side reaction in the synthesis of unsymmetrically substituted pyrazoles. [9] This occurs because the initial attack of the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different reaction pathways and ultimately two different constitutional isomers.[9][10][11]

Root Cause Analysis:

The regioselectivity of the Knorr pyrazole synthesis is a delicate balance of several factors:

  • Electronic Effects: The more electrophilic carbonyl carbon is generally attacked first by the more nucleophilic nitrogen of the hydrazine. For instance, in a 1,3-diketone with a trifluoromethyl group and a phenyl group, the carbonyl adjacent to the electron-withdrawing CF₃ group is more electrophilic and will be the preferred site of initial attack.[11][12]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach to a particular carbonyl group, directing the reaction towards the less sterically encumbered site.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome.[11][13]

Troubleshooting and Optimization Strategies:
Strategy Rationale Experimental Protocol
Solvent Selection The polarity and hydrogen-bonding ability of the solvent can stabilize one transition state over the other. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in favor of the 5-aryl-3-trifluoromethylpyrazole isomer.[13]1. Dissolve the 1,3-dicarbonyl compound in TFE or HFIP. 2. Add the substituted hydrazine dropwise at room temperature. 3. Stir the reaction for 1-2 hours, monitoring by TLC or LC-MS. 4. Remove the solvent under reduced pressure and purify the product.
Temperature Control Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.Run the reaction at 0°C or even lower temperatures and allow it to slowly warm to room temperature. Compare the isomeric ratio to a reaction run at room temperature or elevated temperatures.
pH and Catalysis Acid catalysis is common in Knorr synthesis to activate the carbonyl groups. The pH can influence the nucleophilicity of the hydrazine and the rate of competing pathways.[14]Add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid to the reaction mixture. The optimal acid and loading should be determined empirically.

DOT Diagram: Controlling Regioselectivity in Pyrazole Synthesis

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products cluster_control Control Factors Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Electronic/ Steric Control Attack at C2 Attack at C2 Unsymmetrical\n1,3-Dicarbonyl->Attack at C2 Solvent/ Temp Control Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C2 Regioisomer A Regioisomer A Attack at C1->Regioisomer A Regioisomer B Regioisomer B Attack at C2->Regioisomer B Solvent Solvent Solvent->Attack at C2 Temperature Temperature Temperature->Attack at C2 Catalyst Catalyst Catalyst->Attack at C1 G Start Start Low Conversion? Low Conversion? Start->Low Conversion? Increase Temp Increase Temperature (e.g., Reflux) Low Conversion?->Increase Temp Yes End Reaction Complete Low Conversion?->End No Remove Water Remove H₂O (e.g., Dean-Stark) Increase Temp->Remove Water Add Catalyst Add Acid Catalyst (e.g., Acetic Acid) Remove Water->Add Catalyst Check Purity Check Starting Material Purity Add Catalyst->Check Purity Check Purity->Low Conversion? Re-evaluate

Caption: Troubleshooting workflow for low conversion rates.

Issue 3: I'm having trouble purifying my pyrazole from side products. What are the best methods?

Q: My crude product is a complex mixture. Column chromatography is difficult due to similar polarities of the products. Are there alternative purification strategies?

A: Purification of pyrazoles, especially when dealing with regioisomers or other closely related impurities, can be challenging. However, several techniques can be employed, often in combination, to achieve high purity.

Purification Strategies:
  • Recrystallization: This is often the most effective method for purifying solid pyrazole derivatives. The key is to find a suitable solvent or solvent system.

    • Single Solvents: Ethanol, methanol, isopropanol, and ethyl acetate are commonly used. [15][16] * Mixed Solvents: A popular technique is to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes turbid. Slow cooling should then induce crystallization of the desired product. [16]

  • Acid-Base Extraction: Pyrazoles are weakly basic due to the pyridine-like nitrogen atom. [17]This property can be exploited for purification.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will move into the aqueous layer as its protonated salt.

    • Wash the organic layer to remove any remaining starting material.

    • Separate the aqueous layer, cool it in an ice bath, and then carefully neutralize with a base (e.g., NaHCO₃, NaOH) to precipitate the purified pyrazole.

    • Extract the purified pyrazole back into an organic solvent, dry, and concentrate.

  • Formation of Acid Addition Salts: A related method involves the deliberate formation and crystallization of a pyrazole salt. The crude pyrazole is dissolved in a solvent, and an acid (like HCl or H₂SO₄) is added to precipitate the pyrazole salt, leaving impurities in the solution. [18][19]The pure pyrazole can then be recovered by neutralization.

  • Chromatography on Deactivated Silica: If chromatography is necessary, the acidic nature of silica gel can sometimes cause issues with basic compounds like pyrazoles, leading to tailing or decomposition. Deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent can often lead to much better separation. [15]

Issue 4: My N-alkylation of a pyrazole is giving a mixture of isomers. How do I control this?

Q: I am trying to alkylate an unsymmetrical pyrazole, and I'm getting alkylation at both nitrogen atoms. How can I direct the alkylation to a specific nitrogen?

A: The N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers because the two nitrogen atoms have similar nucleophilicity. [20]The outcome of the reaction can be highly dependent on the reaction conditions, particularly the base and solvent used, as well as the nature of the electrophile. [20][21]

Root Cause Analysis:
  • Steric Effects: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. This is often the most significant factor in controlling regioselectivity. [21][22]* Electronic Effects: Substituents on the pyrazole ring can influence the electron density at each nitrogen, but this effect is often less pronounced than sterics.

  • Nature of the Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and the resulting counter-ion can influence the position of alkylation. Larger, "softer" cations like Cs⁺ can coordinate differently to the pyrazole anion compared to smaller, "harder" cations like Na⁺, leading to different regioselectivity.

Troubleshooting and Optimization Strategies:
Strategy Rationale Experimental Protocol
Steric Control Use a bulky alkylating agent or a pyrazole with a bulky substituent adjacent to one of the nitrogens to direct alkylation to the less hindered position.This is an inherent feature of the chosen substrates. If possible, design the synthesis to take advantage of steric differentiation.
Vary the Base/Solvent System The combination of base and solvent can significantly alter the isomeric ratio. For example, using a strong base like NaH in an aprotic polar solvent like DMF is a common starting point.1. Set up parallel reactions using different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) in various solvents (e.g., DMF, acetonitrile, THF). 2. Add the pyrazole, followed by the base, and stir for 30 minutes. 3. Add the alkylating agent and monitor the reactions by LC-MS to determine the isomeric ratio in each case.
Directed Ortho Metalation (DoM) For certain substituted pyrazoles, it's possible to use a directing group to deprotonate a specific carbon, and then use this position to introduce a substituent that sterically blocks one of the nitrogens before alkylation.This is a more advanced strategy requiring specific functional groups on the pyrazole ring.

This guide provides a starting point for addressing the most common side reactions in pyrazole synthesis. Successful troubleshooting often requires a systematic approach of identifying the problem, understanding the underlying chemistry, and methodically adjusting reaction parameters.

References
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025-02-23).
  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - RSC Publishing. (2022-10-27).
  • Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis - Benchchem. (n.d.).
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015-09-18).
  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles - ACS Public
  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024-08-16).
  • preventing side reactions in pyrazole synthesis - Benchchem. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • synthesis of pyrazoles - YouTube. (2019-01-19).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014-03-09).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Public
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Public
  • Pyrazoles Syntheses, reactions and uses - YouTube. (2021-02-17).
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
  • identifying side reactions in the synthesis of iodin
  • Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
  • Mechanism for the formation of pyrazole.
  • Knorr Pyrazole Synthesis - Chem Help ASAP. (n.d.).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (n.d.).
  • 2.1.5.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC - NIH. (2025-10-23).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • 2.1.5.
  • Knorr Pyrazole Synthesis. (n.d.).
  • Optimization of the reaction conditions a .Liu et al.
  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC - PubMed Central. (2007-07-19).
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH. (2025-10-07).

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Technical Support Center: Optimizing Reaction Conditions for N-(5-methyl-1H-pyrazol-3-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guides & FAQs

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth technical assistance for the synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide derivatives. As a Senior Application Scientist, this resource synthesizes field-proven insights and established scientific principles to address common challenges in this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate to improve it?

Low yields in the N-acetylation of 3-amino-5-methylpyrazole are a common issue that can often be traced back to a few key experimental parameters. Incomplete conversion, formation of side products, and the quality of starting materials are the most frequent culprits.

Troubleshooting Steps:

  • Evaluate Starting Material Purity: The purity of 3-amino-5-methylpyrazole is critical. Impurities can compete for the acetylating agent, leading to a mixture of products and making purification difficult. For instance, residual hydrazine from the synthesis of the pyrazole starting material can react with the acetylating agent.

    • Recommendation: Ensure your 3-amino-5-methylpyrazole is of high purity. If necessary, recrystallize or use column chromatography for purification. Analytical techniques like NMR or LC-MS should be used to confirm purity before proceeding.

  • Optimize Reaction Temperature: The N-acetylation reaction is typically exothermic. If the temperature is too high, it can promote the formation of undesired byproducts, such as di-acetylated species. Conversely, a temperature that is too low may result in an incomplete or very slow reaction.[1]

    • Recommendation: A common and effective strategy is to start the reaction at a low temperature, such as 0 °C, and then allow it to gradually warm to room temperature. Progress should be monitored by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal temperature profile for your specific setup.

  • Refine Reagent Stoichiometry: While a slight excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is generally used to ensure complete conversion of the starting amine, a large excess can increase the likelihood of side reactions.[1]

    • Recommendation: Start with a modest excess of the acetylating agent, typically in the range of 1.1 to 1.2 equivalents. If incomplete conversion is still observed, the amount can be incrementally increased while carefully monitoring the reaction for the appearance of byproducts.

Table 1: Key Parameter Optimization for Improved Yield

ParameterPotential IssueRecommended Solution
Starting Material Purity Side reactions and purification difficulties.Purify 3-amino-5-methylpyrazole via recrystallization or chromatography.
Reaction Temperature High temperatures can lead to byproducts; low temperatures can result in incomplete reactions.Initiate the reaction at 0 °C and allow it to warm to room temperature.
Reagent Stoichiometry A large excess of acetylating agent can cause side reactions.Use 1.1–1.2 equivalents of the acetylating agent.
Q2: I am observing a significant amount of a di-acetylated byproduct. How can this be minimized?

The formation of a di-acetylated byproduct, where both the exocyclic amino group and a ring nitrogen of the pyrazole are acetylated, is a known side reaction.[2][3][4] This is particularly prevalent under more forcing reaction conditions.

Understanding the Cause:

The pyrazole ring contains two nitrogen atoms, and while the exocyclic amino group is generally more nucleophilic, the ring nitrogens can also undergo acetylation, especially with highly reactive acetylating agents or at elevated temperatures.

Strategies for Mitigation:

  • Choice of Acetylating Agent: The reactivity of the acetylating agent plays a significant role. Acetic anhydride is generally less reactive than acetyl chloride and is therefore less likely to cause di-acetylation.

  • Solvent and Catalyst Selection: The reaction medium can influence the selectivity of the acetylation. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed. In some cases, using glacial acetic acid as the solvent can help to moderate the reaction.[5] The use of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction, but it may also increase the risk of di-acetylation under certain conditions.[2][6]

  • Base Selection: When using an acetylating agent like acetyl chloride that produces an acid byproduct, a base is typically added. A sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is preferable to less hindered bases such as triethylamine or pyridine, which can sometimes facilitate undesired side reactions.

Optimized Protocol to Minimize Di-acetylation:

  • Dissolve 1 equivalent of 3-amino-5-methylpyrazole in glacial acetic acid.

  • Cool the mixture to 0–5 °C using an ice bath.

  • Add 1.1 equivalents of acetic anhydride dropwise while stirring.

  • Allow the reaction to stir at room temperature for 2–4 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the desired product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Q3: What are the most effective methods for purifying the final product?

Purification of N-(5-methyl-1H-pyrazol-3-yl)acetamide can be challenging due to the presence of unreacted starting materials, the di-acetylated byproduct, and other impurities. A systematic approach to purification is recommended.

Purification Strategy Flowchart:

G start Crude Product recrystallization Recrystallization start->recrystallization If solid and moderately pure chromatography Column Chromatography start->chromatography For complex mixtures or oily products acid_base Acid-Base Extraction start->acid_base To remove basic or acidic impurities final_product Pure Product recrystallization->final_product chromatography->final_product acid_base->recrystallization acid_base->chromatography G start Low Yield or Impure Product check_sm Assess Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup sm_impure Is Starting Material Impure? check_sm->sm_impure temp_issue Is Temperature Optimized? check_conditions->temp_issue purification_method Is Purification Method Effective? check_workup->purification_method purify_sm Purify Starting Material sm_impure->purify_sm Yes sm_ok Purity Confirmed sm_impure->sm_ok No purify_sm->check_conditions rerun Rerun Reaction with Optimized Parameters sm_ok->rerun adjust_temp Adjust Temperature (e.g., 0°C to RT) temp_issue->adjust_temp No stoich_issue Is Stoichiometry Correct? temp_issue->stoich_issue Yes adjust_temp->stoich_issue adjust_stoich Adjust Reagent Ratio (1.1-1.2 eq) stoich_issue->adjust_stoich No solvent_issue Is Solvent Appropriate? stoich_issue->solvent_issue Yes adjust_stoich->solvent_issue change_solvent Consider Alternative Solvent solvent_issue->change_solvent No conditions_ok Conditions Optimized solvent_issue->conditions_ok Yes change_solvent->conditions_ok conditions_ok->rerun try_alt_purification Implement Alternative Purification Strategy purification_method->try_alt_purification No workup_ok Workup Optimized purification_method->workup_ok Yes workup_ok->rerun

Sources

Technical Support Center: Troubleshooting N-(5-methyl-1H-pyrazol-3-yl)acetamide Precipitation in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As researchers, scientists, and drug development professionals, encountering compound precipitation in assays is a common yet frustrating challenge. This guide provides in-depth, field-proven insights to diagnose and resolve issues related to the precipitation of N-(5-methyl-1H-pyrazol-3-yl)acetamide and structurally similar compounds. Our goal is to move beyond simple procedural steps and explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Knowledge - Understanding the Molecule and the Problem

N-(5-methyl-1H-pyrazol-3-yl)acetamide belongs to the pyrazolyl-acetamide family, a class of compounds recognized for its wide range of pharmacological applications.[1] Its structure, containing a pyrazole ring and an acetamide group, presents specific physicochemical characteristics that are crucial to understand. The pyrazole moiety contains basic nitrogen atoms, making the molecule's overall charge and solubility highly dependent on pH.[2][3] The amide group can act as both a hydrogen bond donor and acceptor, influencing its interaction with various solvents.[4]

Precipitation is not a singular event but the result of a cascade of factors. It typically occurs when the concentration of a compound exceeds its solubility limit in a given solvent system.[5] This can be an immediate event, often called "crashing out," or a delayed process that appears over the course of an experiment.

cluster_0 Stock Solution Preparation cluster_1 Assay Dilution cluster_2 Assay Conditions Stock Compound dissolved in 100% DMSO (e.g., 10-50 mM) Dilution Dilution into Aqueous Buffer (e.g., PBS, Cell Media) Stock->Dilution Pipetting SolventShock Solvent Shock: Rapid polarity change Dilution->SolventShock Potential Issue AssayWell Final Assay Concentration in Multi-Well Plate Dilution->AssayWell Dispensing SolventShock->AssayWell Precipitate Precipitation Observed (Cloudiness / Crystals) AssayWell->Precipitate Exceeds Solubility Limit

Caption: The Precipitation Cascade from Stock to Assay Well.

Section 2: Immediate Troubleshooting - "My compound crashed out right after dilution!"

This is the most common manifestation of compound insolubility and is almost always related to the dilution process itself.

Q1: I just diluted my DMSO stock into my aqueous assay buffer and it immediately turned cloudy. What happened?

Answer: You have likely encountered a phenomenon known as "solvent shock" or "crashing out."[6] N-(5-methyl-1H-pyrazol-3-yl)acetamide is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility can be dramatically lower in a purely aqueous environment like a buffer.[7][8] When a small volume of concentrated DMSO stock is added to a large volume of buffer, the DMSO disperses rapidly. This sudden, drastic change in solvent polarity leaves the compound molecules in an environment where they are no longer soluble, causing them to rapidly aggregate and precipitate.[5]

The key is to control the rate of this solvent exchange. Instead of a single, large dilution step, a stepwise or serial dilution is highly recommended.

Protocol: Optimized Stepwise Dilution Method

  • Prepare Intermediate Dilution: Instead of diluting your 10 mM DMSO stock directly to a 10 µM final concentration in the assay buffer (a 1:1000 dilution), create an intermediate dilution. For example, first, dilute the 10 mM stock 1:10 in 100% DMSO to get a 1 mM solution.

  • Pre-warm Aqueous Buffer: Ensure your final assay buffer is pre-warmed to the temperature of your experiment (e.g., 37°C for cell-based assays). Solubility is often temperature-dependent.[6][9]

  • Vortex Vigorously: While vigorously vortexing the pre-warmed aqueous buffer, add the required volume of your stock solution dropwise or as a slow stream directly into the vortex.[8] This ensures immediate and rapid dispersion, preventing localized high concentrations that initiate precipitation.

  • Visual Inspection: After addition, continue mixing for a few seconds and then visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

Q2: What is the maximum concentration of DMSO I should have in my final assay?

Answer: This is a critical question that balances two competing factors: maintaining compound solubility and avoiding solvent-induced artifacts or toxicity in your assay. While a higher percentage of DMSO can help keep the compound in solution, it can also impact the biological system.

As a general rule, most enzymatic and cell-based assays can tolerate a final DMSO concentration up to 0.5%, with many researchers aiming for ≤0.1% to minimize any potential off-target effects.[7][9] It is crucial that the final DMSO concentration is kept consistent across all wells, including all controls (vehicle, positive, and negative).

Final DMSO Conc.Solubility EffectBiological ImpactRecommendation
> 1% Higher co-solvent effect, may improve solubility.High risk of enzyme inhibition/activation or cell toxicity. May alter membrane fluidity.Not Recommended.
0.5% - 1% Generally acceptable for maintaining solubility.[7]Potential for subtle off-target effects. Must be rigorously controlled across all wells.Use with caution. Validate that the vehicle has no effect on the assay readout.
0.1% - 0.5% Moderate co-solvent effect.Generally considered safe for most cell lines and enzymes. [8]Recommended Range. A good starting point for most assays.
< 0.1% Minimal co-solvent effect.Negligible impact on most biological systems.Ideal, but may not be sufficient to prevent precipitation of poorly soluble compounds.
Section 3: Delayed Precipitation - "The solution was clear at first, but now I see a precipitate."

Delayed precipitation points to more subtle issues related to the compound's stability in the assay buffer over time.

Q3: My assay plate looked fine initially, but after incubating for a few hours, I see a precipitate. Why?

Answer: This is a classic case of the difference between kinetic and thermodynamic solubility.[6]

  • Kinetic Solubility: When you first dilute the compound, you can create a temporary, supersaturated solution that appears clear. The molecules are dispersed but are not in a stable, low-energy state.[10]

  • Thermodynamic Solubility: This is the true equilibrium solubility. Over time, the molecules in the supersaturated solution will rearrange, aggregate, and eventually precipitate to reach this more stable, lower-energy state.[10]

This process can be accelerated by:

  • Temperature Fluctuations: Moving plates in and out of an incubator can cause temperature cycling, affecting solubility.[9]

  • Incubation Time: Longer incubation periods provide more time for the compound to reach its less soluble thermodynamic equilibrium.

  • Nucleation Sites: Scratches on the plastic of the well or the presence of dust particles can act as nucleation sites, initiating the precipitation process.

Solution: Prepare working solutions fresh and use them immediately whenever possible.[6] If delayed precipitation is consistently observed, it is a strong indicator that your final compound concentration is above its thermodynamic solubility limit in that specific buffer.

Q4: Could the pH of my buffer be the problem?

Answer: Absolutely. For an ionizable compound like N-(5-methyl-1H-pyrazol-3-yl)acetamide, pH is a master variable controlling solubility.[2] The pyrazole ring contains nitrogen atoms that can be protonated (gain a positive charge) in acidic conditions. Generally, the charged or ionized form of a compound is significantly more soluble in aqueous media than its neutral form.[3]

While the exact pKa (the pH at which the compound is 50% ionized) of this molecule may not be readily available, you can empirically determine the optimal pH range for your assay.

Protocol: Empirical pH Solubility Screen

  • Prepare Buffers: Prepare a series of your primary assay buffer, adjusting the pH to cover a relevant range (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0). Ensure the buffering agent used is effective at each tested pH.

  • Prepare Compound: In separate tubes, add your compound (from the same DMSO stock) to each buffer at your desired final concentration, using the optimized dilution method described in Q1.

  • Incubate and Observe: Incubate the tubes under your standard assay conditions (temperature and time).

  • Assess Solubility: Visually inspect each tube for precipitation. For a more quantitative measure, you can use a nephelometer to measure light scattering caused by suspended particles.[7][10] The pH that results in the lowest light scattering (or remains visually clear) is the most favorable for solubility.

  • Validate Assay Compatibility: Crucially, you must confirm that your biological assay (e.g., enzyme activity, cell viability) is not adversely affected by the change in pH. Run control experiments at the optimal solubility pH to ensure assay integrity.

Section 4: Advanced Solutions & Assay Optimization

If basic troubleshooting fails, more advanced formulation strategies may be necessary.

Q5: I've optimized my dilution and pH, but I still see precipitation at my desired concentration. What else can I do?

Answer: At this point, you may need to incorporate solubility-enhancing excipients into your assay buffer. These are inert substances that help keep a compound in solution.[11] The choice of excipient must be carefully validated to ensure it does not interfere with the assay.

Commonly Used Solubilizing Excipients

Excipient ClassExample(s)Mechanism of ActionConsiderations
Non-ionic Surfactants Tween-20, Triton X-100 (at low conc., e.g., 0.01%)Form micelles that can encapsulate hydrophobic compounds, preventing aggregation.[12]Can interfere with some assays, particularly those involving protein-protein interactions or membrane dynamics. Always test for assay interference.
Cyclodextrins β-cyclodextrin, HP-β-CDHave a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs.Can sometimes extract membrane components in cell-based assays. The complexation may alter the free concentration of the drug available to the target.
Polymers Polyvinylpyrrolidone (PVP)Can prevent the aggregation of precipitated particles into larger clusters and inhibit crystal growth.[13][14]Can increase the viscosity of the solution. Must be tested for assay compatibility.
Serum Proteins Bovine Serum Albumin (BSA)If not already in your media, adding BSA (e.g., 0.1%) can help. Albumin binds to many small molecules, increasing their apparent solubility.[9][15]Not suitable for all assays. The binding is non-specific and reduces the free concentration of your compound.
Q6: How can I systematically determine the solubility limit of my compound in my specific assay buffer?

Answer: Performing a kinetic solubility assay using nephelometry is the industry-standard high-throughput method.[10][16] This experiment measures the concentration at which your compound begins to precipitate upon dilution from a DMSO stock into your buffer.

Protocol: Nephelometric Kinetic Solubility Assay

  • Prepare Compound Plate: In a 96-well plate (e.g., polypropylene), prepare a serial dilution of your compound in 100% DMSO. For example, starting at 10 mM, perform a 2-fold dilution series across 12 columns.

  • Prepare Assay Plate: In a clear-bottom 96-well assay plate, add your final assay buffer to each well (e.g., 198 µL).

  • Initiate Precipitation: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from the DMSO compound plate to the assay plate. This creates a fixed dilution (e.g., 1:100) and a range of final compound concentrations.

  • Mix and Incubate: Mix the plate immediately on an orbital shaker for 30-60 seconds. Incubate at your desired experimental temperature for a set period (e.g., 1-2 hours) to allow for the development of delayed precipitation.[7]

  • Measure Light Scattering: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity).

  • Analyze Data: Plot the light scattering units (LSU) versus the compound concentration. The concentration at which the LSU signal sharply increases above the baseline (buffer + DMSO alone) is the kinetic solubility limit.[7] This is the maximum concentration you should consider for your experiments under these conditions.

Section 5: Visual Workflow Summary

This flowchart provides a logical path for troubleshooting precipitation issues.

Start Precipitation Observed Q_Time When did it precipitate? Start->Q_Time Immediate Immediately Upon Dilution Q_Time->Immediate Immediately Delayed After Incubation Q_Time->Delayed Delayed Troubleshoot_Dilution Suspect 'Solvent Shock' 1. Implement Stepwise Dilution 2. Add stock to vortexing buffer 3. Check final DMSO % Immediate->Troubleshoot_Dilution Troubleshoot_Equilibrium Suspect Kinetic vs. Thermodynamic Solubility 1. Prepare solutions fresh 2. Minimize incubation time if possible Delayed->Troubleshoot_Equilibrium Check_Conc Still Precipitates? Troubleshoot_Dilution->Check_Conc Advanced Advanced Solutions Check_Conc->Advanced Yes End_Success Problem Resolved Check_Conc->End_Success No Check_pH Optimize Buffer pH Perform pH solubility screen Troubleshoot_Equilibrium->Check_pH Check_pH->Advanced Solubility_Assay Determine Max Solubility (Nephelometry Assay) Advanced->Solubility_Assay Add_Excipients Add Solubilizing Excipients (e.g., Tween-20, BSA, Cyclodextrin) Advanced->Add_Excipients End_Fail Re-evaluate Experiment: Lower concentration is necessary Solubility_Assay->End_Fail Add_Excipients->End_Success

Caption: A logical workflow for troubleshooting precipitation.

Section 6: Frequently Asked Questions (FAQs)
  • FAQ 1: Can I just centrifuge my plate and use the supernatant for my assay? No, this is strongly discouraged. When a compound precipitates, the concentration in the supernatant is unknown and is not the same as the nominal concentration you prepared. Using the supernatant will lead to inaccurate and un-reproducible results (e.g., incorrect IC50 values). The fundamental problem of precipitation must be solved first.

  • FAQ 2: My compound seems to precipitate more in serum-free media compared to serum-containing media. Why? This is a common observation. Serum contains a high concentration of proteins, most notably albumin. Albumin can non-specifically bind to small molecules, particularly those with some hydrophobicity, effectively acting as a carrier protein that increases the compound's apparent solubility in the medium.[9][15] When you switch to serum-free conditions, you lose this solubilizing effect, and the compound's true, lower aqueous solubility becomes the limiting factor.

  • FAQ 3: Could my compound be degrading instead of precipitating? While possible, physical precipitation is far more common. Chemical degradation is typically dependent on factors like pH, temperature, and light exposure over longer periods.[17] A simple way to differentiate is to try and re-solubilize the precipitate. Add a small amount of pure DMSO to the well containing the precipitate. If it readily dissolves back into a clear solution, it was a physical precipitate. If it remains insoluble, chemical degradation may have occurred, forming a new, insoluble entity.

References
  • IUCr. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. International Union of Crystallography. Available at: [Link]

  • PubChem. N-(5-methyl-1H-pyrazol-3-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

  • ResearchGate. Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Available at: [Link]

  • ResearchGate. Structures of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide... ResearchGate. Available at: [Link]

  • CORE. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. Available at: [Link]

  • PubMed. The impact of polymeric excipients on the particle size of poorly soluble drugs after pH-induced precipitation. National Center for Biotechnology Information. Available at: [Link]

  • NCBI Bookshelf. Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Solvent. Wikipedia. Available at: [Link]

  • ResearchGate. N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. ResearchGate. Available at: [Link]

  • PubMed. In vitro solubility assays in drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Compound precipitation in high-concentration DMSO solutions. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Drug Precipitation Inhibitors in Supersaturable Formulations. ResearchGate. Available at: [Link]

  • University of Toronto. Solubility of Organic Compounds. University of Toronto. Available at: [Link]

  • ACS Publications. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). American Chemical Society. Available at: [Link]

  • ACS Omega. Intrinsic Solubility of Ionizable Compounds from pKa Shift. American Chemical Society. Available at: [Link]

  • NCBI Bookshelf. Assay Interference by Aggregation. National Center for Biotechnology Information. Available at: [Link]

  • Creative Biolabs. Aqueous Solubility. Creative Biolabs. Available at: [Link]

  • Biotage. How to prevent compound precipitation during flash column chromatography. Biotage. Available at: [Link]

  • Google Patents. Precipitation resistant small molecule drug formulations. Google Patents.
  • ACS Publications. Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. American Chemical Society. Available at: [Link]

  • Wikipedia. Precipitation (chemistry). Wikipedia. Available at: [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stabilizing Indole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and storing indole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often sensitive molecules. Indole derivatives are foundational scaffolds in pharmaceuticals, natural products, and materials science, but their electron-rich nature makes them prone to oxidation. This guide provides in-depth, field-tested answers to common questions and troubleshooting scenarios to help you maintain the integrity of your compounds.

Part 1: Understanding Indole Oxidation - The "Why"

Before preventing a problem, it's critical to understand its root cause. This section addresses the fundamental chemistry behind indole degradation.

Q1: My indole compound has turned pink/red/brown. What's happening?

A color change is the most common visual indicator of indole oxidation and potential polymerization.[1] Due to the electron-rich bicyclic structure, indoles are easily oxidized.[2] While a slight color change might not significantly affect bulk purity for some applications, it is a definitive sign of degradation and warrants immediate investigation before use in sensitive assays or syntheses.[1] Upon exposure to light and air, colorless indole can turn red and become resinous.[3]

Q2: What is the chemical mechanism behind this degradation?

Indole oxidation is typically a radical-initiated process, driven by factors like atmospheric oxygen, light, heat, and trace metal ions.[1][4] The process can be broken down into a few key steps:

  • Initiation: An initiator (like a hydroxyl radical (•OH) from atmospheric chemistry or generated by light) abstracts a hydrogen atom from the indole ring, most favorably from the N-H group, to form an indole radical.[5][6]

  • Propagation: This indole radical is highly reactive and rapidly combines with molecular oxygen (O₂) to form a peroxy radical.[5][6]

  • Product Formation: These peroxy radicals can then undergo a variety of reactions, leading to the formation of oxidized products like oxindoles, or they can react with other indole molecules, leading to polymerization and the characteristic colored impurities.[2][7][8]

Below is a simplified representation of this oxidative pathway.

G cluster_initiation Initiation cluster_propagation Propagation cluster_products Product Formation Indole Indole (C₈H₇N) Indole_Radical Indole Radical Indole->Indole_Radical Initiator Initiator (Light, O₂, Heat, •OH) Initiator->Indole H• Abstraction O2 O₂ (Atmospheric Oxygen) Indole_Radical->O2 Peroxy_Radical Peroxy Radical Indole_Radical->Peroxy_Radical O2->Peroxy_Radical Rapid Reaction Oxidized_Products Oxidized Products (e.g., Oxindole) Peroxy_Radical->Oxidized_Products Further Reactions Polymers Polymers (Colored Impurities) Peroxy_Radical->Polymers Chain Reactions

Caption: Simplified mechanism of indole autoxidation.

Part 2: Proactive Prevention Strategies

The best way to ensure the integrity of your indole-containing compounds is through proactive storage and handling.

Q3: What are the ideal storage conditions for indole compounds?

Proper storage is the first line of defense. The ideal conditions depend on the compound's sensitivity and the intended storage duration.

Parameter Recommendation Rationale
Temperature Short-Term (weeks): 2-8°C.[1][4] Long-Term (months/years): -20°C or below.[1]Lower temperatures significantly slow the rate of oxidative chemical reactions.[1]
Light Store in amber or opaque vials.[1]Light, especially UV, can provide the energy to initiate photochemical reactions and accelerate degradation.[4]
Atmosphere For sensitive compounds, store under an inert atmosphere (Nitrogen or Argon).[1]Displacing atmospheric oxygen, a key reactant in the oxidation pathway, is the most effective preventative measure.[9]
Container Tightly sealed, high-quality glass vials with PTFE-lined caps.Prevents moisture ingress and exposure to atmospheric oxygen. Avoids potential leaching from plastic containers.
Q4: When is it truly necessary to use an inert atmosphere?

While good practice for all indoles, an inert atmosphere is critical under these circumstances:

  • Known Sensitivity: The compound has a history of rapid degradation or is structurally complex with multiple sites for oxidation.

  • Long-Term Storage: You plan to store the material for more than a few months.

  • High-Purity Applications: Your experiment (e.g., drug formulation, quantitative assays) is sensitive to minute levels of impurities.

  • Compounds in Solution: Solvents can contain dissolved oxygen, which must be removed for maximum stability.

See Protocol 1 for a detailed, step-by-step guide on preparing vials under an inert atmosphere.

Q5: My compound is in solution. What additional precautions should I take?

Storing indoles in solution presents a greater challenge due to increased molecular mobility and dissolved oxygen.

  • Deoxygenate Your Solvent: Before dissolving your compound, sparge the solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen.

  • Use Antioxidants: For extended storage in solution, the addition of a radical-scavenging antioxidant is highly recommended.[1]

Q6: Which antioxidant should I use, and will it interfere with my experiment?

The choice of antioxidant is application-dependent. It is crucial to select one that does not interfere with your downstream assays or reactions.

Antioxidant Typical Concentration Common Solvents Potential Considerations & Interferences
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Ethanol, Methanol, DMSO, THFA common and effective radical scavenger.[1] Can potentially interfere in cell-based assays or certain chemical reactions. Always run an antioxidant-only control.
Ascorbic Acid (Vitamin C) 0.01 - 0.1%Water, Aqueous BuffersExcellent for aqueous solutions.[1] Can alter the pH of unbuffered solutions and may act as a reducing agent in some assays.
Indole Derivatives VariesVariesCertain substituted indoles, particularly those with hydroxyl groups, have inherent antioxidant properties and can protect other molecules from oxidation.[10][11][12]

See Protocol 2 for instructions on preparing and using a BHT stock solution.

Part 3: Troubleshooting & Analysis

This section provides a logical workflow for diagnosing and resolving suspected oxidation.

Q7: I suspect my indole has oxidized. How can I confirm this and what should I do?

Follow this workflow to diagnose the issue and implement corrective actions. Visual inspection is the first step, but analytical confirmation is essential for critical applications.

G Start Suspected Oxidation (e.g., color change, unexpected experimental results) Confirm Confirm with Analysis (e.g., HPLC, LC-MS) Start->Confirm Oxidized Oxidation Confirmed? (New peaks, reduced main peak) Confirm->Oxidized ReviewStorage Review Storage Conditions (Temp, Light, Atmosphere) Oxidized->ReviewStorage Yes NoOxidation No Significant Oxidation (Purity is acceptable) Oxidized->NoOxidation No ReviewHandling Review Handling & Solvent Prep (Inert techniques, solvent degassing) ReviewStorage->ReviewHandling Implement Implement Corrective Actions: - Use fresh compound - Improve storage/handling - Add antioxidant ReviewHandling->Implement Proceed Proceed with Experiment (Use with caution or purify if needed) NoOxidation->Proceed

Caption: Troubleshooting workflow for suspected indole oxidation.

Q8: What analytical methods are best for detecting indole degradation?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying the purity of your indole compound and detecting degradation products.[13][14][15]

  • Method: Use a reverse-phase C18 column with a suitable mobile phase (e.g., methanol or acetonitrile and water, often with a modifier like 0.1% TFA).[13]

  • Detection: Monitor at a UV wavelength where the indole chromophore absorbs strongly (e.g., ~280 nm).[13]

  • Interpretation: When you run a sample of your potentially degraded compound, you will typically see a decrease in the area of the main peak corresponding to your indole and the appearance of new, often earlier-eluting, more polar impurity peaks.

Part 4: Standard Operating Protocols

Protocol 1: Inert Gas Flushing for Solid Compound Storage

This protocol describes how to replace the air in a storage vial with an inert gas like nitrogen or argon.[1]

Materials:

  • Vial containing your indole compound

  • Septum cap for the vial

  • Source of dry nitrogen or argon gas with a regulator

  • Two long needles (e.g., 22-gauge) attached to tubing

Procedure:

  • Place the solid indole compound into the vial. For extremely sensitive compounds, perform this step inside a glovebox.[1]

  • Securely cap the vial with the septum cap.

  • Insert one needle (the gas inlet) through the septum, ensuring the tip is in the headspace above the solid compound.[1] Connect this to your inert gas line.

  • Insert the second, shorter needle (the exhaust) through the septum, with its tip just piercing the septum. This allows the displaced air to exit.[1]

  • Start a gentle flow of inert gas. The flow should be slow enough to avoid blowing the solid material around the vial.

  • Flush the vial for 1-2 minutes to ensure all atmospheric oxygen has been displaced.

  • Remove the exhaust needle first, allowing a slight positive pressure to build inside the vial.

  • While the gas is still flowing, quickly remove the inlet needle. The positive pressure inside will prevent air from re-entering.

  • For extra security, wrap the septum cap with Parafilm.

  • Store the vial under the recommended conditions (see table above).

Protocol 2: Preparation and Use of a 1% BHT Stock Solution

This protocol provides a method for preparing a stock solution of the antioxidant BHT for addition to solutions of indole compounds.[1]

Materials:

  • Butylated hydroxytoluene (BHT)

  • Anhydrous ethanol

  • 10 mL volumetric flask

  • Analytical balance

  • Amber vial for storage

Procedure for Stock Solution:

  • Weigh 100 mg of BHT and transfer it to the 10 mL volumetric flask.

  • Add approximately 5-7 mL of anhydrous ethanol to dissolve the BHT. Swirl gently.

  • Once fully dissolved, add ethanol to the 10 mL mark.

  • Cap and invert the flask several times to ensure the solution is thoroughly mixed.

  • Transfer the 1% (10 mg/mL) stock solution to a tightly sealed amber vial and store at 4°C.

Procedure for Use (Targeting 0.01% BHT):

  • To prepare a 10 mL final solution of your indole compound containing 0.01% BHT, you will need to add 1 mg of BHT.

  • Using the 1% (10 mg/mL) stock solution, this corresponds to 0.1 mL or 100 µL.

  • When preparing your final 10 mL indole solution, add 100 µL of the 1% BHT stock solution before bringing the total volume to 10 mL with your chosen solvent.

  • Mix thoroughly and store appropriately.

References

  • Xue, J., Ma, F., Elm, J., Chen, J., & Xie, H.-B. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]

  • Wikipedia. (n.d.). Indole. Wikipedia. [Link]

  • Xue, J., Ma, F., Elm, J., Chen, J., & Xie, H.-B. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics. [Link]

  • Cussó, O., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]

  • Cariati, L., et al. (2006). Antioxidant and cytoprotective activity of indole derivatives related to melatonin. PubMed. [Link]

  • Gackowska, A., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports. [Link]

  • Jinjing Chemical. (2025). How to store 98% Indole to prevent degradation? Jinjing Chemical Blog. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • Nocentini, A., et al. (2018). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. IRIS. [Link]

  • Corbett, M. D., & Corbett, B. R. (1985). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. PubMed. [Link]

  • ResearchGate. (n.d.). HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate. [Link]

  • Dhaval, D., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. [Link]

  • ResearchGate. (n.d.). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Request PDF. [Link]

  • Tomisic, V., et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]

  • Solubility of Things. (n.d.). Indole-3-acetaldehyde. Solubility of Things. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • ResearchGate. (n.d.). Indole degradation and its metabolite analysis using HPLC. ResearchGate. [Link]

  • Ren, J., & Tong, R. (2019). Green Oxidation of Indoles using halide Catalysis. Nature Research. [Link]

  • SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]

  • Dömling, A., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. [Link]

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere. YouTube. [Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Zamann Pharma Support GmbH. [Link]

  • NIH. (n.d.). Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination. NIH. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide. This molecule is a valuable building block in medicinal chemistry and materials science. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable solutions for common challenges encountered during both lab-scale synthesis and scale-up. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.

Part 1: Synthesis Pathway and Mechanism

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide is a robust two-step process. Understanding this pathway is critical for troubleshooting and optimization.

  • Step 1: Cyclocondensation to form 3-Amino-5-methylpyrazole. The process begins with the reaction of a cyanoacetone precursor with a hydrazine source. This is a classic Knorr-type pyrazole synthesis, a cyclocondensation reaction that forms the heterocyclic core.[1][2]

  • Step 2: N-Acetylation. The resulting 3-amino-5-methylpyrazole is then selectively acetylated on the exocyclic amino group to yield the final product.

Visualizing the Workflow

The following diagram outlines the complete synthetic workflow from starting materials to the final product.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Acetylation Cyanoacetone Cyanoacetone Reaction1 Cyclocondensation (e.g., Toluene, Reflux) Cyanoacetone->Reaction1 Hydrazine Salt Hydrazine Salt Hydrazine Salt->Reaction1 Workup1 Salt Filtration & Vacuum Distillation Reaction1->Workup1 Intermediate 3-Amino-5-methylpyrazole Reaction2 Acetylation (e.g., Acetic Acid, 80-100°C) Intermediate->Reaction2 Workup1->Intermediate Acetylation_Agent Acetic Anhydride Acetylation_Agent->Reaction2 Workup2 Precipitation & Recrystallization Reaction2->Workup2 Final_Product N-(5-methyl-1H-pyrazol-3-yl)acetamide Workup2->Final_Product G start Problem Observed low_yield Low or No Yield start->low_yield Yield-related impure_product Impure Product (TLC/Color) start->impure_product Purity-related workup_issue Workup/Purification Issues start->workup_issue Isolation-related check_reagents Cause: Inactive Reagents? Solution: Use fresh acetic anhydride/hydrazine. low_yield->check_reagents check_conditions Cause: Incomplete Reaction? Solution: Check TLC. Extend time, increase temp moderately. low_yield->check_conditions check_water Cause: Water in Step 1? Solution: Ensure efficient azeotropic removal. low_yield->check_water check_sm_purity Cause: Impure Starting Material? Solution: Purify precursor by vacuum distillation before use. impure_product->check_sm_purity check_side_rxn Cause: Side Reactions? Solution: Control exotherm. Use correct stoichiometry. impure_product->check_side_rxn oiling_out Cause: Product 'Oiling Out'? Solution: Cool slowly, scratch flask. Use seed crystal. Try solvent pair. workup_issue->oiling_out poor_recovery Cause: Poor Recrystallization Recovery? Solution: Minimize solvent volume. Cool mother liquor thoroughly. workup_issue->poor_recovery

Sources

Technical Support Center: HPLC Purity Analysis of N-(5-methyl-1H-pyrazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of N-(5-methyl-1H-pyrazol-3-yl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and ensure the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Q1: What are the key chemical properties of N-(5-methyl-1H-pyrazol-3-yl)acetamide that influence its HPLC analysis?

A1: Understanding the molecule's structure is the first step to developing a robust HPLC method.

  • Structure: The molecule consists of a pyrazole ring, a methyl group, and an acetamide group.[1]

  • Polarity & Basicity: The pyrazole ring contains two nitrogen atoms, making the molecule a weak base. This basicity is a critical factor in HPLC, as it can lead to undesirable interactions with the stationary phase.[2][3] The amide group also contributes to its overall polarity.

  • Solubility: While specific solubility data in common HPLC solvents is not widely published, its structure suggests moderate polarity. It is crucial to ensure complete dissolution in the chosen sample diluent to prevent issues like peak splitting or poor injection precision. A good starting point is to dissolve the sample in a small amount of organic solvent (like methanol or acetonitrile) before diluting with the mobile phase.[4]

Table 1: Physicochemical Properties of N-(5-methyl-1H-pyrazol-3-yl)acetamide

PropertyValueSource
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol [1]
CAS Number 83725-05-7[1]

Q2: What is a good starting point for an HPLC method for purity analysis of this compound?

A2: For purity and related substances analysis, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradants.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale & Expert Insight
Column C18, End-capped (e.g., 250 x 4.6 mm, 5 µm)A C18 phase provides good hydrophobic retention. An end-capped column is critical to minimize interactions with residual silanol groups, which is a primary cause of peak tailing for basic compounds like this one.
Mobile Phase A 0.1% Phosphoric Acid or 20 mM Potassium Phosphate in Water, pH adjusted to 3.0The acidic pH protonates residual silanols on the silica surface, significantly reducing peak tailing.[2][3] A buffer provides consistent pH for reproducible retention times.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is often preferred for its lower viscosity and UV transparency.
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 70% A / 30% B). If impurities are not well-resolved, a gradient elution will be necessary to separate compounds with a wider range of polarities.[4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm internal diameter column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity, but start near ambient to protect against potential degradation.
Detection (UV) 220 nmThe pyrazole and acetamide groups should provide sufficient UV absorbance at lower wavelengths. A Diode Array Detector (DAD) is recommended to check for peak purity and identify the optimal wavelength.
Injection Vol. 10 µLThis is a standard volume; adjust as needed based on sample concentration and detector response.
Sample Diluent Mobile Phase or Water/ACN mixture matching the initial mobile phase compositionCrucial: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Always aim to use the mobile phase as the diluent.[4]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Issue 1: Peak Tailing

This is the most common problem encountered when analyzing basic compounds on silica-based columns. A tailing peak has an asymmetry factor > 1.2.[2]

Q: My peak for N-(5-methyl-1H-pyrazol-3-yl)acetamide is tailing significantly. What is the cause and how do I fix it?

A: The primary cause of peak tailing for this molecule is a secondary interaction between the basic nitrogen atoms in the pyrazole ring and acidic residual silanol groups (Si-OH) on the surface of the HPLC column's silica packing.[2][4][5] This interaction provides an alternative retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a "tail".

cluster_0 Silica Surface Analyte N-(5-methyl-1H-pyrazol-3-yl)acetamide (Basic Nitrogens) Silanol Residual Silanol Group (Acidic Si-OH) Analyte->Silanol Secondary Ionic Interaction (Causes Tailing) C18 C18 Chains (Primary Retention) Analyte->C18 Hydrophobic Interaction (Desired) G start Peak Tailing Observed (Asymmetry > 1.2) check_column Is the column specifically 'End-Capped' or 'Base-Deactivated'? start->check_column check_ph Is the mobile phase pH between 2.5 and 3.5? check_column->check_ph Yes sol_column Action: Use a modern, high-purity, end-capped C18 column. check_column->sol_column No check_buffer Is buffer concentration adequate (e.g., 20-50 mM)? check_ph->check_buffer Yes sol_ph Action: Lower mobile phase pH to 3.0 using an appropriate acid/buffer. check_ph->sol_ph No check_overload Is the peak shape better at lower concentrations? check_buffer->check_overload Yes sol_buffer Action: Increase buffer concentration. check_buffer->sol_buffer No check_extracolumn Are you using narrow ID tubing (e.g., 0.005") and minimal length? check_overload->check_extracolumn Yes sol_overload Action: Reduce injection volume or sample concentration. check_overload->sol_overload No sol_extracolumn Action: Minimize extra-column volume by optimizing tubing and connections. check_extracolumn->sol_extracolumn No end_node Symmetrical Peak Achieved check_extracolumn->end_node Yes sol_column->end_node sol_ph->end_node sol_buffer->end_node sol_overload->end_node sol_extracolumn->end_node no_column No yes_column Yes

Caption: Step-by-step troubleshooting for peak tailing.

Issue 2: Retention Time Drifting

Q: My retention times are shifting from one injection to the next. What could be the cause?

A: Inconsistent retention times are a serious issue for purity analysis as they prevent accurate peak identification and quantification.

  • Cause 1: Inadequate Column Equilibration: This is the most common reason. If you are running a gradient, the column must be returned to the initial mobile phase composition and fully equilibrated before the next injection.

    • Solution: Ensure your equilibration time is sufficient. A good rule of thumb is to flush the column with at least 10-15 column volumes of the starting mobile phase. For a 250x4.6 mm column at 1 mL/min, this means at least 15-20 minutes of equilibration. [5]* Cause 2: Mobile Phase Instability: The mobile phase can change over time. Organic solvent can evaporate, or the pH of an unbuffered aqueous phase can shift due to CO₂ absorption from the air.

    • Solution: Always prepare fresh mobile phase daily. Keep solvent bottles capped. If using an aqueous mobile phase without a buffer, its pH is unstable; always use a buffer for robust methods. [4]* Cause 3: Fluctuating Column Temperature: A change of just 1°C can alter retention times by 1-2%.

    • Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 30 °C).

  • Cause 4: Pump or Leak Issues: Inconsistent flow from the pump due to air bubbles, faulty check valves, or a leak in the system will cause retention times to drift. [4][6] * Solution: Degas the mobile phase thoroughly. [4]Check the system pressure; a fluctuating pressure often indicates a bubble or check valve issue. Perform a systematic leak check.

Issue 3: Poor Resolution or Extra Peaks

Q: I am seeing extra small peaks, or my main peak is not well-resolved from an impurity. How can I improve this?

A: The goal of a purity method is to separate the main analyte from all potential impurities and degradants.

  • Cause 1: Method is Not Optimized: The mobile phase composition may not be strong enough or selective enough to separate closely eluting compounds.

    • Solution 1 (Optimize Gradient): If using a gradient, make the slope shallower around the elution time of the main peak. This gives more time for compounds to separate.

    • Solution 2 (Change Organic Modifier): The selectivity between acetonitrile and methanol is different. If you are using ACN, try developing a method with MeOH, or vice-versa. This can sometimes reverse the elution order of impurities and improve resolution.

  • Cause 2: Ghost Peaks: These are peaks that appear in your chromatogram but are not from the injected sample. They can come from contamination in the mobile phase, the autosampler, or from the previous injection. [6] * Solution: Run a blank gradient (injecting only your sample diluent). If the peaks are still present, the contamination is in your system. Clean the autosampler injection port and ensure you are using high-purity solvents. A common cause is a buildup of contaminants on the column from previous injections that elute during the gradient. [4]* Cause 3: Sample Degradation: The analyte may be degrading in the sample diluent or on the column.

    • Solution: Prepare samples fresh and analyze them immediately. Consider using an amber vial if the compound is light-sensitive. Perform forced degradation studies to identify potential degradants. [7][8]

Part 3: Key Experimental Protocols

These protocols must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) to be considered trustworthy. [9]

Protocol 1: System Suitability Testing (SST)

Objective: To verify that the HPLC system and method are operating correctly before running any samples. This is a self-validating check. [10][11] Procedure:

  • Prepare a system suitability solution containing N-(5-methyl-1H-pyrazol-3-yl)acetamide at the target concentration.

  • Make five replicate injections of this solution.

  • Calculate the key performance parameters.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance LimitPurpose
Tailing Factor (Asymmetry) ≤ 1.5Ensures peak is symmetrical for accurate integration. [2]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection precision. [10]
RSD of Retention Time ≤ 1.0%Demonstrates system stability and reproducibility.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
Protocol 2: Forced Degradation Study

Objective: To demonstrate the stability-indicating capability of the HPLC method by showing it can separate the intact drug from its potential degradation products. [7][8][12]This is essential for a purity analysis method.

Procedure: Expose solutions of N-(5-methyl-1H-pyrazol-3-yl)acetamide (e.g., at 1 mg/mL) to the following stress conditions. The goal is to achieve 5-20% degradation. [8]

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 2-4 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 1-2 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 24 hours, then dissolve and inject.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or in an ICH-compliant photostability chamber for 24 hours.

Analysis: For each condition, run the chromatogram and evaluate the results. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main analyte peak. Use a DAD detector to check for peak purity to ensure no degradants are co-eluting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5246311, N-(5-methyl-1H-pyrazol-3-yl)acetamide. Retrieved from [Link].

  • Scribd. How To Start Method Validation-Related Substances. Retrieved from [Link].

  • ResearchGate. Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor. Retrieved from [Link].

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link].

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances. Retrieved from [Link].

  • SciELO. Validation of a liquid chromatographic method for determination of related substances. Retrieved from [Link].

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link].

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from [Link].

  • ResearchGate. Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen. Retrieved from [Link].

  • Crawford Scientific. HPLC Troubleshooting Guide. Retrieved from [Link].

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link].

  • ACS Publications. Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate. Retrieved from [Link].

  • IJPSR. Forced Degradation Studies of Drug Substances and Drug Products- A Review. Retrieved from [Link].

  • ResearchGate. Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor. Retrieved from [Link].

  • ResearchGate. N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67516108. Retrieved from [Link].

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link].

  • YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link].

  • IGNTURE. Forced Degradation and Stability Testing. Retrieved from [Link].

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative. Retrieved from [Link].

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Validation & Comparative

A Comparative Guide to the Structural Validation of N-(5-methyl-1H-pyrazol-3-yl)acetamide using NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of N-(5-methyl-1H-pyrazol-3-yl)acetamide. We will move beyond procedural lists to explain the rationale behind experimental choices, ensuring a self-validating analytical workflow.

The Compound in Focus: N-(5-methyl-1H-pyrazol-3-yl)acetamide

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and an acetamide group. The potential for tautomerism and isomerism in such structures necessitates a robust and multi-faceted approach to structural confirmation. The molecular formula is C6H9N3O, with a molecular weight of 139.16 g/mol .[1]

Synthesis Pathway

A common synthetic route involves the reaction of hydrazine with 4-(oxopropylidene)-1,5-benzodiazepin-2-one.[2] Another approach is a three-component reaction of 3-methylpyrazole, formaldehyde, and acetamide.[3] Regardless of the synthetic path, rigorous structural verification is paramount.

Primary Analytical Techniques: A Head-to-Head Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4] For N-(5-methyl-1H-pyrazol-3-yl)acetamide, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Framework

¹H NMR provides a map of the proton environments in the molecule. Based on the structure, we expect to see distinct signals for the methyl protons, the methylene protons, the pyrazole ring proton, and the amide N-H protons.

Expected ¹H NMR Signals:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazole N-H~10.0-12.0Broad Singlet1H
Amide N-H~8.0Singlet1H
Pyrazole C-H~6.3Singlet1H
Acetamide CH₂~3.9Singlet2H
Pyrazole CH₃~2.2Singlet3H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a count of the unique carbon environments.

Expected ¹³C NMR Signals:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Amide C=O~170
Pyrazole C-NH~150
Pyrazole C-CH₃~140
Pyrazole C-H~100
Methylene C~40
Methyl C~15

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS): The Authority on Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.[5][6]

Expected Mass Spectrum Data:
  • Molecular Ion Peak (M+) : The most critical piece of information is the molecular ion peak, which should correspond to the molecular weight of the compound. For N-(5-methyl-1H-pyrazol-3-yl)acetamide, this will be at an m/z of 139.

  • Key Fragmentation Patterns : The way the molecule breaks apart upon ionization can give valuable structural information. For pyrazole-containing compounds, common fragmentation includes the loss of HCN or N₂.[7] The acetamide group may lead to characteristic fragments as well.

Experimental Protocols
NMR Sample Preparation and Acquisition
  • Sample Preparation : Dissolve approximately 5-10 mg of the synthesized N-(5-methyl-1H-pyrazol-3-yl)acetamide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

MS Sample Preparation and Acquisition
  • Sample Preparation : Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI). Acquire the spectrum over a relevant m/z range.

Comparative Analysis with Alternative Techniques

While NMR and MS are the primary tools for structural validation, other techniques can provide complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying functional groups.[8][9] For N-(5-methyl-1H-pyrazol-3-yl)acetamide, FTIR can confirm the presence of:

  • N-H stretching : Around 3200-3400 cm⁻¹

  • C=O stretching (amide) : Around 1650 cm⁻¹

  • C=N stretching (pyrazole ring) : Around 1500-1600 cm⁻¹

2D NMR Techniques: For Deeper Structural Insights

For more complex molecules or to resolve ambiguities, 2D NMR techniques are invaluable.[10][11][12][13]

  • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, confirming which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework.

The following diagram illustrates a workflow for comprehensive structural validation:

G cluster_synthesis Synthesis & Purification cluster_primary Primary Validation cluster_secondary Secondary & Confirmatory cluster_conclusion Final Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy NMR_1D->FTIR MS->FTIR NMR_2D 2D NMR (COSY, HSQC, HMBC) FTIR->NMR_2D Structure_Confirmed Structure Validated NMR_2D->Structure_Confirmed

Sources

comparing the efficacy of N-(5-methyl-1H-pyrazol-3-yl)acetamide with other corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of N-(5-methyl-1H-pyrazol-3-yl)acetamide and its Analogs as Corrosion Inhibitors

As a Senior Application Scientist, this guide synthesizes experimental data and theoretical insights to provide a comprehensive comparison of N-(5-methyl-1H-pyrazol-3-yl)acetamide and its derivatives against other corrosion inhibitors. The focus is on delivering an objective, data-driven analysis for researchers and professionals in materials science and chemical engineering.

Introduction: The Imperative of Corrosion Inhibition

Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses significant economic and safety challenges across numerous industries.[1][2] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation, particularly for metals like steel in acidic environments commonly found in industrial cleaning, pickling, and oil and gas exploration.[3] Effective inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[4] Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy.[5]

Pyrazole Derivatives: A Promising Class of Corrosion Inhibitors

Pyrazole and its derivatives have emerged as a highly effective class of corrosion inhibitors.[6][7] Their efficacy is attributed to the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the presence of other functional groups.[8][9] These structural features, including π-electrons and lone-pair electrons on the heteroatoms, facilitate strong adsorption onto metal surfaces.[10]

The molecule of interest, N-(5-methyl-1H-pyrazol-3-yl)acetamide, and its analogs combine the protective properties of the pyrazole nucleus with the amide group. This combination of electron-rich moieties enhances the molecule's interaction with the metal, promoting the formation of a stable, protective film.[11]

Mechanism of Action: Adsorption and Film Formation

The primary mechanism by which pyrazole derivatives inhibit corrosion is through adsorption onto the metal surface, which can occur via two main processes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules.

  • Chemisorption: This involves the sharing of electrons between the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of the metal, forming a coordinate-type bond.[12]

This adsorption process creates a protective film that isolates the metal from the corrosive medium, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[7][12] Many pyrazole derivatives act as mixed-type inhibitors, meaning they effectively suppress both reactions.[6][11]

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., C38 Steel) cluster_reactions Corrosion Reactions H_plus H+ Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ H_plus->Cathodic Reduction Cl_minus Cl⁻ Inhibitor Pyrazole Inhibitor (e.g., AMPA) Metal Fe Inhibitor->Metal Adsorption (Physisorption & Chemisorption) Protective_Film Formation of Protective Film Anodic Anodic Reaction Fe → Fe²⁺ + 2e⁻ Metal->Anodic Oxidation Protective_Film->Anodic Inhibits Protective_Film->Cathodic Inhibits

Caption: Mechanism of pyrazole-based corrosion inhibition.

Comparative Efficacy Analysis

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically expressed as a percentage. While data for the specific parent compound N-(5-methyl-1H-pyrazol-3-yl)acetamide is limited, extensive research on its more complex derivatives provides a strong indication of the core structure's potential.

This guide compares two such derivatives, AMPA (N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide)[11][13] and MPAPB (N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate)[14][15], with other pyrazole-based and alternative heterocyclic inhibitors.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (IE%)Reference
AMPA C38 Steel1 M HCl5 mM93%[11]
MPAPB C38 Steel1 M HCl1 mM90.2%[14]
Tetra-Pz-Ortho Carbon Steel1 M HCl1 mM97.2%[10]
L6 (pyrazole derivative)Carbon Steel1 M HCl1 mM91.8%[12]
4-CP (pyrazole derivative)Mild Steel1 M HCl1 mM94%[16]
Compound 2 (s-triazine/pyrazole)C-Steel1 M HCl80 ppm98.5%[17]
MPO (pyrazole derivative)Mild Steel1 M H₂SO₄0.8 mg/L88.14%[8]

As the data indicates, derivatives of N-(5-methyl-1H-pyrazol-3-yl)acetamide, such as AMPA and MPAPB, demonstrate high inhibition efficiencies, comparable to and often exceeding other pyrazole-based inhibitors.[11][14] Their performance is particularly robust in highly corrosive hydrochloric acid environments. The inclusion of additional functional groups, as seen in Tetra-Pz-Ortho and the s-triazine hybrid, can further enhance this protective effect to over 97%.[10][17]

Experimental Validation: Protocols and Methodologies

The evaluation and comparison of corrosion inhibitors rely on standardized and reproducible experimental techniques. The three most common methods are Weight Loss, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).[12][18][19]

Experimental_Workflow cluster_tests Corrosion Inhibition Testing start Start: Metal Coupon Preparation weight_loss Weight Loss Method (ASTM G31) start->weight_loss Immerse in blank & inhibitor solutions pdp Potentiodynamic Polarization (PDP) (ASTM G59) start->pdp Electrochemical Cell Setup analysis Data Analysis & IE% Calculation weight_loss->analysis eis Electrochemical Impedance Spectroscopy (EIS) (ASTM G106) pdp->eis Sequential or Parallel Testing eis->analysis surface_analysis Surface Characterization (SEM/EDX) analysis->surface_analysis Correlate with surface morphology conclusion Conclusion: Efficacy Comparison analysis->conclusion surface_analysis->conclusion

Caption: General experimental workflow for inhibitor evaluation.

Weight Loss Method (Gravimetric)

This fundamental technique directly measures the amount of metal lost to corrosion. Its simplicity and directness make it a crucial first step in inhibitor evaluation, conforming to standards like ASTM G31.[18][20]

Protocol:

  • Coupon Preparation: Prepare pre-weighed metal coupons of known surface area. Clean and degrease the surfaces according to standard procedures.

  • Immersion: Immerse the coupons in the corrosive solution, both with (test) and without (blank) the inhibitor, for a predetermined period (e.g., 6-24 hours) at a constant temperature.[2]

  • Cleaning: After immersion, remove the coupons, clean them to remove corrosion products, dry them, and re-weigh them accurately.

  • Calculation:

    • Calculate the corrosion rate (CR) using the formula: CR = (K × W) / (A × T × D), where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the metal density.

    • Calculate the Inhibition Efficiency (IE%) using: IE% = [(CR_blank - CR_inh) / CR_blank] × 100.

Causality: This method provides a direct, tangible measure of material loss. The difference in weight loss between the blank and the inhibited solution directly quantifies the inhibitor's ability to protect the metal over time.[1]

Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique that provides rapid insights into the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed).[21][22] The method involves polarizing the metal sample and measuring the resulting current, generating a Tafel plot.

Protocol:

  • Electrochemical Cell Setup: Place the metal coupon (working electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum) in the corrosive solution.[23]

  • Stabilization: Allow the system to stabilize by measuring the open circuit potential (OCP) until it reaches a steady state.

  • Polarization Scan: Scan the potential at a slow, constant rate (e.g., 1 mV/s) in both cathodic and anodic directions from the OCP.[22]

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate IE% using: IE% = [(icorr_blank - icorr_inh) / icorr_inh] × 100.

Causality: The icorr value is directly proportional to the corrosion rate. A lower icorr in the presence of the inhibitor indicates effective corrosion mitigation. Shifts in the Ecorr value help classify the inhibitor; a significant shift suggests it primarily affects either the anodic or cathodic reaction, while a small shift indicates a mixed-type inhibitor.[24]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the inhibitor film's properties and the corrosion process at the metal-solution interface.[25][26] It involves applying a small AC potential signal over a range of frequencies and measuring the impedance response.[9]

Protocol:

  • Cell Setup: Use the same three-electrode setup as in PDP.

  • Measurement: After the OCP stabilizes, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[5]

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an equivalent electrical circuit (EEC) to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[13]

    • Calculate IE% using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.

Causality: The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A larger Rct value signifies a more protective surface film that impedes charge transfer and thus corrosion.[19] A decrease in Cdl often indicates the displacement of water molecules by the adsorbing inhibitor molecules, further confirming the formation of a protective layer.[14]

Conclusion and Future Outlook

The experimental and theoretical data strongly support the high efficacy of N-(5-methyl-1H-pyrazol-3-yl)acetamide and its derivatives as corrosion inhibitors, particularly for steel in acidic media.[11][14] Analogs like AMPA and MPAPB consistently achieve inhibition efficiencies above 90%, positioning them as highly competitive alternatives to other heterocyclic inhibitors.[11][14][17] Their performance is attributed to the synergistic effect of the pyrazole ring and amide functionalities, which promote strong, stable adsorption on the metal surface.[11]

The validation of these inhibitors through standardized protocols such as weight loss, PDP, and EIS provides a robust framework for their evaluation and comparison.[9][18][27] Future research should focus on optimizing the molecular structure of these pyrazole-acetamide compounds to further enhance their inhibition efficiency, improve their solubility in various media, and assess their environmental impact to develop more sustainable corrosion management solutions.

References

  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Available at: [Link]

  • ACS Omega. (n.d.). Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. ACS Publications. Available at: [Link]

  • Corrosionpedia. (2024). Potentiodynamic. Available at: [Link]

  • El-Haddad, M. (2020). Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. ResearchGate. Available at: [Link]

  • Obot, I.B., et al. (n.d.). Experimental and computational approach on the corrosion inhibition properties of two newly pyrazole derivatives on carbon steel in acid medium. National Institutes of Health. Available at: [Link]

  • Surface Technology Journal. (2022). Corrosion testing: what is potentiodynamic polarization? Available at: [Link]

  • El-Haddad, M., et al. (n.d.). Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. PubMed Central. Available at: [Link]

  • El-Haddad, M. (2020). Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. Semantic Scholar. Available at: [Link]

  • ACS Publications. (2025). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. American Chemical Society. Available at: [Link]

  • ASTM International. (2023). G180 Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries. Available at: [Link]

  • Springer. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Available at: [Link]

  • ASTM International. (n.d.). Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring. Available at: [Link]

  • ResearchGate. (2020). New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis. Available at: [Link]

  • Emerald Insight. (2011). ASTM Committee on Corrosion of Materials approves latest corrosion inhibitor standard. Anti-Corrosion Methods and Materials. Available at: [Link]

  • Consensus.app. (2025). Potentiodynamic Polarization: Significance and symbolism. Available at: [Link]

  • Chemical Science Review and Letters. (n.d.). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Available at: [Link]

  • BioLogic Learning Center. (2024). How to decode the standard test methods for corrosion? Available at: [Link]

  • Cortec Corporation. (n.d.). A New Method of Evaluating Corrosion-inhibiting Admixtures. Available at: [Link]

  • ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. Available at: [Link]

  • Association for Materials Protection and Performance. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International Annual Conference. Available at: [Link]

  • ResearchGate. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Available at: [Link]

  • ACS Publications. (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega. Available at: [Link]

  • AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Available at: [Link]

  • National Institutes of Health. (2016). Potentiodynamic Corrosion Testing. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Corrosion inhibition results from weight loss measurement. Available at: [Link]

  • Matco. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Available at: [Link]

  • Cambridge University Press. (2022). Exact calculation of corrosion rates by the weight-loss method. Experimental Results. Available at: [Link]

  • Semantic Scholar. (2015). Weight Loss Corrosion Study of Some Metals in Acid Medium. Available at: [Link]

  • ResearchGate. (n.d.). Corrosion inhibition efficiency obtained from weight loss method. Available at: [Link]

  • ResearchGate. (2017). N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. Available at: [Link]

  • PubChem. (n.d.). N-(5-methyl-1H-pyrazol-3-yl)acetamide. Available at: [Link]

  • ResearchGate. (2025). Pyrazole derivatives as corrosion inhibitor for C-steel in hydrochloric acid medium. Available at: [Link]

  • ResearchGate. (2025). A comprehensive review on pyrazole derivatives as corrosion inhibitors: Ligand properties, coordination bonding, and interfacial adsorption. Available at: [Link]

  • Google Patents. (n.d.). EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl...
  • ChemUniverse. (n.d.). N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE [P79065]. Available at: [Link]

Sources

biological activity of N-(5-methyl-1H-pyrazol-3-yl)acetamide versus similar pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of N-(5-methyl-1H-pyrazol-3-yl)acetamide and Its Congeners

This guide provides a comparative analysis of the biological activities of pyrazole derivatives structurally related to N-(5-methyl-1H-pyrazol-3-yl)acetamide. We will delve into the structure-activity relationships (SAR) that underpin their antimicrobial, anti-inflammatory, and anticancer effects, supported by experimental data from relevant studies. Detailed protocols for key biological assays are also provided to facilitate the replication and validation of these findings.

The Pyrazole-Acetamide Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many FDA-approved drugs.[4] The addition of an acetamide group at the 3-position of the pyrazole ring, as seen in our topic compound, introduces a critical hydrogen-bonding motif that can facilitate interactions with biological targets. The methyl group at the 5-position can influence the molecule's lipophilicity and steric profile, which in turn affects its pharmacokinetic and pharmacodynamic properties.

The general structure of the pyrazole-acetamide core allows for extensive chemical modifications. Substitutions on the pyrazole nitrogen, the acetyl methyl group, and the pyrazole ring itself can dramatically alter the compound's biological activity. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Structure-Activity Relationship (SAR) for Antimicrobial Pyrazoles

The antimicrobial efficacy of pyrazole derivatives is often influenced by the nature and position of substituents on the pyrazole and any associated aromatic rings. Key SAR observations from various studies include:

  • Substitution at N1: The presence of a carbothiohydrazide moiety at the N1 position has been shown to enhance antimicrobial activity.[4]

  • Substituents on Phenyl Rings: In many pyrazole series, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on phenyl substituents can increase antibacterial and antifungal activity.[6]

  • Fused Heterocyclic Systems: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or thiadiazine, can lead to broad-spectrum antimicrobial agents.[7]

The following diagram illustrates a generalized experimental workflow for screening the antimicrobial activity of pyrazole derivatives.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitor Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Inhibitor->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrazole-based anti-inflammatory drugs.

Comparative Anti-inflammatory Activity of Pyrazole Derivatives

The following table presents the in vivo anti-inflammatory activity of selected pyrazole derivatives from a study, highlighting the impact of different structural features.

Compound/DerivativeStructureCarrageenan-Induced Paw Edema (% Inhibition)Reference
Compound 4 (from)[1]2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide78.2[1]
Diclofenac Sodium (Standard)-85.6[1]

Note: The structures are provided in the referenced publications.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole scaffold is a key component in a number of anticancer agents, with derivatives showing activity against a variety of cancer cell lines. [3][8]Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.

Structure-Activity Relationship (SAR) for Anticancer Pyrazoles

The anticancer potential of pyrazole derivatives is intricately linked to their substitution patterns:

  • Kinase Inhibition: Specific substitutions on the pyrazole ring and its appendages can lead to potent inhibition of various kinases involved in cancer cell signaling, such as EGFR, CDK, and BTK. [3]* Induction of Apoptosis: Many anticancer pyrazoles exert their effects by triggering programmed cell death.

  • Cell Cycle Arrest: Certain pyrazole derivatives can halt the cell cycle at different phases, preventing cancer cell proliferation.

The following diagram provides a high-level overview of the workflow for in vitro anticancer screening.

Caption: General workflow for in vitro anticancer activity screening.

Comparative Anticancer Activity of Pyrazole Derivatives

The table below showcases the cytotoxic activity (IC50 values) of some pyrazole derivatives against different cancer cell lines.

Compound/DerivativeStructureCancer Cell LineIC50 (µM)Reference
Compound 24 (from)[3]1H-pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)8.21[3]
Compound 24 (from)[3]1H-pyrazolo[3,4-d]pyrimidine derivativeHCT116 (Colon)19.56[3]
Compound 43 (from)[3]Pyrazole carbaldehyde derivativeMCF7 (Breast)0.25[3]
Doxorubicin (Standard)-MCF7 (Breast)0.95[3]

Note: The structures are provided in the referenced publications.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from the general procedures described in the cited literature. [1][4]

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds. [1][2]

  • Animal Acclimatization:

    • Use healthy adult Wistar rats of either sex, weighing between 150-200g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Administer the test compound or vehicle (control) orally or intraperitoneally to the animals.

    • A standard anti-inflammatory drug (e.g., Diclofenac sodium) should be used as a positive control.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines. [3][8]

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The pyrazole-acetamide scaffold is a promising framework for the development of new therapeutic agents. While direct experimental data on the biological activity of N-(5-methyl-1H-pyrazol-3-yl)acetamide is scarce in the public domain, the analysis of structurally related compounds strongly suggests its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The structure-activity relationships discussed in this guide highlight the critical role of substituents on the pyrazole ring in modulating biological activity.

Future research should focus on the synthesis and comprehensive biological evaluation of N-(5-methyl-1H-pyrazol-3-yl)acetamide and a focused library of its analogs. Such studies would provide the much-needed direct comparative data to validate the inferences made in this guide and could lead to the discovery of novel drug candidates with improved potency and selectivity. The detailed experimental protocols provided herein offer a solid foundation for such future investigations.

References

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 2014. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org, 2024. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 2023. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate, 2022. [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 2011. [Link]

  • N-(5-methyl-1H-pyrazol-3-yl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 2016. [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 2013. [Link]

  • Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 2016. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 2022. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc., 2016. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 2023. [Link]

Sources

A Comparative Guide to the Electrochemical Analysis of N-(5-methyl-1H-pyrazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of electrochemical methods for the analysis of N-(5-methyl-1H-pyrazol-3-yl)acetamide against other established analytical techniques. The content herein is structured to offer not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the methodologies.

Introduction

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a heterocyclic compound incorporating both a pyrazole ring and an acetamide functional group. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] Accurate and precise quantification of such molecules is paramount in drug discovery, development, and quality control. While chromatographic and spectroscopic methods are commonplace, electrochemical analysis presents a compelling alternative, offering advantages in terms of speed, cost-effectiveness, and portability. This guide will delve into the electrochemical behavior of N-(5-methyl-1H-pyrazol-3-yl)acetamide, compare it with alternative analytical techniques, and provide detailed experimental protocols.

Electrochemical Behavior of N-(5-methyl-1H-pyrazol-3-yl)acetamide

The electrochemical signature of N-(5-methyl-1H-pyrazol-3-yl)acetamide is primarily dictated by its two key functional moieties: the pyrazole ring and the acetamide group.

  • The Pyrazole Moiety: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms.[1][3] It can undergo electrochemical oxidation, typically at the nitrogen atoms or the carbon backbone, depending on the substituents and the electrode material. The presence of the electron-donating methyl group on the pyrazole ring is expected to facilitate oxidation by increasing the electron density of the ring system.

  • The Acetamide Moiety: The acetamide group (-NHCOCH₃) can also be electrochemically active. The nitrogen atom's lone pair of electrons can participate in oxidation reactions. The ease of this oxidation is influenced by the electronic environment. Anodic oxidation of some N-aryl acetamides has been shown to proceed via cleavage of the N-aryl or benzyl-carbonyl bonds, with the specific pathway dependent on the substituents on the aryl group.[4]

The overall electrochemical behavior of N-(5-methyl-1H-pyrazol-3-yl)acetamide will be a composite of the redox processes of these two groups. A detailed voltammetric study is necessary to elucidate the specific oxidation and/or reduction potentials and the nature of the electrode reactions (e.g., reversible, irreversible, diffusion-controlled, or adsorption-controlled).

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is often a trade-off between various performance metrics. Here, we compare electrochemical methods with High-Performance Liquid Chromatography (HPLC) and Spectroscopic methods for the analysis of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

FeatureElectrochemical Analysis (e.g., Cyclic Voltammetry)High-Performance Liquid Chromatography (HPLC)Spectroscopic Methods (e.g., UV-Vis)
Principle Measures the current response to an applied potential, probing the redox activity of the analyte.Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.Measures the absorption or emission of electromagnetic radiation by the analyte.
Sensitivity Can be very high, especially with stripping techniques (e.g., ppb levels).High sensitivity, particularly with detectors like mass spectrometers (MS).Moderate to good sensitivity, typically in the ppm range.
Selectivity Moderate; can be improved by modifying the electrode surface or using specific potential waveforms.High selectivity, especially when coupled with a diode array or mass spectrometric detector.Lower selectivity; susceptible to interference from other absorbing species.
Speed Typically fast, with analysis times in the order of minutes.Slower, with run times often ranging from several minutes to over an hour.Very fast, with measurements taking seconds to minutes.
Cost Relatively low initial instrument cost and low running costs.High initial instrument cost and significant running costs (solvents, columns).Variable cost, with UV-Vis spectrophotometers being relatively inexpensive.
Portability Excellent; portable and handheld potentiostats are readily available.Generally lab-based, although smaller, transportable systems exist.Portable spectrophotometers are available.
Sample Matrix Can be sensitive to matrix effects; may require sample pretreatment.Can handle complex matrices with appropriate sample preparation and column selection.Highly sensitive to matrix interferences.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the electrochemical, HPLC, and spectroscopic analysis of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior of N-(5-methyl-1H-pyrazol-3-yl)acetamide and establish a quantitative method.

Instrumentation: A potentiostat with a three-electrode setup:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire

Reagents:

  • N-(5-methyl-1H-pyrazol-3-yl)acetamide standard

  • Supporting electrolyte: 0.1 M phosphate buffer solution (PBS), pH 7.4

  • Deionized water

  • Methanol (for stock solution)

Procedure:

  • Electrode Preparation:

    • Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

    • Rinse thoroughly with deionized water.

    • Soncate in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Solution Preparation:

    • Prepare a 10 mM stock solution of N-(5-methyl-1H-pyrazol-3-yl)acetamide in methanol.

    • Prepare a series of standard solutions (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution with 0.1 M PBS (pH 7.4).

  • Cyclic Voltammetry Measurement:

    • Pipette 10 mL of the standard solution into the electrochemical cell.

    • Deoxygenate the solution by bubbling with high-purity nitrogen gas for 10 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.

    • Immerse the three electrodes into the solution.

    • Record the cyclic voltammogram by scanning the potential from an initial potential to a final potential and back. The potential range should be determined based on preliminary scans to encompass the oxidation/reduction peaks of the analyte. A typical starting range could be from -0.2 V to +1.2 V vs. Ag/AgCl.

    • Vary the scan rate (e.g., 25, 50, 100, 150, 200 mV/s) to study the nature of the electrode process.

  • Data Analysis:

    • Measure the peak current (Ip) from the obtained voltammograms.

    • Plot a calibration curve of peak current versus the concentration of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

    • Determine the limit of detection (LOD) and limit of quantification (LOQ).

Causality Behind Experimental Choices:

  • Glassy Carbon Electrode: GCE is chosen for its wide potential window, chemical inertness, and relatively low background current.

  • Phosphate Buffer (pH 7.4): This mimics physiological pH and provides a stable ionic environment for the electrochemical measurements. The pH can significantly influence the redox potentials of compounds with acidic or basic functional groups.

  • Deoxygenation: Dissolved oxygen is electroactive and can interfere with the measurement of the analyte's signal. Removing it is crucial for obtaining a clean voltammogram.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To develop a robust method for the separation and quantification of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • N-(5-methyl-1H-pyrazol-3-yl)acetamide standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier for pH adjustment and peak shaping)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio should be optimized for the best separation.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of N-(5-methyl-1H-pyrazol-3-yl)acetamide (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by measuring the UV-Vis spectrum of the analyte (typically the λmax).

  • Analysis:

    • Inject the standard solutions and the sample solutions into the HPLC system.

    • Record the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Causality Behind Experimental Choices:

  • C18 Column: This is a versatile, non-polar stationary phase suitable for retaining a wide range of organic molecules like N-(5-methyl-1H-pyrazol-3-yl)acetamide.

  • Acetonitrile/Water Mobile Phase: A common mobile phase for reversed-phase chromatography, allowing for the elution of the analyte by adjusting the organic modifier concentration.

  • Formic Acid: Improves peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and the analyte itself.

UV-Visible Spectrophotometry

Objective: To quantify N-(5-methyl-1H-pyrazol-3-yl)acetamide using its characteristic light absorption.

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • N-(5-methyl-1H-pyrazol-3-yl)acetamide standard

  • Methanol or Ethanol (spectroscopic grade)

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of N-(5-methyl-1H-pyrazol-3-yl)acetamide in the chosen solvent.

    • Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of a known concentration.

    • Prepare a series of dilutions from the stock solution to create a set of calibration standards.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Causality Behind Experimental Choices:

  • Spectroscopic Grade Solvent: Ensures that the solvent itself does not absorb significantly at the analytical wavelength, minimizing background interference.

  • λmax: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.

Visualization of Workflows

Electrochemical_Analysis_Workflow electrode_prep electrode_prep deoxygenation deoxygenation electrode_prep->deoxygenation cv_scan cv_scan deoxygenation->cv_scan solution_prep solution_prep solution_prep->deoxygenation peak_current peak_current cv_scan->peak_current calibration calibration peak_current->calibration quantification quantification calibration->quantification

HPLC_Analysis_Workflow mobile_phase_prep mobile_phase_prep injection injection mobile_phase_prep->injection chromatogram chromatogram injection->chromatogram standard_prep standard_prep standard_prep->injection peak_area peak_area chromatogram->peak_area calibration calibration peak_area->calibration concentration concentration calibration->concentration

Conclusion

The electrochemical analysis of N-(5-methyl-1H-pyrazol-3-yl)acetamide offers a rapid, cost-effective, and portable alternative to traditional chromatographic and spectroscopic methods. While HPLC provides superior selectivity for complex matrices, and UV-Vis spectrophotometry offers simplicity for routine checks, electrochemical techniques, particularly voltammetry, present a compelling option for high-throughput screening and on-site analysis. The choice of the most suitable analytical method will ultimately depend on the specific requirements of the application, including the desired sensitivity, selectivity, sample matrix, and available resources. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make informed decisions and implement the appropriate analytical strategy for N-(5-methyl-1H-pyrazol-3-yl)acetamide.

References

  • Taylor & Francis Online. (n.d.). Cyclic Voltammetry of (Cn)5FeL2-/3- and (Nh3)5RuL3+/2+ Imidazole and Pyrazole Complexes. Retrieved from [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ResearchGate. (2025, December 30). Coupling nitrate electrochemical reduction and nitrite oxidation of ethanol for acetamide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical oxidation of amides of type Ph2CHCONHAr. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 13). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

  • CSIR-NIScPR. (2025, June 24). Cyclic Voltammetric Analysis of Pyrrole-N-vinyl Carbazole Copolymer and ZnO Nanocomposite for the Sensing of 6-TG. Indian Journal of Chemistry (IJC). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrazole and its derivatives.
  • ResearchGate. (2024, January 21). Acetamide Electrosynthesis from CO2 and Nitrite in Water. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide? Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry experiments. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Retrieved from [Link]

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  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • ACS Publications. (2023, April 4). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Voltammetric Behavior and Determination of Trace Amounts of Omeprazole Using an Edge-plane Pyrolytic Graphite Electrode. Retrieved from [Link]

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A Comparative Guide to the Performance of N-(5-methyl-1H-pyrazol-3-yl)acetamide and its Analogs as Corrosion Inhibitors in Diverse Corrosive Environments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the mitigation of corrosion is a critical endeavor to ensure the longevity and integrity of metallic components. Organic heterocyclic compounds have emerged as a prominent class of corrosion inhibitors, with pyrazole derivatives showing significant promise. This guide provides an in-depth technical comparison of the corrosion inhibition performance of N-(5-methyl-1H-pyrazol-3-yl)acetamide and its structurally related analogs in various corrosive media. While direct performance data for N-(5-methyl-1H-pyrazol-3-yl)acetamide is not extensively available in the public domain, this guide synthesizes experimental data from closely related pyrazole-acetamide derivatives to provide a robust comparative analysis against other established corrosion inhibitors.

Executive Summary: The Promise of Pyrazole-Acetamides in Corrosion Mitigation

Pyrazole-acetamide scaffolds, including derivatives of N-(5-methyl-1H-pyrazol-3-yl)acetamide, have demonstrated exceptional corrosion inhibition efficiencies, particularly in acidic environments. Their efficacy is attributed to the presence of multiple adsorption centers, including the pyrazole ring's nitrogen atoms and the acetamide group's oxygen and nitrogen atoms. These moieties facilitate the formation of a stable, protective film on the metal surface, effectively isolating it from the corrosive medium. This guide will delve into the performance of these compounds in hydrochloric and sulfuric acid, offering a comparative perspective against other heterocyclic inhibitors.

Performance in Acidic Media: A Head-to-Head Comparison

Acidic solutions are among the most common corrosive environments encountered in industrial processes. The performance of N-(5-methyl-1H-pyrazol-3-yl)acetamide analogs has been extensively studied in both hydrochloric and sulfuric acid.

Hydrochloric Acid (HCl) Environment

In 1 M HCl, derivatives of N-(5-methyl-1H-pyrazol-3-yl)acetamide exhibit high inhibition efficiencies for steel. Two notable examples are N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (AMPA) and N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB). Experimental data indicates that AMPA can achieve an inhibition efficiency of up to 93% at a concentration of 5 mM for C38 steel[1][2]. Similarly, MPAPB has shown an inhibition efficiency of 90.2% at a 1 mM concentration for the same steel type[3][4][5]. Another related compound, 2-[(5-methylpyrazol-3-yl)methyl]benzimidazole (MPMB), demonstrated an impressive 97.0% inhibition efficiency at 5 mM for C38 steel in 1 M HCl[6].

These pyrazole derivatives consistently outperform some other heterocyclic inhibitors under similar conditions. For instance, while some triazole derivatives show good inhibition, the efficiency can be highly dependent on their specific structure[7][8].

Table 1: Performance of N-(5-methyl-1H-pyrazol-3-yl)acetamide Analogs and Other Inhibitors in 1 M HCl

InhibitorMetalConcentrationInhibition Efficiency (%)Reference
AMPAC38 Steel5 mM93[1][2]
MPAPBC38 Steel1 mM90.2[3][4][5]
MPMBC38 Steel5 mM97.0[6]
DPC-1 (a pyrazole carboxamide)Mild Steel0.4 mM84.56[9]
Benzotriazole (BTA) on CopperCopper0.01 M~90 (estimated from graphical data)[10]
5-chloro-benzotriazole on CopperCopper0.01 M>95 (estimated from graphical data)[10]
Sulfuric Acid (H₂SO₄) Environment

The performance of pyrazole-based inhibitors is also robust in sulfuric acid. A study on 3-methyl-1H-pyrazol-5-amine (MPA), a compound with a similar pyrazole core, reported an inhibition efficiency of 92.28% for mild steel in 1 M H₂SO₄ at a concentration of 0.8 g/L[11]. This high level of protection is comparable to that of some of the best-performing triazole derivatives in the same medium[12].

Table 2: Performance of Pyrazole Derivatives and Other Inhibitors in Sulfuric Acid

InhibitorMetalMediumConcentrationInhibition Efficiency (%)Reference
3-methyl-1H-pyrazol-5-amine (MPA)Mild Steel1 M H₂SO₄0.8 g/L92.28[11]
N1,N1,N5,N5-tetrakis(1H-pyrazole-1-yl) methyl)naphthalene-1,5-diamine (NPD)Mild Steel0.5 M H₂SO₄1 mM92.10[13]
Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (MBTTA)Mild Steel1 M H₂SO₄Not Specified>90[8]
A 1,2,4-triazole derivativeSt3 Steel2 M H₂SO₄Not Specified>99[12]

Performance in Neutral and Alkaline Media

Data on the performance of N-(5-methyl-1H-pyrazol-3-yl)acetamide and its close analogs in neutral or alkaline media is scarce in the reviewed literature. However, the fundamental mechanism of action for heterocyclic inhibitors suggests they can be effective in these environments as well. The lone pair electrons on the nitrogen and oxygen atoms can still coordinate with metal surfaces, forming a protective film. For instance, pyrazole itself has been shown to be an effective corrosion inhibitor for copper in alkaline solutions[12]. Further research is required to quantify the performance of N-(5-methyl-1H-pyrazol-3-yl)acetamide in these conditions and compare it with established inhibitors like benzotriazole, which is widely used for copper and its alloys in neutral and alkaline environments.

Mechanism of Inhibition: A Deeper Dive

The high inhibition efficiency of pyrazole-acetamide derivatives is rooted in their molecular structure. The mechanism is primarily based on the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that impedes both anodic and cathodic reactions.

dot graph TD { A[Corrosive Medium e.g., H+, Cl-] --> B{Metal Surface (e.g., Steel)}; B --> C[Anodic Dissolution: Fe -> Fe2+ + 2e-]; B --> D[Cathodic Reaction: 2H+ + 2e- -> H2]; E[N-5-methyl-1H-pyrazol-3-yl-acetamide Analog] --> F{Adsorption on Metal Surface}; F --> G["Blockage of Active Sites"]; G --> H["Inhibition of Anodic & Cathodic Reactions"]; C --"Inhibited by G"--> I((Corrosion Protection)); D --"Inhibited by G"--> I;

}

Caption: General mechanism of corrosion inhibition by pyrazole-acetamide analogs.

Studies on AMPA and MPAPB have confirmed that they act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions[1][2][5]. The adsorption process is consistent with the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface[1][2][5]. This adsorption is a result of both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the metal's d-orbitals).

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of corrosion inhibitor studies, standardized experimental protocols are essential. The data presented in this guide is based on well-established electrochemical and gravimetric techniques.

Electrochemical Measurements

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's effectiveness.

5.1.1 Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated as follows:

IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100

where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

5.1.2 Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated using the R_ct values:

IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100

where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

G WE WE Potentiostat Potentiostat WE->Potentiostat PDP PDP Potentiostat->PDP EIS EIS Potentiostat->EIS RE RE RE->Potentiostat CE CE CE->Potentiostat Analysis Analysis PDP->Analysis EIS->Analysis

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

Weight Loss Measurements

This gravimetric method involves immersing a pre-weighed metal coupon in the corrosive solution with and without the inhibitor for a specific duration. The weight loss is then measured, and the corrosion rate (CR) and inhibition efficiency (IE%) are calculated.

IE% = [(CR_blank - CR_inh) / CR_blank] * 100

where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Conclusion and Future Outlook

The available evidence strongly supports that N-(5-methyl-1H-pyrazol-3-yl)acetamide and its derivatives are highly effective corrosion inhibitors, particularly for steel in acidic media. They demonstrate performance comparable, and in some cases superior, to other classes of heterocyclic inhibitors. Their mixed-mode of action and the formation of a stable protective film make them a compelling choice for various industrial applications.

Future research should focus on:

  • Directly evaluating the performance of N-(5-methyl-1H-pyrazol-3-yl)acetamide to provide a precise benchmark.

  • Expanding the scope of investigation to neutral and alkaline environments to broaden its potential applications.

  • Conducting comparative studies against a wider range of commercial inhibitors under identical conditions to establish a comprehensive performance hierarchy.

  • Investigating the environmental impact and toxicity of these compounds to ensure their viability as green corrosion inhibitors.

By addressing these research gaps, the full potential of N-(5-methyl-1H-pyrazol-3-yl)acetamide and its analogs as versatile and efficient corrosion inhibitors can be realized.

References

  • Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ACS Omega. [Link]

  • Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. Semantic Scholar. [Link]

  • Comparative study of the performance and inhibitory efficiency of two new organic heterocyclic in the chemical industry. OUCI.
  • Experimental and Theoretical Investigation on the Corrosion Inhibitor Potential of N-MEH for Mild Steel in HCl. Progress in Color, Colorants and Coatings. [Link]

  • Heterocyclic Compounds as Corrosion-Inhibiting Agents for Different Metals in Acidic Media: A Review. ResearchGate. [Link]

  • Corrosion inhibition of mild steel in 1 M HCl by pyrazolone-sulfonamide hybrids: synthesis, characterization, and evaluation. Scientific Reports. [Link]

  • Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. SciELO México. [Link]

  • Corrosion Inhibition of Carbon Steel in Acidic Environments: Mechanistic Insights and Protective Effects of Triazole-Pyrazole Derivative Inhibitors. Langmuir. [Link]

  • Comparative Study of 1,2,3-Triazole Derivatives as Corrosion Inhibitors of Mild Steel in Sulphuric Acid Solution. ResearchGate. [Link]

  • Complex Protection of Some Steels in Sulfuric Acid Solutions by 1,2,4-Triazole Derivatives. MDPI. [Link]

  • Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Journal of the Mexican Chemical Society. [Link]

  • Comparative study of the performance and inhibitory efficiency of two new organic heterocyclic in the chemical industry. ResearchGate. [Link]

  • Correlation between corrosion inhibition efficiency in sulfuric acid medium and the molecular structures of two newly eco-friendly pyrazole derivatives on iron oxide surface. ResearchGate. [Link]

  • Corrosion inhibition of mild steel by newly synthesized pyrazole carboxamide derivatives in HCl acid medium: Experimental and theoretical studies. ResearchGate. [Link]

  • Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. [Link]

  • Corrosion Inhibition Potential of Two Isoxazole Derivatives: Experimental and Theoretical Analyses. Journal of Bio- and Tribo-Corrosion. [Link]

  • Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. [Link]

  • (PDF) Corrosion Inhibition and Adsorption Properties of N -{2-[2-(5-Methyl-1 H -pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ResearchGate. [Link]

  • N-(5-methyl-1H-pyrazol-3-yl)acetamide. PubChem. [Link]

  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. ACS Omega. [Link]

  • Corrosion inhibition potential of 2-[(5-methylpyrazol-3-yl)methyl]benzimidazole against carbon steel corrosion in 1 M HCl solution: Combining experimental and theoretical studies. ResearchGate. [Link]

  • (PDF) N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. ResearchGate. [Link]

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A Researcher's Guide to Validating Antibacterial Assay Results for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, pyrazole-containing compounds have emerged as a promising class of molecules with demonstrated antibacterial potential.[1][2][3] However, the journey from a promising hit in an initial screen to a validated lead compound is paved with rigorous and meticulous experimental validation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating antibacterial assay results for pyrazole compounds, ensuring scientific integrity and building a robust data package for further development.

This guide is structured to provide not just a set of protocols, but a logical workflow for the validation process, emphasizing the causality behind experimental choices and the importance of self-validating systems.

The Foundational Pillars of Antibacterial Validation

A successful validation strategy for any new antibacterial agent, including pyrazole derivatives, rests on three core pillars:

  • Accurate determination of in vitro potency: This involves quantifying the compound's direct activity against a panel of relevant bacterial pathogens.

  • Assessment of selective toxicity: A critical step to ensure that the compound is harmful to bacteria but not to host cells.

  • Preliminary evaluation of in vivo efficacy: Bridging the gap between laboratory results and potential therapeutic application.

This guide will walk you through each of these pillars, providing detailed protocols and explaining the rationale behind each step.

Pillar 1: Quantifying In Vitro Antibacterial Potency

The initial assessment of a pyrazole compound's antibacterial activity is typically determined through a series of standardized in vitro assays. Adherence to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for generating reproducible and comparable data.[4][5][6][7][8][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] It is the gold standard for quantifying the potency of a new compound.

Principle: A serial dilution of the pyrazole compound is prepared and incubated with a standardized inoculum of the test bacterium. The lowest concentration that shows no visible turbidity is recorded as the MIC.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Tryptic Soy Broth to match the turbidity of a 0.5 McFarland standard.[11] This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Pyrazole Compound Dilutions:

    • Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO). Note that the final solvent concentration in the assay should be non-inhibitory to the bacteria.

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth.[10]

Data Presentation:

Pyrazole CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)MRSA USA300 MIC (µg/mL)P. aeruginosa PAO1 MIC (µg/mL)
Pyrazole A2164>64
Pyrazole B0.58132
Ciprofloxacin0.250.0150.50.5

This is an example data table. Actual results will vary.

Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.[12][13][14] It is a valuable and cost-effective screening tool.

Principle: A filter paper disk impregnated with a known concentration of the pyrazole compound is placed on an agar plate inoculated with the test bacterium. The compound diffuses from the disk into the agar. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[12]

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the MIC assay.[11]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[11]

  • Disk Application: Aseptically apply a filter paper disk impregnated with a known amount of the pyrazole compound to the surface of the agar.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.

Interpretation: The size of the zone of inhibition is inversely proportional to the MIC. While standardized interpretive criteria (Susceptible, Intermediate, Resistant) exist for clinically approved antibiotics, for novel compounds like pyrazoles, the zone diameter provides a comparative measure of activity.[12]

Workflow for In Vitro Potency Assessment

G cluster_0 Initial Screening cluster_1 Potency Determination cluster_2 Data Analysis & Comparison cluster_3 Decision start Synthesized Pyrazole Compounds screen Primary Screen (e.g., single concentration) start->screen mic MIC Determination (Broth Microdilution) screen->mic kirby Kirby-Bauer Disk Diffusion screen->kirby compare Compare MICs and Zone Diameters to Reference Antibiotics mic->compare kirby->compare decision Potent Compound? compare->decision proceed Proceed to Cytotoxicity Testing decision->proceed Yes stop Synthesize Analogs or Terminate decision->stop No

Caption: Workflow for assessing the in vitro potency of pyrazole compounds.

Pillar 2: Assessing Selective Toxicity

An ideal antimicrobial agent should exhibit high potency against bacterial pathogens while demonstrating minimal toxicity to host cells. Cytotoxicity assays are therefore a critical component of the validation process.[15][16]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17][18] It is widely used to measure the cytotoxicity of potential drug candidates.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[17]

Experimental Protocol:

  • Cell Culture: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and an untreated control.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

The LDH assay is another common method for measuring cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.[15][16]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[16]

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Measurement: The enzymatic reaction produces a colored product that can be measured spectrophotometrically.

Data Presentation: Therapeutic Index

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is calculated as the ratio of the concentration of a compound that is toxic to host cells to the concentration that is effective against the pathogen.

TI = CC₅₀ / MIC

Where:

  • CC₅₀ (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability.

  • MIC: The minimum inhibitory concentration against the target bacterium.

A higher TI is desirable, indicating greater selectivity for bacteria over host cells.

Pyrazole CompoundMIC (S. aureus) (µg/mL)CC₅₀ (HeLa cells) (µg/mL)Therapeutic Index (TI)
Pyrazole A210050
Pyrazole B0.575150

This is an example data table. Actual results will vary.

Pillar 3: Preliminary In Vivo Efficacy

While in vitro assays provide essential information on a compound's potency, they do not fully recapitulate the complex environment of a host infection. Simple in vivo models can provide an early indication of a compound's potential efficacy.

Galleria mellonella (Wax Moth Larvae) Model

The Galleria mellonella model is an increasingly popular invertebrate model for assessing the efficacy and toxicity of antimicrobial compounds. It is a cost-effective and ethically favorable alternative to mammalian models for initial in vivo studies.

Principle: Larvae are infected with a lethal dose of a bacterial pathogen and then treated with the pyrazole compound. Survival of the larvae is monitored over time.

Experimental Protocol:

  • Infection: Inject a standardized inoculum of the bacterial pathogen into the hemocoel of the larvae.

  • Treatment: At a specified time post-infection, administer the pyrazole compound to the larvae via a separate injection.

  • Monitoring: Incubate the larvae at 37°C and monitor their survival at regular intervals for 48-72 hours.

Logical Flow for Validating Antibacterial Pyrazoles

G start Novel Pyrazole Compound in_vitro In Vitro Potency (MIC, Kirby-Bauer) start->in_vitro cytotoxicity Cytotoxicity Assessment (MTT, LDH) in_vitro->cytotoxicity therapeutic_index Calculate Therapeutic Index cytotoxicity->therapeutic_index in_vivo Preliminary In Vivo Efficacy (Galleria mellonella) therapeutic_index->in_vivo Favorable TI mechanism Mechanism of Action Studies (e.g., DNA gyrase inhibition) in_vivo->mechanism Demonstrates Efficacy lead_optimization Lead Optimization mechanism->lead_optimization

Caption: A logical progression for the validation of pyrazole compounds.

Understanding the Mechanism of Action

While not strictly a validation step, elucidating the mechanism of action of a novel pyrazole compound provides crucial context to the biological data and can guide further optimization efforts. Many pyrazole-based antibacterials have been shown to target DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[1] Molecular docking studies can provide initial insights into potential targets.[1]

Conclusion

The validation of antibacterial assay results for pyrazole compounds is a multi-faceted process that requires a systematic and rigorous approach. By adhering to standardized protocols, carefully assessing selective toxicity, and obtaining preliminary in vivo data, researchers can build a strong foundation for the development of new and effective antibacterial agents. This guide provides a framework for this critical process, emphasizing the importance of scientific integrity and data-driven decision-making in the fight against antimicrobial resistance.

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A Researcher's Comparative Guide to Hirshfeld Surface Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, a deep understanding of intermolecular interactions is paramount. For nitrogen-containing heterocyclic compounds like pyrazole derivatives—a scaffold present in numerous FDA-approved drugs such as Celecoxib and Sildenafil—this understanding is critical for rational drug design and the prediction of crystal packing.[1][2] Hirshfeld surface analysis has emerged as a powerful computational tool to visualize and quantify these subtle yet influential forces that govern molecular recognition and self-assembly in the solid state.[3]

This guide provides an in-depth, comparative analysis of Hirshfeld surface analysis as applied to pyrazole derivatives. Moving beyond a simple procedural outline, we will explore the causality behind experimental and computational choices, offering field-proven insights for researchers, medicinal chemists, and material scientists. Our focus is to equip you with the expertise to not only perform the analysis but also to interpret the results with a nuanced understanding of their implications.

The Theoretical Cornerstone: Understanding Hirshfeld Surfaces

Before delving into practical applications, it is crucial to grasp the theoretical underpinnings of Hirshfeld surface analysis. A Hirshfeld surface is a unique boundary of a molecule within a crystal, defined by the point where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules in the crystal.[4] This "pro-molecule" surface effectively partitions the crystal space, allowing for a detailed examination of the immediate environment of a molecule.[5]

Several key properties are mapped onto this surface to provide a comprehensive picture of intermolecular interactions:

  • dnorm : This is a normalized contact distance that simultaneously represents the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.[4] The dnorm surface is color-coded, with red regions indicating closer contacts (shorter than the sum of van der Waals radii), white regions representing contacts around the van der Waals separation, and blue regions signifying longer contacts.[6] These red spots are particularly important as they highlight potential hydrogen bonds and other strong interactions.[7]

  • Shape Index : This property provides a qualitative measure of the surface shape, revealing complementary hollows (red) and bumps (blue) where adjacent molecules fit together. It is particularly effective in identifying π-π stacking interactions, which appear as characteristic red and blue triangular patches.[4]

  • Curvedness : This indicates the degree of "flatness" of the surface. Large, flat regions of low curvedness are often associated with planar stacking arrangements.[4]

  • 2D Fingerprint Plots : These plots are a powerful way to summarize all intermolecular contacts in the crystal.[8] A 2D fingerprint plot is a histogram of di versus de, where the color intensity reflects the frequency of occurrence of each (di, de) pair.[4][8] Decomposing the full fingerprint plot into contributions from specific atom pairs (e.g., H···H, O···H, C···H) allows for a quantitative analysis of the relative importance of different types of interactions.[4]

Experimental and Computational Workflow: A Self-Validating System

The robustness of any Hirshfeld surface analysis hinges on the quality of the input crystallographic data and a logical computational workflow. The following protocol represents a self-validating system designed to ensure accuracy and reproducibility.

Step 1: High-Quality Single-Crystal X-ray Diffraction Data

The foundation of a reliable Hirshfeld analysis is a high-resolution single-crystal X-ray diffraction (SCXRD) structure. The crystallographic information file (CIF) contains the precise atomic coordinates, unit cell dimensions, and space group, which are essential for the analysis.

Causality: Minor inaccuracies in atomic positions can lead to significant errors in the calculated Hirshfeld surfaces and interaction energies. Therefore, it is imperative to use data with a good resolution (ideally R-factor < 5%).

Step 2: Data Retrieval and Preparation

For comparative studies, it is often necessary to analyze a series of related pyrazole derivatives. The Cambridge Structural Database (CSD) is an invaluable resource for retrieving CIFs of published crystal structures.[9]

Step 3: Hirshfeld Surface Generation and Analysis

The most widely used software for this purpose is CrystalExplorer.[10][11][12] This program utilizes the CIF as input to generate the Hirshfeld surfaces and associated maps.

Experimental Protocol:

  • Load CIF: Import the CIF of the pyrazole derivative into CrystalExplorer.

  • Generate Hirshfeld Surface: Calculate the Hirshfeld surface for the molecule of interest.

  • Map Properties: Generate and visualize the dnorm, shape index, and curvedness surfaces.

  • Generate 2D Fingerprint Plots: Calculate the full fingerprint plot and then decompose it into individual atomic contacts (e.g., H···H, N···H, O···H, C···H, etc.). This decomposition provides quantitative percentages for each interaction type.

Step 4: Interpretation and Comparative Analysis

This is the most critical step, where scientific expertise is applied to interpret the visual and quantitative data. The goal is to correlate the observed intermolecular interactions with the molecular structure of the pyrazole derivatives.

G cluster_0 Data Acquisition cluster_1 Computational Analysis cluster_2 Interpretation and Comparison A High-Resolution SCXRD Experiment B Obtain CIF A->B D Load CIF into CrystalExplorer B->D C Retrieve from CSD C->B E Generate Hirshfeld Surface D->E F Map dnorm, Shape Index, Curvedness E->F G Generate 2D Fingerprint Plots E->G I Analyze dnorm for Close Contacts F->I J Identify Stacking with Shape Index F->J H Decompose Fingerprint Plots G->H K Quantify Interactions from Fingerprints H->K L Correlate with Molecular Structure I->L J->L K->L M Comparative Analysis of Derivatives L->M

Figure 1: A schematic workflow for performing Hirshfeld surface analysis.

Comparative Analysis of Pyrazole Derivatives: A Case Study Approach

To illustrate the power of this technique, let's consider a hypothetical comparative study of three pyrazole derivatives with varying substituents. By analyzing their Hirshfeld surfaces, we can elucidate how these modifications influence the crystal packing.

  • Pyrazole-A (Unsubstituted): A simple pyrazole ring.

  • Pyrazole-B (Hydroxy-substituted): A pyrazole with a hydroxyl group, capable of strong hydrogen bonding.

  • Pyrazole-C (Phenyl-substituted): A pyrazole with a phenyl group, introducing the possibility of π-π stacking and C-H···π interactions.

Visualizing Intermolecular Interactions

The dnorm surfaces immediately reveal the dominant interactions.

  • Pyrazole-A: The surface would likely show diffuse, pale red and white areas, indicating that the packing is primarily governed by weaker van der Waals forces and possibly weak N-H···N hydrogen bonds.

  • Pyrazole-B: Prominent, bright red spots would be visible on the dnorm surface, corresponding to the strong O-H···N or O-H···O hydrogen bonds.[7]

  • Pyrazole-C: The shape index map would be particularly informative, showing the characteristic red and blue triangles indicative of π-π stacking between the phenyl and/or pyrazole rings. The dnorm surface might also show red spots corresponding to weaker C-H···π interactions.[4]

G cluster_A Pyrazole-A (Unsubstituted) cluster_B Pyrazole-B (-OH) cluster_C Pyrazole-C (-Ph) A_Interactions Dominant Interactions: - van der Waals (H···H) - Weak N-H···N B_Interactions Dominant Interactions: - Strong O-H···N/O H-Bonds - van der Waals (H···H) C_Interactions Dominant Interactions: - π-π Stacking - C-H···π Interactions - van der Waals (H···H) Pyrazole_Core Pyrazole Scaffold Pyrazole_Core->A_Interactions -H Pyrazole_Core->B_Interactions -OH Pyrazole_Core->C_Interactions -Ph

Figure 2: Logical relationship between substituents and dominant intermolecular interactions.

Quantitative Comparison using 2D Fingerprint Plots

The 2D fingerprint plots provide quantitative data to support these visual observations. The table below summarizes the hypothetical percentage contributions of the most significant intermolecular contacts for our three pyrazole derivatives.

Interaction TypePyrazole-A (%)Pyrazole-B (%)Pyrazole-C (%)
H···H654540
N···H / H···N1525 (O-H···N)10
O···H / H···O-15-
C···H / H···C101025 (C-H···π)
C···C5515 (π-π)
Other 5-10

Data Interpretation:

  • The high percentage of H···H contacts in Pyrazole-A confirms the prevalence of van der Waals interactions.[7]

  • In Pyrazole-B , the significant increase in N···H/O···H contacts at the expense of H···H contacts quantitatively demonstrates the dominant role of hydrogen bonding in the crystal packing.[13][14]

  • For Pyrazole-C , the increased contributions from C···H and C···C contacts provide clear evidence for the presence of C-H···π and π-π stacking interactions, respectively.[13]

Conclusion: From Visualization to Rational Design

Hirshfeld surface analysis offers a uniquely insightful approach to understanding the complex world of intermolecular interactions in pyrazole derivatives. By moving beyond simple distance and angle measurements, it provides a holistic and quantitative picture of crystal packing. For medicinal chemists, this can guide lead optimization by informing how substituent changes might affect crystal packing and, consequently, physicochemical properties like solubility and stability. For materials scientists, it provides a powerful tool for crystal engineering, enabling the rational design of materials with desired topologies and properties.

This guide has provided a framework for conducting and interpreting Hirshfeld surface analysis with scientific rigor. By integrating high-quality experimental data with a robust computational workflow and a deep understanding of the underlying theory, researchers can unlock a wealth of information from their crystal structures, paving the way for more informed and efficient molecular design.

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A Senior Application Scientist's Guide to Comparing the HOMO-LUMO Energy Gap of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the pyrazole scaffold stands out for its remarkable versatility and therapeutic relevance.[1][2] From anti-inflammatory agents like celecoxib to treatments for erectile dysfunction such as sildenafil, pyrazole derivatives form the core of numerous FDA-approved drugs.[2][3] A key determinant of the chemical reactivity, kinetic stability, and ultimately the biological activity of these compounds is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and polarizability, influencing how a molecule interacts with biological targets.[4][6]

This guide provides an in-depth comparison of the HOMO-LUMO energy gaps of various pyrazole compounds, supported by both experimental data and theoretical calculations. We will delve into the methodologies for determining this crucial parameter and explore how structural modifications to the pyrazole ring can be used to tune the energy gap for desired applications.

The Significance of the HOMO-LUMO Gap in Pyrazole Chemistry

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's excitability and its ability to participate in charge transfer interactions.[4]

In the context of drug design, the HOMO-LUMO gap can provide insights into:

  • Reactivity and Stability: A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[5] Conversely, a small gap suggests the molecule is more reactive.[6]

  • Biological Activity: The ability of a pyrazole derivative to interact with a biological target, such as an enzyme or receptor, is often dependent on charge transfer processes. The HOMO-LUMO gap can therefore be correlated with the compound's biological activity.[7][8]

  • Pharmacokinetics: The electronic properties of a drug molecule, influenced by its HOMO-LUMO gap, can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Methodologies for Determining the HOMO-LUMO Energy Gap

The HOMO-LUMO energy gap can be determined through both experimental techniques and theoretical calculations. A combined approach, where experimental data is used to validate computational models, provides the most robust understanding of a molecule's electronic properties.[1]

Theoretical Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the electronic structure of molecules.[9][10] By solving the Kohn-Sham equations, DFT can be used to calculate the energies of the molecular orbitals, including the HOMO and LUMO.[11] The B3LYP functional is a commonly used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[9][11]

Caption: A generalized workflow for calculating the HOMO-LUMO energy gap using Density Functional Theory.

Experimental Approaches: A Dual-Pronged Strategy

Experimental determination of the HOMO-LUMO gap typically involves a combination of cyclic voltammetry (CV) and UV-Vis spectroscopy.[1][12]

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. From the resulting voltammogram, the oxidation and reduction potentials of a compound can be determined. These potentials are then used to estimate the HOMO and LUMO energy levels using empirical equations.[13]

Step-by-Step Protocol for Cyclic Voltammetry:

  • Sample Preparation: Dissolve the pyrazole compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the analyte is typically in the millimolar range.

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[1]

  • Calibration: The potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard.[13]

  • Measurement: The potential is swept from a starting value to a vertex potential and then back to the start. The scan rate is typically between 50 and 200 mV/s.

  • Data Analysis: The onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks are determined from the voltammogram.[1] The HOMO and LUMO energies can then be estimated using the following equations:

    • EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

    The value 4.8 eV is the energy level of the Fc/Fc⁺ reference electrode relative to the vacuum level.[13]

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon can excite an electron from the HOMO to the LUMO, and the energy of this transition corresponds to the optical HOMO-LUMO gap.[12]

Step-by-Step Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the pyrazole compound in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).

  • Measurement: Record the absorption spectrum of the solution using a UV-Vis spectrophotometer over a relevant wavelength range (typically 200-800 nm).

  • Data Analysis: Determine the wavelength of the absorption onset (λonset) from the long-wavelength edge of the lowest energy absorption band. The optical HOMO-LUMO gap (Egap) can be calculated using the following equation:

    • Egap (eV) = 1240 / λonset (nm)[1]

Caption: An integrated workflow combining Cyclic Voltammetry and UV-Vis Spectroscopy for the experimental determination of the HOMO-LUMO energy gap.

Comparative Analysis of HOMO-LUMO Gaps in Pyrazole Derivatives

The electronic properties of the pyrazole ring can be significantly tuned by the introduction of various substituents. Electron-donating groups (EDGs) generally increase the HOMO energy level, while electron-withdrawing groups (EWGs) tend to lower the LUMO energy level. Both types of substituents can lead to a decrease in the HOMO-LUMO gap.[14][15][16]

Table 1: Comparison of Calculated and Experimental HOMO-LUMO Gaps for Selected Pyrazole Derivatives
CompoundSubstituent(s)MethodEHOMO (eV)ELUMO (eV)ΔE (eV)Reference
PyrazoleNoneDFT (B3LYP/6-311+G(d,p))-6.89-0.346.55[17]
3-methyl-1-phenylpyrazole3-methyl, 1-phenylDFT (B3LYP/6-311+G(d,p))-5.93-0.984.95[5]
Pyrazole-Hydrazone Derivative (L1)Hydrazone and 4-hydroxy-3-methoxybenzaldehydeDFT (B3LYP/6-31G(d,p))-5.82-1.024.80[18]
Pyrazole-Hydrazone Derivative (L2)Hydrazone and 4-methylbenzaldehydeDFT (B3LYP/6-31G(d,p))-6.49-0.735.75[18]
Pyrazolyl-thiazole Derivative (7b)Thiazole, thiophene, and -CNDFT-6.45-2.983.47[2]
Pyrazolyl-thiazole Derivative (7d)Thiazole, thiophene, and -ClDFT-6.11-2.453.66[2]
Pyrazolyl-thiazole Derivative (7g)Thiazole, thiophene, and -OCH₃DFT-5.78-2.013.77[2]
6-CF₃-pyrazolo[3,4-b]quinoline (Mol1)Phenyl at C3, CF₃ at C6CV & UV-Vis-5.69-3.112.58[19]
6-CF₃-pyrazolo[3,4-b]quinoline (Mol2)Phenyl at N1, CF₃ at C6CV & UV-Vis-5.92-3.192.73[19]

Note: The specific DFT functionals and basis sets used can influence the calculated energy values. Direct comparison between different studies should be made with caution.

From the data presented, several trends can be observed:

  • Substitution Effect: The unsubstituted pyrazole has a relatively large HOMO-LUMO gap. The addition of substituents, particularly those that extend the π-conjugated system (e.g., phenyl rings, thiazole, thiophene), generally leads to a significant decrease in the energy gap.

  • Electron-Withdrawing vs. Electron-Donating Groups: In the pyrazolyl-thiazole series, the presence of a strong electron-withdrawing group like cyano (-CN) results in the smallest HOMO-LUMO gap, indicating higher reactivity.[2] Conversely, the electron-donating methoxy group (-OCH₃) leads to a larger gap compared to the cyano and chloro substituents.[2]

  • Correlation between Theory and Experiment: While there are often discrepancies between the absolute values of theoretically calculated and experimentally determined HOMO-LUMO gaps, the trends observed are generally consistent.[1] DFT calculations can therefore be a valuable tool for predicting the relative electronic properties of a series of compounds.

Conclusion

The HOMO-LUMO energy gap is a fundamental parameter that governs the electronic properties and reactivity of pyrazole compounds. This guide has provided a comprehensive overview of the theoretical and experimental methodologies used to determine this value, along with a comparative analysis of data for various pyrazole derivatives. By understanding how to measure and interpret the HOMO-LUMO gap, researchers and drug development professionals can make more informed decisions in the design and synthesis of novel pyrazole-based molecules with tailored properties for therapeutic and material science applications. The strategic modification of the pyrazole scaffold with different substituents offers a powerful approach to fine-tune the HOMO-LUMO gap, thereby optimizing the desired biological activity and pharmacokinetic profile of these important heterocyclic compounds.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(5-methyl-1H-pyrazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of N-(5-methyl-1H-pyrazol-3-yl)acetamide. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Section I: Executive Summary & Hazard Assessment

  • Pyrazole Derivatives: This class of heterocyclic compounds exhibits a wide spectrum of pharmacological activities.[3][4] Due to their biological activity, they should be handled with care to avoid unintended exposure, and their release into the environment should be prevented.[2]

  • Acetamide Moiety: The parent compound, acetamide, is suspected of causing cancer (GHS Category 2).[5] While this classification may not directly transfer to all its derivatives, it warrants a high degree of caution.

Core Disposal Directive: All waste containing N-(5-methyl-1H-pyrazol-3-yl)acetamide, including pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste. This process must be handled through your institution's Environmental Health & Safety (EHS) office and a licensed chemical waste disposal contractor.[1][6] Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer or in regular solid waste.[1][2][7]

Section II: The 'Cradle-to-Grave' Disposal Workflow

The U.S. Environmental Protection Agency (EPA) manages hazardous materials under a "cradle-to-grave" regulatory program, which oversees the entire lifecycle of a chemical from generation to final disposal.[8] The following workflow illustrates the critical stages of this process within a laboratory setting.

cluster_0 Phase 1: Generation & Segregation cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposal A Waste Generation (e.g., expired chemical, contaminated gloves, used solutions) B Characterize Waste (Solid, Liquid, Contaminated Debris) A->B C Segregate Waste Streams (e.g., Solid vs. Liquid, Halogenated vs. Non-halogenated) B->C Based on Physical State & Chemical Properties D Select Compatible Container (Chemically resistant, sealable lid) C->D E Label Container Correctly (Attach Hazardous Waste Tag) D->E F Store in Satellite Accumulation Area (SAA) (Secondary containment, secure location) E->F G Request Waste Pickup (Contact Institutional EHS Office) F->G H Transfer to Licensed Hazardous Waste Contractor G->H I Final Disposition (e.g., Incineration, Chemical Treatment) H->I

Caption: The 'Cradle-to-Grave' workflow for laboratory chemical waste.

Section III: Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for ensuring safety and compliance.

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Scientific Principle: The primary route of exposure to solid chemicals in a lab setting is through inhalation of fine powders and dermal contact. Standard PPE creates a necessary barrier to prevent this.

  • Handling: Always handle solid N-(5-methyl-1H-pyrazol-3-yl)acetamide and its concentrated solutions inside a certified chemical fume hood to minimize inhalation risk.[7]

  • PPE Requirements: At a minimum, the following PPE must be worn:

    • Safety glasses or goggles (conforming to EN166 or NIOSH standards).[6][9]

    • A standard laboratory coat.

    • Nitrile gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6][9]

Step 2: Waste Characterization & Segregation

Scientific Principle: Improperly mixed chemical wastes can lead to dangerous reactions, including the release of toxic gases, fire, or explosions. Segregation is the most critical step in preventing such incidents.[10]

  • Solid Waste:

    • Collect unused or expired solid N-(5-methyl-1H-pyrazol-3-yl)acetamide in a designated solid chemical waste container.[1]

    • Contaminated debris such as weighing paper, gloves, pipette tips, and vials that have come into direct contact with the solid chemical must also be placed in this container.[1]

  • Liquid Waste:

    • Solutions containing N-(5-methyl-1H-pyrazol-3-yl)acetamide must be collected in a separate liquid chemical waste container.[1]

    • Crucially, do not mix incompatible waste streams. For example, keep acidic waste separate from basic waste, and oxidizing waste separate from organic waste.

    • If halogenated solvents (e.g., dichloromethane, chloroform) were used, this waste must be segregated into a "Halogenated Organic Waste" container.[7]

Step 3: Containment & Labeling

Scientific Principle: Proper containment and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[11] The label communicates the hazard to everyone in the laboratory and to the waste disposal technicians.

  • Container Selection: Use only chemically compatible containers with secure, leak-proof lids. Plastic bottles are often preferred over glass to minimize the risk of breakage.[11] Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.[2]

  • Labeling: All chemical waste containers must be labeled with an official EHS hazardous waste tag as soon as the first drop of waste is added.[12] Incomplete or incorrect labels are a common source of regulatory violations.

Required Label Field Description Regulatory Rationale
"Hazardous Waste" The words must be clearly visible.Explicitly required by the EPA to identify the contents as regulated waste.[12]
Full Chemical Names List all chemical constituents. Do not use abbreviations, formulas, or ditto marks.[11]Ensures proper handling, transport, and disposal by the waste contractor.
Approximate Percentages Estimate the percentage of each component. The total must equal 100%.Informs the disposal facility of the waste profile for selecting the correct treatment method.
Principal Investigator & Lab Name, department, and room number.Establishes the point of origin and responsible party for the waste.[11]
Accumulation Start Date The date the first waste was added to the container.Critical for tracking storage time limits in Central Accumulation Areas (not always required for SAAs).[12]
Hazard Pictograms Check all appropriate GHS hazard pictograms (e.g., Health Hazard, Irritant).Provides a quick, universal visual reference of the primary hazards.[12]
Step 4: On-Site Accumulation & Storage

Scientific Principle: Designated storage areas prevent hazardous waste from interfering with daily lab operations and ensure it is contained in the event of a spill.

  • Satellite Accumulation Area (SAA): Waste should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Secondary Containment: The waste container must be kept within a larger, chemically resistant container (secondary containment), such as a lab tray or tub. The secondary container must be able to hold 110% of the volume of the largest primary container.[2]

  • Security: Store waste in a secure area away from general traffic and incompatible materials.[10] Keep containers closed at all times except when adding waste.

Step 5: Arranging for Final Disposal

Scientific Principle: The final treatment and disposal of hazardous waste requires specialized facilities and permits that are beyond the scope of a research laboratory. Using a licensed contractor ensures the waste is managed in an environmentally safe and legally compliant manner.

  • Contact EHS: Once a waste container is full, or if your project is complete, contact your institution's EHS department to arrange for a waste pickup.[1][11]

  • Provide Information: You will likely need to provide a detailed inventory of the waste you are submitting for disposal.[1]

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste contractor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][13] The most common disposal method for this type of organic chemical waste is high-temperature incineration.[14]

Section IV: Hazard Rationale Diagram

In the absence of specific data for N-(5-methyl-1H-pyrazol-3-yl)acetamide, a conservative hazard assessment is derived from its structural components. This is a standard, prudent practice in laboratory safety.

cluster_0 Hazard Assessment from Analogous Structures cluster_1 Inferred Hazards & Precautions A N-(5-methyl-1H-pyrazol-3-yl)acetamide (No Specific Disposal Data) B Pyrazole Core Structure A->B C Acetamide Moiety A->C D Biologically Active Potential Environmental Hazard [7] B->D E Suspected Carcinogen (H351) [3, 17] Potential Irritant C->E F Conclusion: Treat as Hazardous Chemical Waste Dispose via Licensed Contractor D->F E->F

Caption: Rationale for treating the compound as hazardous waste.

Section V: Decontamination of Empty Containers

Empty containers that once held N-(5-methyl-1H-pyrazol-3-yl)acetamide must also be managed properly.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone, ethanol) three times.[2]

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous liquid chemical waste, as it will be contaminated with the compound.[2] Subsequent rinses can often be collected with the first. Consult your EHS office for specific guidance.

  • Container Disposal: After triple rinsing, obliterate or remove the original label. The container can then typically be disposed of in regular glass/plastic recycling or trash, but this policy varies by institution. Always confirm with your EHS department.[2]

By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a safe research environment and ensure the responsible management of chemical waste.

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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling N-(5-methyl-1H-pyrazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the safety of laboratory personnel is paramount. This guide provides essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling N-(5-methyl-1H-pyrazol-3-yl)acetamide (CAS No. 83725-05-7). As a compound with a specific hazard profile, understanding and implementing these safety protocols is not merely a matter of compliance, but a foundational pillar of responsible and effective research. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a secure laboratory environment.

Understanding the Hazard Profile of N-(5-methyl-1H-pyrazol-3-yl)acetamide

Before detailing PPE requirements, it is crucial to comprehend the inherent hazards of N-(5-methyl-1H-pyrazol-3-yl)acetamide. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health risks.[1][2]

Hazard Identification Summary:

Hazard StatementClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.
H315Skin Irritation (Category 2)Causes skin irritation.
H319Eye Irritation (Category 2A)Causes serious eye irritation.
H332Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.
H335Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The causality behind our PPE recommendations is directly linked to mitigating these risks at every stage of handling.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection. The following protocols are based on a thorough risk assessment for handling N-(5-methyl-1H-pyrazol-3-yl)acetamide in a standard laboratory setting.

Hand Protection: The First Line of Defense

Rationale: Direct skin contact can cause irritation.[1][2] Therefore, appropriate chemical-resistant gloves are mandatory.

Step-by-Step Protocol:

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact. Always consult the glove manufacturer's compatibility chart for specific breakthrough times, especially for prolonged handling or immersion.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out. Dispose of used gloves in a designated hazardous waste container immediately.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Rationale: N-(5-methyl-1H-pyrazol-3-yl)acetamide can cause serious eye irritation.[1][2] The potential for accidental splashes of solutions or the generation of airborne particles necessitates robust eye and face protection.

Step-by-Step Protocol:

  • Minimum Requirement: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 or EN 166 standards are required for any work with this compound.

  • Enhanced Protection: When there is a higher risk of splashes, such as during solution preparation or transfers, a full-face shield should be worn in addition to safety glasses.

  • Contact Lenses: It is highly recommended to avoid wearing contact lenses when handling this chemical, as they can trap the substance against the eye. If contact lenses are worn, and an exposure occurs, remove them immediately and rinse the eyes.[3]

Protective Clothing: Preventing Body Contact

Rationale: To protect against skin irritation from spills and contamination of personal clothing, appropriate laboratory attire is necessary.

Step-by-Step Protocol:

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required.

  • Material: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant fabric, depending on other laboratory hazards.

  • Footwear: Closed-toe shoes are mandatory. Perforated shoes or sandals are not permitted in the laboratory.

  • Additional Protection: For larger-scale operations or when there is a significant risk of spillage, consider using a chemically resistant apron over the lab coat.

Respiratory Protection: Mitigating Inhalation Hazards

Rationale: Inhalation of N-(5-methyl-1H-pyrazol-3-yl)acetamide dust or aerosols can be harmful and cause respiratory irritation.[1][2]

Step-by-Step Protocol:

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.

  • Weighing Operations: When weighing the solid material, a ventilated balance enclosure or a fume hood should be used to minimize the generation and dispersal of dust.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.

Operational and Disposal Plans

A self-validating safety system extends beyond the selection of PPE to encompass the entire lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Handling and Solution Preparation
  • Always handle N-(5-methyl-1H-pyrazol-3-yl)acetamide within a chemical fume hood.

  • Avoid creating dust.

  • Use tools and equipment that are easy to decontaminate.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

Spill Management
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to contain the spill.

  • Clean: Carefully sweep or scoop up the material and place it in a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

Disposal
  • All waste containing N-(5-methyl-1H-pyrazol-3-yl)acetamide, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Engage a licensed disposal company for the removal of surplus and non-recyclable solutions.

Visual Workflow for PPE Donning and Doffing

To ensure a standardized and safe procedure, the following workflow for putting on and taking off PPE should be followed.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat don2 2. Safety Glasses/Goggles don1->don2 don3 3. Face Shield (if needed) don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Safety Glasses/Goggles doff3->doff4

Caption: Standard Operating Procedure for Donning and Doffing PPE.

References

  • PubChem. N-(5-methyl-1H-pyrazol-3-yl)acetamide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.